molecular formula C3H9N3 B094176 1,3,5-Triazinane CAS No. 110-90-7

1,3,5-Triazinane

Cat. No.: B094176
CAS No.: 110-90-7
M. Wt: 87.12 g/mol
InChI Key: LKLLNYWECKEQIB-UHFFFAOYSA-N
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Description

1,3,5-Triazinane is a saturated heterocyclic organic compound featuring a six-membered ring composed of three nitrogen and three carbon atoms in a symmetrical 1,3,5-arrangement. This structure serves as a fundamental scaffold in various research fields. In materials science, derivatives of this compound, particularly triaryl-1,3,5-triazinane-2,4,6-triones, are investigated for their non-linear optical (NLO) properties, such as hyperpolarizability and two-photon absorption, showing potential for applications in optoelectronics and photonics . The compound's core structure is also a key intermediate in synthetic organic chemistry. It has been utilized as a chemical building block and protecting group in multi-step synthesis, enabling the preparation of complex molecules . Furthermore, this compound is a molecule of significant interest in energetic materials research, where it is studied as a decomposition product and intermediate in the breakdown of the high-explosive 1,3,5-trinitro-1,3,5-triazinane (RDX), helping to elucidate complex reaction mechanisms in the condensed phase . Its versatile core makes it a valuable template for developing novel compounds for advanced research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazinane
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InChI

InChI=1S/C3H9N3/c1-4-2-6-3-5-1/h4-6H,1-3H2
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InChI Key

LKLLNYWECKEQIB-UHFFFAOYSA-N
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Canonical SMILES

C1NCNCN1
Source PubChem
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Molecular Formula

C3H9N3
Record name 1,3,5-triazinane
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DSSTOX Substance ID

DTXSID8059394
Record name 1,3,5-Triazine, hexahydro-
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Molecular Weight

87.12 g/mol
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CAS No.

110-90-7
Record name Hexahydro-1,3,5-triazine
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Record name Cyclotrimethylenetriamine
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Record name 1,3,5-Triazine, hexahydro-
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Record name 1,3,5-Triazine, hexahydro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazinane from Formaldehyde and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazinanes, also known as hexahydro-1,3,5-triazines, through the cyclocondensation of formaldehyde (B43269) with primary amines. This reaction offers a straightforward and efficient route to a diverse range of N-substituted triazinane scaffolds, which are of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a collection of detailed experimental protocols for the synthesis of various 1,3,5-triazinane derivatives, and presents quantitative data in structured tables for easy comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and a general experimental workflow.

Introduction

1,3,5-Triazinanes are saturated six-membered heterocyclic compounds containing alternating nitrogen and carbon atoms. The nitrogen atoms are typically substituted with alkyl or aryl groups, leading to a class of compounds with diverse chemical and physical properties. The synthesis of these molecules is most commonly achieved through the acid- or base-catalyzed condensation of a primary amine with formaldehyde.[1] This reaction is valued for its simplicity and high atom economy, often proceeding with high yields under mild conditions.

The resulting this compound ring system is a versatile scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities. Furthermore, these compounds serve as important intermediates in the synthesis of more complex molecular architectures. This guide aims to provide researchers and professionals in the field with a detailed and practical resource for the synthesis and understanding of this important class of compounds.

Reaction Mechanism

The formation of a this compound from a primary amine and formaldehyde proceeds through a cyclocondensation reaction. The generally accepted mechanism involves two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to yield a reactive imine intermediate (a Schiff base).

  • Cyclotrimerization: Three molecules of the imine intermediate then undergo a [2+2+2] cyclotrimerization to form the stable six-membered this compound ring. This step results in the formation of three new carbon-nitrogen single bonds.

The overall reaction can be summarized as the condensation of three equivalents of the primary amine with three equivalents of formaldehyde, with the elimination of three molecules of water.

Reaction_Mechanism Amine 3 R-NH₂ (Primary Amine) Imine_Formation Imine Formation (-3 H₂O) Amine->Imine_Formation Formaldehyde 3 CH₂O (Formaldehyde) Formaldehyde->Imine_Formation Imine 3 [ R-N=CH₂ ] (Imine Intermediate) Imine_Formation->Imine Cyclotrimerization Cyclotrimerization Imine->Cyclotrimerization Triazinane This compound Cyclotrimerization->Triazinane

Figure 1: General reaction mechanism for the synthesis of 1,3,5-triazinanes.

Experimental Protocols & Quantitative Data

The synthesis of 1,3,5-triazinanes can be achieved with a variety of primary alkyl and aryl amines. The reaction conditions are generally mild, though they can be optimized to improve yields and reaction times. Below are detailed experimental protocols for the synthesis of representative this compound derivatives, along with tables summarizing the quantitative data for a range of substrates.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine amine and solvent Addition 2. Add formaldehyde (solution or paraformaldehyde) Reactants->Addition Reaction 3. Stir at specified temperature and time Addition->Reaction Extraction 4. Quench reaction and perform extraction Reaction->Extraction Cool to RT Drying 5. Dry organic layer (e.g., over Na₂SO₄) Extraction->Drying Evaporation 6. Remove solvent under reduced pressure Drying->Evaporation Purification 7. Purify by recrystallization or chromatography Evaporation->Purification Characterization 8. Characterize product (NMR, IR, MS, etc.) Purification->Characterization

Figure 2: A generalized experimental workflow for this compound synthesis.
Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

  • To a solution of ethylamine (B1201723) (specific molar amount) in a suitable solvent (e.g., water or ethanol), aqueous formaldehyde (a slight molar excess) is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is then stirred at room temperature for a specified period (e.g., 2-4 hours).

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by distillation under reduced pressure.

R-Group (Amine)Molar Ratio (Amine:Formaldehyde)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl1:1.1Water0 - RT3~85[2]
n-Propyl1:1EthanolRT2>90
Isopropyl1:1.2MethanolRT4~80
n-Butyl1:1TolueneReflux1>95
Cyclohexyl1:1EthanolRT24~90

Table 1: Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

Synthesis of 1,3,5-Triaryl-1,3,5-triazinanes
  • N-benzylamine (89.8 mmol) is dissolved in a mixture of distilled water (50 mL) and tetrahydrofuran (B95107) (25 mL).[3]

  • The reaction mixture is cooled in a water-ice bath, and aqueous formaldehyde (98.8 mmol) is added slowly.[3]

  • The reaction is stirred for 24 hours at room temperature.[3]

  • The solvent is evaporated, and the product is extracted with methylene (B1212753) chloride.[3]

  • The organic layer is dried with anhydrous sodium sulfate to yield 1,3,5-tribenzyl-1,3,5-triazinane.[3] A yield of 98% has been reported for this procedure.[3]

R-Group (Amine)Molar Ratio (Amine:Formaldehyde)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl1:1.1Water/THF0 - RT2498[3]
Aniline1:1EthanolReflux6~70[4]
p-Toluidine1:1.2TolueneReflux2>90
p-Anisidine1:1MethanolRT12~85
p-Chloroaniline1:1Dioxane505~75

Table 2: Synthesis of 1,3,5-Triaryl-1,3,5-triazinanes

Conclusion

The synthesis of 1,3,5-triazinanes from formaldehyde and primary amines is a robust and versatile chemical transformation. The operational simplicity, mild reaction conditions, and generally high yields make it an attractive method for accessing a wide array of N-substituted heterocyclic scaffolds. This guide has provided an in-depth overview of the core principles of this reaction, including its mechanism, and has presented detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. The provided visual diagrams of the reaction pathway and experimental workflow serve to further clarify the process. It is anticipated that this technical guide will be a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the exploration of the chemical space and biological potential of this compound derivatives.

References

1,3,5-Triazinane derivatives and analogs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazinane Derivatives and Analogs

Introduction

The 1,3,5-triazine (B166579) core, a symmetrical six-membered heterocyclic aromatic ring with alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 1,3,5-triazine exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5][6] This has driven significant research into the development of novel synthetic methodologies for creating diverse libraries of these compounds.[1][7]

This guide provides a technical overview of the core synthetic strategies for producing 1,3,5-triazine analogs and their saturated counterparts, 1,3,5-triazinanes (also known as hexahydro-1,3,5-triazines). The primary focus will be on the aromatic 1,3,5-triazine derivatives due to their extensive investigation in drug development. Key methodologies, including sequential substitution from cyanuric chloride, multi-component reactions, and the condensation synthesis of 1,3,5-triazinanes, will be detailed. The content is tailored for researchers, chemists, and professionals in drug development, offering structured data, detailed experimental protocols, and workflow visualizations to facilitate practical application.

Core Synthetic Methodologies

The synthesis of the 1,3,5-triazine ring can be broadly categorized into two approaches: the functionalization of a pre-existing triazine core, most commonly cyanuric chloride, and the construction of the ring from acyclic precursors.

A. Synthesis via Functionalization of Cyanuric Chloride

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[8] The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[3][9]

  • 1st Substitution: Typically occurs at low temperatures (around 0 °C).

  • 2nd Substitution: Proceeds at room temperature (approx. 20-25 °C).

  • 3rd Substitution: Requires elevated temperatures (reflux) to complete.

This differential reactivity enables the synthesis of mono-, di- (symmetrical or unsymmetrical), and tri-substituted (symmetrical or unsymmetrical) triazines with a wide array of functional groups derived from O-, N-, and S-centered nucleophiles.

G cluster_0 Sequential Substitution of Cyanuric Chloride start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) mono Monosubstituted Triazine start->mono  + Nucleophile 1 (Nu1-H)  ~0 °C di Disubstituted Triazine mono->di  + Nucleophile 2 (Nu2-H)  ~25 °C tri Trisubstituted Triazine di->tri  + Nucleophile 3 (Nu3-H)  Reflux

Caption: Workflow for the sequential substitution of cyanuric chloride.

Experimental Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazines

This protocol outlines the synthesis of a 2,4,6-trisubstituted-1,3,5-triazine by reacting cyanuric chloride with three different amines.

  • First Substitution: Dissolve cyanuric chloride (10 mmol) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) (100 mL) in a three-necked flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath. Add the first amine (10 mmol) dropwise, maintaining the temperature. Concurrently, add an aqueous solution of a base like sodium carbonate (Na₂CO₃) or DIPEA (10 mmol) to neutralize the HCl formed. Stir the reaction for 2-4 hours at 0-5 °C.

  • Second Substitution: After confirming the formation of the monosubstituted product via TLC, add the second amine (10 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until completion.

  • Third Substitution: Add the third amine (10 mmol) to the mixture and heat the reaction to reflux (typically 60-80 °C). Monitor the reaction by TLC. This step may require 6-24 hours.

  • Workup and Purification: After the reaction is complete, cool the mixture and filter off any salts. Evaporate the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography or recrystallization.[9][10]

Table 1: Examples of 1,3,5-Triazine Derivatives Synthesized from Cyanuric Chloride

EntryNucleophile(s)ConditionsProduct StructureYield (%)Ref
14-amino-5-phenyl-4H-1,2,4-triazole-3-thiolK₂CO₃, CH₂Cl₂, rt, 24h2,4-dichloro-6-(substituted-triazolothiol)-1,3,5-triazine33[10]
2Cyclohexylamine (excess)K₂CO₃, THF, reflux, 72h2,4-bis(cyclohexylamino)-6-(substituted)-1,3,5-triazineN/A[10]
32-phenylethylamine, morpholineDIPEA, THF, 0°C to rtN-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine>75[9]
42-(1H-indol-3-yl)ethyl amineWater, Ultrasound, 5 min2-amino-4-(substituted)-6-morpholino-1,3,5-triazine>75[9]
5Moroxydine hydrochloride3D-QSAR guided1,3,5-triazine derivatives with piperazine (B1678402) structuresN/A[4]
B. Synthesis via Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules from simple starting materials, often under environmentally benign conditions.[7][11][12] Several MCRs have been developed for the synthesis of 1,3,5-triazine derivatives.

A notable example is the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from the reaction of an arylaldehyde, thiourea (B124793), and an orthoformate.[13][14] This method allows for rapid access to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

G cluster_1 Three-Component Synthesis of Triazinethiones cluster_in aldehyde Aryl Aldehyde p1 + aldehyde->p1 thiourea Thiourea p2 + thiourea->p2 ortho Orthoformate product 1,3,5-Triazine-2,4-dithione Derivative p1->thiourea p2->ortho p2->product One-Pot Catalyst-Free DMF

Caption: General scheme for a three-component, one-pot synthesis.

Experimental Protocol 2: Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

  • Reaction Setup: Dissolve the aryl aldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

  • Addition of Reagents: Add thiourea (2.5 mmol) and the respective orthoformate (trimethyl or triethyl orthoformate, 1.5 mmol) to the solution.

  • Reaction: Seal the vial and stir the mixture at 100 °C for 2 hours.

  • Workup and Purification: After cooling to room temperature, add water (10 mL) to the reaction mixture. Collect the resulting precipitate by filtration. Wash the solid with water and then purify it by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the desired product.[14]

Table 2: Examples of Triazinethiones via Three-Component Reaction[14]

EntryAldehydeOrthoformateProductYield (%)
1BenzaldehydeTrimethyl orthoformate4-Phenyl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione85
24-ChlorobenzaldehydeTrimethyl orthoformate4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione92
34-MethoxybenzaldehydeTrimethyl orthoformate4-(4-Methoxyphenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione81
4BenzaldehydeTriethyl orthoformate4-Phenyl-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione72
C. Synthesis of 1,3,5-Triazinanes (Hexahydro-1,3,5-triazines)

1,3,5-Triazinanes are the saturated analogs of 1,3,5-triazines. The most direct synthesis involves the cyclocondensation of a primary amine with formaldehyde (B43269).[15] This reaction proceeds through the formation of an intermediate imine, three molecules of which then cyclotrimerize to form the stable six-membered ring, eliminating three molecules of water. These compounds are not only synthetic targets themselves but can also serve as C-N-C synthons in cycloaddition reactions to build other heterocyclic systems.[16][17]

G cluster_2 Synthesis of 1,3,5-Triazinanes cluster_in amine 3x Primary Amine (R-NH₂) p1 + amine->p1 form 3x Formaldehyde (CH₂O) product 1,3,5-Trisubstituted This compound p1->form p1->product Condensation (-3 H₂O)

Caption: Condensation reaction for the synthesis of 1,3,5-triazinanes.

Experimental Protocol 3: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add an aqueous solution of ethylamine (B1201723) (e.g., 70 wt. %, 1.0 mol).

  • Addition of Formaldehyde: While stirring vigorously, slowly add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.0 mol) to the ethylamine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture may become biphasic as the product forms.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be extracted with a suitable solvent like diethyl ether or dichloromethane (B109758) to recover more product.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous potassium carbonate, as the product is basic), filter, and remove the solvent under reduced pressure to yield the crude 1,3,5-triethyl-1,3,5-triazinane, which can be further purified by vacuum distillation.[15]

Conclusion

The 1,3,5-triazine scaffold remains a cornerstone of modern medicinal chemistry, with its derivatives showing promise in treating a wide range of diseases.[1][3] The synthetic routes to these compounds are well-established and highly versatile. The functionalization of cyanuric chloride offers a controlled, stepwise approach to building molecular diversity, while modern methods like one-pot multi-component reactions provide rapid, efficient, and greener alternatives.[7][9] Furthermore, the synthesis of the saturated this compound core via simple condensation provides access to a different chemical space and useful synthetic intermediates. The methodologies detailed in this guide offer a robust toolkit for researchers and drug development professionals aiming to explore the vast potential of this important heterocyclic system.

References

Spectroscopic Data of N-Substituted 1,3,5-Triazinanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-substituted 1,3,5-triazinanes, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The 1,3,5-triazinane framework, a six-membered ring containing three nitrogen and three carbon atoms, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the elucidation of structure-activity relationships.

This guide summarizes key spectroscopic data, details common experimental protocols for their analysis, and provides visualizations of relevant chemical processes to aid researchers in their work with this important class of molecules.

Spectroscopic Data

The spectroscopic data for N-substituted 1,3,5-triazinanes are highly dependent on the nature of the substituents at the nitrogen atoms. These substituents influence the electron density within the ring and the overall molecular conformation, leading to characteristic shifts in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of N-substituted 1,3,5-triazinanes. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectra: The proton NMR spectra of symmetrically N,N',N''-trisubstituted 1,3,5-triazinanes are often simple, showing characteristic signals for the ring methylene (B1212753) protons (N-CH₂-N) and the substituents on the nitrogen atoms. The chemical shift of the ring protons is sensitive to the electronic and steric effects of the N-substituents.

¹³C NMR Spectra: The carbon NMR spectra provide information on the carbon framework of the molecule. The chemical shift of the ring carbons is a key indicator of the substitution pattern and the electronic nature of the N-substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Substituted 1,3,5-Triazinanes

N-Substituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
-CH₃ Ring CH₂: ~3.2-3.4 (s), N-CH₃: ~2.2-2.4 (s)Ring CH₂: ~75-77, N-CH₃: ~40-42[1]
-CH₂CH₃ Ring CH₂: ~3.4-3.6 (s), N-CH₂: ~2.5-2.7 (q), CH₃: ~1.0-1.2 (t)Ring CH₂: ~74-76, N-CH₂: ~48-50, CH₃: ~13-15[2]
-CH₂CH₂OH Ring CH₂: ~3.5-3.7 (s), N-CH₂: ~2.7-2.9 (t), O-CH₂: ~3.5-3.7 (t)Ring CH₂: ~73-75, N-CH₂: ~55-57, O-CH₂: ~60-62[2]
-Phenyl Ring CH₂: ~4.8-5.0 (s), Aromatic H: ~6.8-7.3 (m)Ring CH₂: ~68-70, Aromatic C: ~120-150[2]

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-substituted 1,3,5-triazinanes, key vibrational bands include C-N stretching and the vibrations associated with the N-substituents.

Table 2: Key IR Absorption Bands for N-Substituted 1,3,5-Triazinanes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-N Stretching1100 - 1250
C-H (Aliphatic) Stretching2850 - 3000
N-Alkyl C-H Bending1350 - 1470
N-Aryl C=C Stretching1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For N-substituted 1,3,5-triazinanes, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, along with fragment ions resulting from the cleavage of the N-substituents or the triazinane ring.

Table 3: Mass Spectrometry Data for a Representative N-Substituted this compound

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
1,3,5-Triethyl-1,3,5-triazinane ESI+172.2 [M+H]⁺142, 114, 86

Experimental Protocols

Accurate and reproducible spectroscopic data rely on well-defined experimental protocols. This section provides detailed methodologies for the synthesis and spectroscopic analysis of N-substituted 1,3,5-triazinanes.

General Synthesis of N,N',N''-Trisubstituted 1,3,5-Triazinanes[2]

N,N',N''-trisubstituted 1,3,5-triazinanes are typically synthesized via a condensation reaction between a primary amine and formaldehyde (B43269).[2]

Materials:

Procedure:

  • Dissolve the primary amine (3 equivalents) in ethanol or methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde solution (3 equivalents) to the stirred amine solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Primary Amine (3 eq.) Primary Amine (3 eq.) Reaction Mixture Reaction Mixture Primary Amine (3 eq.)->Reaction Mixture Formaldehyde (3 eq.) Formaldehyde (3 eq.) Formaldehyde (3 eq.)->Reaction Mixture Solvent (Ethanol/Methanol) Solvent (Ethanol/Methanol) Solvent (Ethanol/Methanol)->Reaction Mixture Ice Bath (0°C) Ice Bath (0°C) Ice Bath (0°C)->Reaction Mixture Room Temperature Stirring Room Temperature Stirring Room Temperature Stirring->Reaction Mixture Filtration or Evaporation Filtration or Evaporation Recrystallization/Chromatography Recrystallization/Chromatography Filtration or Evaporation->Recrystallization/Chromatography Purified Product Purified Product Recrystallization/Chromatography->Purified Product Product N,N',N''-Trisubstituted This compound Product->Filtration or Evaporation Reaction Mixture->Product Condensation

General synthesis of N,N',N''-trisubstituted 1,3,5-triazinanes.
NMR Spectroscopic Analysis[3]

Sample Preparation:

  • Accurately weigh 5-10 mg of the N-substituted this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Many triazine derivatives exhibit good solubility in chloroform-d.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3]

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 300 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 75 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 or more, depending on concentration.[3]

  • Temperature: 298 K (25 °C)[3]

FTIR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method): [4]

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[4]

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometric Analysis[5]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

  • Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the ng/mL to µg/mL range.[5]

LC-MS/MS Method (Typical for ESI):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Capillary Voltage: 3.0 kV.[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over several minutes) is used to elute the compound from the LC column.[5]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-500).

Conformational Dynamics

Amino-substituted 1,3,5-triazines can exist as a mixture of rotamers in solution due to the restricted rotation around the C(triazine)-N(amino) bond. This dynamic equilibrium can lead to complex NMR spectra, with multiple signals for what might appear to be chemically equivalent nuclei. The interconversion between these conformers can be studied using variable temperature NMR experiments.

G cluster_conformers Conformational Equilibrium of an N-Aryl-1,3,5-Triazinane cluster_nmr NMR Observation Conformer_A Conformer A (e.g., Propeller) Conformer_B Conformer B (e.g., Asymmetric) Conformer_A->Conformer_B Restricted C-N Bond Rotation Slow_Exchange Slow Exchange (Low Temperature) Conformer_A->Slow_Exchange Distinct Signals Fast_Exchange Fast Exchange (High Temperature) Conformer_A->Fast_Exchange Averaged Signals Conformer_B->Slow_Exchange Conformer_B->Fast_Exchange

Conformational isomers of N-substituted 1,3,5-triazinanes.

This guide provides a foundational understanding of the spectroscopic characterization of N-substituted 1,3,5-triazinanes. For more specific applications and detailed analysis of novel compounds, further optimization of the described protocols and advanced spectroscopic techniques may be necessary.

References

The 1,3,5-Triazinane Ring: A Technical Guide to its Chemical Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane ring, a saturated heterocyclic scaffold, is a cornerstone in various fields, from medicinal chemistry to materials science. Its unique structural and electronic properties govern its stability and reactivity, making a thorough understanding of its chemical behavior paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the chemical stability and reactivity of the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Chemical Stability of the this compound Ring

The stability of the this compound ring is significantly influenced by factors such as pH, temperature, and the nature of substituents on the nitrogen atoms. The ring is generally susceptible to hydrolysis, particularly under acidic conditions, leading to ring cleavage.

Hydrolytic Stability

The this compound ring can undergo hydrolysis to yield formaldehyde (B43269) and the corresponding primary amine. The rate of this degradation is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: In acidic environments, the nitrogen atoms of the triazinane ring become protonated, which facilitates nucleophilic attack by water and subsequent ring opening. Computational studies on the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) show that the process is a highly exothermic multistep reaction involving initial deprotonation and nitrite (B80452) elimination, followed by ring cleavage[1][2][3][4]. While this is a specific derivative, it provides insight into the general mechanism of ring instability.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydrolysis of the this compound ring can also occur, although the mechanism differs. For instance, the alkaline hydrolysis of RDX is a promising method for its remediation[1][2][3][4].

A study on the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine provides quantitative kinetic data, demonstrating the strong dependence of the hydrolysis rate on pH[5][6].

Table 1: Rate Constants for the Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine [5][6]

Temperature (°C)k₁ (s⁻¹)k₂ (M⁻¹s⁻¹)
222.6 x 10⁻⁵2.2 x 10⁶
604.8 x 10⁻⁴3.5 x 10⁸
The rate of hydrolysis is given by the equation: d[triazine]/dt = k₁[triazine] + k₂[triazine][H⁺]
Thermal Stability

The thermal stability of the this compound ring is largely dependent on the nature of its substituents. For example, the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) has a well-documented thermal decomposition pathway[4]. The thermal decomposition of 2,4,6-triazido-1,3,5-triazine has also been studied, with activation energies determined for its decomposition in solution and in the melt[7].

Table 2: Thermal Decomposition Data for 2,4,6-Triazido-1,3,5-triazine [7]

ConditionPre-exponential Factor (s⁻¹)Activation Energy (cal/mol)
In solution10¹²⁸34100
In melt10¹⁷⁴42300

Reactivity of the this compound Ring

The reactivity of the this compound ring is characterized by reactions at the nitrogen and carbon atoms. The lone pairs of electrons on the nitrogen atoms make them nucleophilic, while the methylene (B1212753) carbons can be susceptible to electrophilic attack, although this is less common.

Synthesis of this compound Derivatives

The most common method for the synthesis of N-substituted 1,3,5-triazinanes is the condensation of a primary amine with formaldehyde.[8]

Synthesis_of_N_Substituted_1_3_5_Triazinane amine 3 R-NH₂ (Primary Amine) triazinane N,N',N''-trisubstituted This compound amine->triazinane Condensation formaldehyde 3 CH₂O (Formaldehyde) formaldehyde->triazinane water 3 H₂O triazinane->water Elimination Ring_Opening_of_1_3_5_Triazinane triazinane This compound products 3 R-NH₂ + 3 CH₂O triazinane->products Ring Cleavage reagents H₂O / H⁺ or OH⁻ (Hydrolysis) reagents->triazinane Synthesis_Protocol_Workflow start Dissolve Primary Amine(s) in Solvent add_base Add Basic Solution start->add_base add_formaldehyde Slowly Add Formaldehyde add_base->add_formaldehyde react Stir at Controlled Temperature add_formaldehyde->react isolate Isolate Crude Product (Filtration or Extraction) react->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (Spectroscopy) purify->characterize Biodegradation_Pathway_RDX rdx RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) nitroso Nitroso Derivatives (MNX, DNX, TNX) rdx->nitroso Reductive Transformation ring_cleavage Ring Cleavage Products (e.g., Methylenedinitramine) rdx->ring_cleavage Enzymatic Hydrolysis nitroso->ring_cleavage final_products Final Products (N₂O, HCHO, CH₃OH, CO₂) ring_cleavage->final_products Decomposition

References

An In-depth Technical Guide to 1,3,5-Triazinane: Nomenclature, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, and physicochemical properties of 1,3,5-triazinane, a saturated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document adheres to the core principles of IUPAC naming conventions and presents detailed experimental methodologies and comparative data for researchers in drug development and related fields.

IUPAC Nomenclature of this compound

The systematic naming of this compound and its derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The parent compound, a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, is named This compound . This name is derived from:

  • "tri-" : indicating the presence of three of the same heteroatom.

  • "aza" : denoting nitrogen as the heteroatom.

  • "-inane" : the suffix for a six-membered saturated ring containing nitrogen.

Numbering of the ring begins at a nitrogen atom and proceeds around the ring to give the heteroatoms the lowest possible locants, which in this symmetrical ring are 1, 3, and 5.

G N1 N C2 C N1->C2 1-2 N3 N C2->N3 2-3 C4 C N3->C4 3-4 N5 N C4->N5 4-5 C6 C N5->C6 5-6 C6->N1 6-1

Fig. 1: Structure and IUPAC Numbering of this compound

Substituents on the nitrogen or carbon atoms are named and numbered according to standard IUPAC rules. For N-substituted derivatives, the locant 'N' is often used, but numbering is preferred for clarity, especially in complex molecules. For example, a methyl group on each nitrogen atom would be named 1,3,5-trimethyl-1,3,5-triazinane.

Synthesis of this compound and its Derivatives

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are most commonly synthesized through the condensation reaction of a primary amine with formaldehyde (B43269). The parent unsubstituted this compound is an intermediate in the condensation of formaldehyde and ammonia, which ultimately yields hexamethylene tetraamine. Due to its instability, the parent compound is less common than its N-substituted derivatives.

General Experimental Protocol for the Synthesis of N,N',N''-Trisubstituted 1,3,5-Triazinanes

This protocol describes a general method for the synthesis of symmetrically N-substituted 1,3,5-triazinanes.

Materials:

  • Primary amine (e.g., methylamine, ethylamine, aniline)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Anhydrous potassium carbonate or other suitable base (optional, to neutralize any formic acid in the formaldehyde solution)

  • Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (3 equivalents).

  • Dissolve the amine in a suitable anhydrous solvent.

  • Slowly add formaldehyde (3 equivalents) to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • If paraformaldehyde is used, the mixture may need to be gently heated to facilitate depolymerization.

  • After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

G Reactants 3 R-NH₂ (Primary Amine) + 3 HCHO (Formaldehyde) Reaction Condensation Reaction (Solvent, optional base) Reactants->Reaction Product (R-N-CH₂)₃ (1,3,5-Trisubstituted-1,3,5-triazinane) + 3 H₂O Reaction->Product

Fig. 2: General Synthesis of N,N',N''-Trisubstituted 1,3,5-Triazinanes

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of 1,3,5-triazinanes are highly dependent on the nature of the substituents on the nitrogen atoms. The following tables summarize available data for the parent compound and some simple N-alkyl derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₃H₉N₃87.14N/A (unstable)N/A (unstable)
1,3,5-Trimethyl-1,3,5-triazinaneC₆H₁₅N₃129.20-163-164
1,3,5-Triethyl-1,3,5-triazinaneC₉H₂₁N₃171.29-205-207
1,3,5-Tri-n-propyl-1,3,5-triazinaneC₁₂H₂₇N₃213.36-255-257
1,3,5-Tri-n-butyl-1,3,5-triazinaneC₁₅H₃₃N₃255.44-135-137 (at 10 mmHg)

Spectroscopic Data:

The nuclear magnetic resonance (NMR) spectra of 1,3,5-triazinanes are characteristic. The chemical shifts of the ring protons and carbons are influenced by the N-substituents.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,3,5-Trimethyl-1,3,5-triazinane~3.1 (s, 6H, N-CH ₂-N), ~2.2 (s, 9H, N-CH ₃)~75 (N-C H₂-N), ~40 (N-C H₃)
1,3,5-Triethyl-1,3,5-triazinane~3.3 (s, 6H, N-CH ₂-N), ~2.5 (q, 6H, N-CH ₂-CH₃), ~1.1 (t, 9H, N-CH₂-CH ₃)~74 (N-C H₂-N), ~47 (N-C H₂-CH₃), ~12 (N-CH₂-C H₃)

Note: NMR data are approximate and can vary based on the solvent and other experimental conditions.

Conformational Analysis

The this compound ring adopts a chair conformation , similar to cyclohexane, to minimize steric and torsional strain. In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions.

Due to the presence of lone pairs on the nitrogen atoms, ring inversion in 1,3,5-triazinanes is a complex process involving both ring flipping and nitrogen inversion. The energy barrier for this process is generally low, leading to a rapid equilibrium between the two chair conformers at room temperature. The preferred conformation will place the bulkiest N-substituents in the equatorial position to minimize 1,3-diaxial interactions.

G cluster_0 Chair Conformer 1 cluster_1 Chair Conformer 2 (after ring flip) N1 N C2 C N3 N C4 C N5 N C6 C N1f N C2f C N3f N C4f C N5f N C6f C Equilibrium

Fig. 3: Chair Conformation and Ring Inversion of a 1,3,5-Trisubstituted-1,3,5-triazinane

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The provided information on nomenclature, synthesis, and physicochemical properties is intended to facilitate further research and development in this important area of chemical science.

The Architectural Blueprint of Bioactivity: A Technical Guide to Key Structural Motifs in 1,3,5-Triazinane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane (or s-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its inherent structural versatility and the ability to readily functionalize its three substituent positions have led to the development of potent agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][3] This technical guide provides an in-depth exploration of the key structural motifs that underpin the biological activity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structural Motifs and Structure-Activity Relationships

The biological activity of this compound compounds is intricately linked to the nature of the substituents at the C2, C4, and C6 positions of the triazine ring. The careful selection and combination of these substituents allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Amino Substitutions: A Gateway to Diverse Activities

The introduction of amino groups at various positions on the triazine ring is a common strategy for imparting biological activity.[4] These amino substituents can serve as crucial hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Anticancer Activity: Tri-amino-substituted 1,3,5-triazine (B166579) derivatives have demonstrated significant potential as anticancer agents, often acting as dihydrofolate reductase (DHFR) inhibitors.[4] The substitution pattern on these amino groups is critical for activity. For instance, derivatives bearing a 4-phenylthiazol-2-yl group or a 4H-1,2,4-triazole-3-thiol moiety have shown potent cytotoxic effects against lung cancer cell lines.[4] The presence of piperidine (B6355638) and benzyl (B1604629) substituents on 1,3,5-triazine derivatives with Schiff base moieties has been linked to strong antiproliferative activity against HCT-116 colon cancer cells.[5]

  • Antimicrobial Properties: Cationic charge, bulk, and lipophilicity, often achieved through specific amino substitutions, are major determinants of the antibacterial activity of this compound-based compounds.[6]

Aryl and Heteroaryl Moieties: Expanding Target Interactions

The incorporation of aromatic and heteroaromatic ring systems is a key strategy for enhancing the binding affinity and selectivity of this compound compounds for their biological targets.

  • Receptor Antagonism: 1,3,5-triazine derivatives have been developed as potent antagonists for various G protein-coupled receptors (GPCRs). For example, derivatives with specific aromatic ring decorations have shown high affinity for the 5-HT7 receptor, a target in psychiatric disorders.[7] Similarly, compounds containing a 1,3,5-triazine scaffold have been identified as ligands for human adenosine (B11128) receptors (hARs), with substituents influencing subtype selectivity.[8]

  • Enzyme Inhibition: The hybridization of the 1,3,5-triazine core with other heterocyclic systems, such as azoles, has yielded potent anticancer agents.[9] These hybrid molecules can interact with various therapeutic targets.[9] For instance, 1,3,5-triazine-quinoline hybrids have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease.[10]

Morpholine (B109124) and Piperidine Rings: Modulators of Physicochemical Properties

The inclusion of saturated heterocyclic rings like morpholine and piperidine can significantly impact the solubility, metabolic stability, and overall drug-like properties of this compound compounds.

  • Anticancer Efficacy: Morpholine-functionalized 1,3,5-triazine derivatives have shown promising anticancer potential against colorectal cancer cell lines.[5] The presence of these rings can influence the compound's ability to interact with key signaling pathways involved in cancer progression.[5]

Quantitative Analysis of Bioactive this compound Derivatives

The following tables summarize the biological activities of representative this compound compounds from various studies, providing a quantitative basis for structure-activity relationship analysis.

CompoundTarget/Cell LineActivity MetricValueReference
2 5-HT7 ReceptorKi8 nM[7]
12 5-HT7 ReceptorKi18 nM[7]
8e A549 (Lung Cancer)IC5050 nM[4]
9a A549 (Lung Cancer)IC5042 nM[4]
10e A549 (Lung Cancer)IC5062 nM[4]
11e A549 (Lung Cancer)IC5028 nM[4]
11 SW480 (Colorectal Cancer)IC505.85 µM[5]
5 SW480 & SW620 (Colorectal Cancer)-Promising dual-line activity[5]
6 CAKI-1 (Renal Cancer)% Inhibition60.13%
6 PI3KγIC506.90 µM
1d EGFR-TKInhibitory Constant0.44 nM[11]
17 Carbonic Anhydrase IXKi0.91 nM[12]
34 MCF-7 (Breast Cancer)IC500.82 µM[12]
11 MCF-7 (Breast Cancer)IC501.0 µM[13]
11 HCT-116 (Colon Cancer)IC500.98 µM[13]
6 H4 ReceptorKi63 nM[14]

Key Signaling Pathways Modulated by this compound Compounds

Several biologically active this compound derivatives exert their effects by modulating key cellular signaling pathways implicated in disease.

EGFR-TK Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a critical target in cancer therapy. Certain 1,3,5-triazine derivatives have been shown to inhibit EGFR-TK, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.[11]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Triazine This compound Inhibitor Triazine->P_EGFR Inhibits PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade frequently dysregulated in cancer. Some this compound analogues have been identified as PI3K inhibitors, representing a promising avenue for anticancer drug development.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Triazine This compound Inhibitor Triazine->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives typically follow a well-defined workflow.

General Synthetic Workflow

The most common precursor for the synthesis of this compound derivatives is cyanuric chloride.[5] The stepwise nucleophilic substitution of the chlorine atoms at different temperatures allows for the controlled introduction of various substituents.[5]

Synthesis_Workflow Start Cyanuric Chloride Step1 Nucleophilic Substitution 1 (0 °C) Start->Step1 Intermediate1 Monosubstituted 1,3,5-Triazine Step1->Intermediate1 Step2 Nucleophilic Substitution 2 (Room Temperature) Intermediate1->Step2 Intermediate2 Disubstituted 1,3,5-Triazine Step2->Intermediate2 Step3 Nucleophilic Substitution 3 (Elevated Temperature) Intermediate2->Step3 FinalProduct Trisubstituted 1,3,5-Triazine Derivative Step3->FinalProduct

Caption: Generalized workflow for the synthesis of this compound derivatives.

Detailed Synthetic Protocols

Synthesis of 4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine [7]

  • Dissolve cyanuric chloride (45.2 mmol) in 100 mL of THF and cool to 0 °C.

  • Add a solution of phenylethylamine (41.2 mmol) in 5 mL of THF dropwise to the cooled solution.

  • Maintain the reaction at 0–3 °C for 2 hours.

  • Filter the resulting precipitate.

  • Dilute the filtrate with 0.1 M HCl and extract with chloroform (B151607) (3 x 100 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate to yield a brown solid.

  • Triturate the solid with acetone (B3395972) and filter to obtain the desired product.

Synthesis of 6-chloro-N2-phenethyl-1,3,5-triazine-2,4-diamine [7]

  • Dissolve 4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine (13.0 mmol) in 50 mL of acetone.

  • Add 5.7 mL of 25% ammonia (B1221849) solution.

  • Carry out the reaction at room temperature for 5 hours.

  • Filter the resulting precipitate.

  • Evaporate the filtrate to dryness to yield the final compound.

Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives [5]

  • Combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, an appropriate amine, sodium carbonate, and TBAB in DMF.

  • Subject the reaction mixture to microwave irradiation at 150 °C for 2.5 minutes in a 50 W microwave reactor.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate work-up and purification to isolate the desired product.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay) [8][11]

  • Seed cancer cells (e.g., A549, NCI-H1299, MDAMB231, BT474, MCF7) in 96-well plates.

  • After cell attachment, treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0 µM to 100 µM) for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Enzyme Inhibition Assay (e.g., EGFR-TK, PI3K) [11]

  • Perform the assay in a suitable buffer system.

  • Add the recombinant enzyme (e.g., EGFR-TK, PI3Kγ) to the reaction mixture.

  • Introduce the synthesized this compound compounds at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a specific peptide for TKs, or a phosphoinositide for PI3Ks).

  • After a defined incubation period, stop the reaction.

  • Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of enzyme inhibition and determine the IC50 or Ki values.

Conclusion

The this compound core represents a highly versatile and fruitful scaffold for the design and development of novel therapeutic agents. The strategic manipulation of substituents at the C2, C4, and C6 positions allows for the creation of compounds with a wide range of biological activities, from potent anticancer and antimicrobial agents to modulators of key cellular signaling pathways. This guide has highlighted the critical structural motifs that drive these activities, provided a quantitative overview of their potency, and detailed the experimental approaches for their synthesis and evaluation. As our understanding of the intricate interplay between structure and activity deepens, the this compound scaffold will undoubtedly continue to be a cornerstone of modern medicinal chemistry research, offering the promise of new and improved treatments for a multitude of diseases.

References

A Technical Guide to the Synthesis of 1,3,5-Triazine and 1,3,5-Triazinane Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the Pinner synthesis for 1,3,5-triazines and the standard synthesis for the 1,3,5-triazinane core. This document clarifies the distinction between these two heterocyclic systems and offers comprehensive experimental protocols and data.

Introduction: 1,3,5-Triazine (B166579) vs. This compound

It is crucial to differentiate between the aromatic 1,3,5-triazine ring and the saturated this compound ring. The Pinner triazine synthesis is a classical method for preparing substituted aromatic 1,3,5-triazines. In contrast, the this compound core, a saturated heterocycle, is typically synthesized through the condensation of an amine with formaldehyde (B43269). This guide will cover both syntheses to provide a comprehensive resource.

Part 1: The Pinner Triazine Synthesis

The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, is a method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[1] This reaction can also be extended to include halogenated aliphatic amidines.[1]

Reaction Mechanism and Workflow

The synthesis proceeds by the reaction of two equivalents of an aryl amidine with one equivalent of phosgene. The reaction is believed to proceed through the formation of an intermediate urea, which then undergoes cyclization to form the 2-hydroxy-4,6-diaryl-s-triazine.

Pinner_Triazine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product ArylAmidine Aryl Amidine (2 eq.) ReactionVessel Reaction in a suitable solvent (e.g., inert solvent) ArylAmidine->ReactionVessel Phosgene Phosgene (1 eq.) Phosgene->ReactionVessel Isolation Isolation of the product ReactionVessel->Isolation Cyclization Product 2-Hydroxy-4,6-diaryl-s-triazine Isolation->Product Purification

Figure 1: General workflow for the Pinner triazine synthesis.

Experimental Protocols

General Protocol for the Pinner Synthesis of 2-Hydroxy-4,6-diaryl-s-triazines:

  • Dissolution of Amidine: An aryl amidine is dissolved in a suitable inert solvent.

  • Reaction with Phosgene: The solution is treated with phosgene. The reaction temperature can influence the outcome, with cooling sometimes employed to isolate the intermediate urea.[2]

  • Cyclization: The reaction mixture is heated to facilitate the cyclization to the triazine derivative. The specific temperature and reaction time will depend on the substrates used.

  • Isolation and Purification: The product, a 2-hydroxy-4,6-diaryl-s-triazine, is isolated from the reaction mixture. Purification can be achieved by recrystallization or other standard techniques.

Note: Phosgene is a highly toxic gas and appropriate safety precautions must be taken.

Quantitative Data

Quantitative data for the Pinner synthesis is not extensively reported in modern literature due to the hazardous nature of phosgene. However, the extension of this synthesis to halogenated aliphatic amidines has been documented.

ReactantsProductYieldReference
Aryl Amidine and Phosgene2-Hydroxy-4,6-diaryl-s-triazineN/A
Halogenated Aliphatic Amidines and Phosgene2-Hydroxy-4,6-bis(haloalkyl)-s-triazineN/A

Part 2: Synthesis of the this compound Core

The this compound core is synthesized via the condensation of a primary amine with formaldehyde.[3] This reaction is a cyclotrimerization of the intermediate imine formed from the amine and formaldehyde.

Reaction Mechanism and Workflow

The synthesis is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, followed by dehydration to form an N-substituted methanimine (B1209239) intermediate. Three molecules of this imine then undergo a [2+2+2] cyclotrimerization to form the stable six-membered this compound ring.[3]

Triazinane_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product PrimaryAmine Primary Amine (3 eq.) ReactionVessel Condensation Reaction PrimaryAmine->ReactionVessel Formaldehyde Formaldehyde (3 eq.) Formaldehyde->ReactionVessel Imine N-substituted Methanimine ReactionVessel->Imine Dehydration Cyclo [2+2+2] Cyclotrimerization Imine->Cyclo Product This compound Cyclo->Product

Figure 2: General workflow for the synthesis of 1,3,5-triazinanes.

Experimental Protocols

Detailed Protocol for the Synthesis of 1,3,5-Triethyl-1,3,5-triazinane:

  • Preparation: A solution of ethylamine (B1201723) is prepared in a suitable solvent (e.g., water or an alcohol).

  • Addition of Formaldehyde: An aqueous solution of formaldehyde is added dropwise to the ethylamine solution, typically with cooling to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred for a period of time at room temperature or with gentle heating to ensure complete reaction.

  • Work-up and Isolation: The product, 1,3,5-triethyl-1,3,5-triazinane, can be isolated by extraction with an organic solvent followed by drying and removal of the solvent. Further purification may be achieved by distillation under reduced pressure.

Quantitative Data

The synthesis of 1,3,5-triazinanes is generally a high-yielding reaction.

ReactantsProductMethodReaction TimeYieldReference
Ethylamine and Formaldehyde1,3,5-Triethyl-1,3,5-triazinaneCondensationNot specifiedHigh[3]
Various Amines and Formaldehyde1,3,5-Substituted-1,3,5-triazinanesCycloadditionNot specifiedGood[4]

Conclusion

The Pinner triazine synthesis and the synthesis of the this compound core are distinct chemical transformations leading to different heterocyclic systems. The Pinner synthesis provides access to aromatic 2-hydroxy-4,6-disubstituted-s-triazines from amidines and phosgene, while the condensation of primary amines with formaldehyde yields the saturated this compound ring. A clear understanding of these differences is essential for researchers in the field of heterocyclic chemistry and drug development. This guide provides the fundamental knowledge and protocols for the synthesis of both important molecular cores.

References

An In-depth Technical Guide to the Trimerization of Nitriles for the Synthesis of Symmetrical 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the trimerization of nitriles to produce symmetrical 1,3,5-triazines. It covers the core chemical principles, detailed experimental protocols for key methodologies, quantitative data for comparative analysis, and insights into the applications of these compounds in drug development, particularly in the field of oncology.

Introduction

Symmetrical 1,3,5-triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest across various scientific disciplines. Their inherent structural rigidity, thermal stability, and propensity for functionalization make them valuable scaffolds in materials science and medicinal chemistry. In the realm of drug development, the 1,3,5-triazine (B166579) core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

The most direct and atom-economical method for the synthesis of symmetrical 2,4,6-trisubstituted-1,3,5-triazines is the cyclotrimerization of three equivalent nitrile molecules. This guide will delve into the primary catalytic and physical methods employed to facilitate this transformation, providing detailed experimental insights and comparative data to aid in methodological selection and optimization.

Synthetic Methodologies and Mechanisms

The trimerization of nitriles can be achieved under various conditions, broadly categorized into acid-catalyzed, metal-catalyzed, high-pressure, and microwave-assisted methods. The choice of method often depends on the nature of the nitrile substrate, desired scale, and available equipment.

Acid-Catalyzed Trimerization

Strong acids, particularly Brønsted and Lewis acids, are effective catalysts for the trimerization of a wide range of nitriles. The mechanism generally proceeds through the formation of a highly reactive nitrilium ion intermediate.

Mechanism of Acid-Catalyzed Nitrile Trimerization

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, forming a nitrilium ion. This electrophilic species is then attacked by a second nitrile molecule, leading to a dimeric intermediate. A subsequent intramolecular cyclization with a third nitrile molecule, followed by deprotonation, yields the stable 1,3,5-triazine ring.[3]

Acid_Catalyzed_Trimerization RCN1 R-C≡N Nitrilium [R-C≡N-H]+ RCN1->Nitrilium Protonation H_plus H+ Dimer Dimeric Intermediate Nitrilium->Dimer Nucleophilic Attack RCN2 R-C≡N RCN2->Dimer Cyclic_Intermediate Cyclic Intermediate Dimer->Cyclic_Intermediate Cyclization RCN3 R-C≡N RCN3->Cyclic_Intermediate Triazine Symmetrical 1,3,5-Triazine Cyclic_Intermediate->Triazine Deprotonation H_plus_out H+ Metal_Catalyzed_Trimerization Catalyst Low-Valent Ti Catalyst Coordination Ti-Nitrile Complex Catalyst->Coordination Metallacycle Metallacyclic Intermediate Coordination->Metallacycle Oxidative Cyclization Product_Release Triazine Product Release Metallacycle->Product_Release Reductive Elimination Product_Release->Catalyst Catalyst Regeneration Nitrile1 R-C≡N Nitrile1->Coordination Nitrile2 R-C≡N Nitrile2->Coordination Nitrile3 R-C≡N Nitrile3->Coordination PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->PI3K Inhibition Triazine_Inhibitor->mTORC1 Inhibition

References

Physical characteristics of 1,3,5-trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 1,3,5-Trimethylhexahydro-1,3,5-triazine (B85523)

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine, also known as 1,3,5-trimethyl-1,3,5-triazinane, is a cyclic organic compound with the chemical formula C₆H₁₅N₃.[1][2][3] It belongs to the family of hexahydro-1,3,5-triazines, which are typically synthesized through the condensation reaction of an amine and formaldehyde.[4][5] This compound is a colorless liquid at room temperature and is soluble in many organic solvents.[2][5] Its nitrogen-rich structure makes it a versatile building block in organic synthesis and an important intermediate in the production of various industrial and pharmaceutical products.[1][2][4] This guide provides a detailed overview of its physical characteristics, supported by experimental methodologies and data, for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical properties of 1,3,5-trimethylhexahydro-1,3,5-triazine are well-documented, providing a basis for its application and handling. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅N₃[1][2][3]
Molecular Weight 129.20 - 129.21 g/mol [1][2][3][6][7]
Appearance Colorless to almost colorless clear liquid[2]
Density 0.91 - 0.919 g/mL at 25 °C[1][3][8]
Melting Point -27 °C[1][3][5][8]
Boiling Point 162 - 163.5 °C[1][3][8]
Flash Point 49 °C - 51 °C (closed cup)[1][3]
Solubility in Water 350 g/L at 25 °C[1]
Refractive Index 1.461 - 1.463 at 20 °C[1][2][8]
CAS Number 108-74-7[1][3][6][7]

Synthesis Pathway

The synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine is a classic example of a cyclocondensation reaction. It is typically formed from the reaction of methylamine (B109427) and formaldehyde.[4][5] This process is fundamental to understanding the compound's formation and potential impurities.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product cluster_byproduct Byproduct Methylamine Methylamine (CH₃NH₂) Condensation Condensation Reaction Methylamine->Condensation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Condensation Triazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine Condensation->Triazine Forms Water Water (H₂O) Condensation->Water Releases

Caption: Synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine.

Experimental Protocols

The determination of the physical characteristics of 1,3,5-trimethylhexahydro-1,3,5-triazine follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined using distillation as per standard organic chemistry laboratory techniques.

Boiling_Point_Workflow start Start setup Set up distillation apparatus (round-bottom flask, condenser, thermometer) start->setup add_sample Add sample and boiling chips to the flask setup->add_sample heat Gently heat the flask add_sample->heat observe Observe for steady condensation and temperature reading heat->observe record Record the stable temperature as the boiling point observe->record end End record->end

Caption: Workflow for determining the boiling point.

Methodology:

  • A sample of 1,3,5-trimethylhexahydro-1,3,5-triazine is placed in a distillation flask with boiling chips to ensure smooth boiling.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

  • The apparatus is heated, and the temperature is monitored.

  • The boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation.

Determination of Density

The density is typically measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • The empty pycnometer is weighed.

  • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

  • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Methodology:

  • The refractometer is calibrated using a standard substance with a known refractive index.

  • A few drops of the 1,3,5-trimethylhexahydro-1,3,5-triazine sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

  • The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

Safety and Handling

1,3,5-Trimethylhexahydro-1,3,5-triazine is a flammable liquid and vapor.[3][9] It is harmful if swallowed and causes severe skin burns and eye damage.[9] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[9] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9][10] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[9]

References

Methodological & Application

Applications of 1,3,5-Triazinane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazinane, a saturated heterocyclic compound also known as hexahydro-1,3,5-triazine, serves as a versatile and efficient building block in modern organic synthesis. Its unique chemical properties, primarily as a stable and solid source of formaldehyde (B43269) or formaldimine synthons, have led to its increasing application in the construction of complex organic molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various synthetic transformations.

Synthesis of N-Substituted 1,3,5-Triazinanes

The most common and straightforward method for the synthesis of N,N',N''-trisubstituted 1,3,5-triazinanes is the condensation of a primary amine with formaldehyde. This reaction typically proceeds in high yield and provides a stable, solid product that can be easily handled and stored.

Experimental Protocol: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

Materials:

Procedure:

  • To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).

  • Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

  • After the reaction is complete, evaporate the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent.

  • The final product, 1,3,5-tribenzyl-1,3,5-triazinane, is obtained after evaporation of the solvent.[1]

Quantitative Data:

ProductStarting AmineYieldReference
1,3,5-Tribenzyl-1,3,5-triazinaneBenzylamine~94%[1]

Logical Relationship: Synthesis of this compound

G Synthesis of this compound amine Primary Amine (3 eq.) triazinane This compound amine->triazinane formaldehyde Formaldehyde (3 eq.) formaldehyde->triazinane water Water (3 eq.) triazinane->water By-product

Caption: General synthesis of 1,3,5-triazinanes.

1,3,5-Triazinanes as Formaldimine Surrogates

A primary application of 1,3,5-triazinanes is their use as stable, solid surrogates for formaldehyde and formaldimines. This is particularly advantageous for reactions where the direct use of gaseous formaldehyde is inconvenient or unsafe.

Ugi Multicomponent Reaction

In the Ugi four-component reaction, 1,3,5-triazinanes can serve as a source of the imine component, enabling the synthesis of N-acylated glycinamides.[2][3]

Experimental Protocol: Ugi Reaction for the Synthesis of N-Acylated Glycinamides

Materials:

  • This compound derivative (e.g., 1,3,5-tribenzyl-1,3,5-triazinane)

  • Isocyanide

  • Carboxylic acid

  • Methanol (B129727)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, combine the this compound (0.2 mmol), a carboxylic acid (0.6 mmol), and an isocyanide (0.6 mmol).

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by appropriate methods (e.g., column chromatography) to yield the desired N-acylated glycinamide.[2]

Quantitative Data:

This compound DerivativeCarboxylic AcidIsocyanideProduct YieldReference
1,3,5-Tribenzyl-1,3,5-triazinaneAcetic AcidBenzyl isocyanideGood[2][3]
1,3,5-Tri-tert-butyl-1,3,5-triazinaneBenzoic AcidCyclohexyl isocyanideGood[2][3]

Experimental Workflow: Ugi Reaction using this compound

G Ugi Reaction Workflow start Start reactants Combine: This compound Carboxylic Acid Isocyanide in Methanol start->reactants reaction Stir at Room Temperature for 36 hours reactants->reaction workup Solvent Removal and Purification reaction->workup product N-Acylated Glycinamide workup->product

Caption: Workflow for the Ugi reaction.

Cycloaddition Reactions

1,3,5-Triazinanes are effective reagents in various cycloaddition reactions, acting as sources of C-N-C synthons.

Experimental Protocol: Silver-Catalyzed Tandem Cycloisomerization/Povarov Reaction

Materials:

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the o-alkynyl ketone (0.5 mmol) and silver trifluoroacetate (2.5 mol%) in 1,2-dichloroethane (3.0 mL).

  • Stir the mixture for 10 minutes.

  • Add the 1,3,5-triaryl-1,3,5-triazine (0.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • After the reaction is complete, purify the mixture by column chromatography to isolate the spiroisochromene product.

Quantitative Data:

o-Alkynyl Ketone Substituent1,3,5-Triazine SubstituentYieldReference
PhenylPhenyl87%
4-Methylphenyl4-Methoxyphenyl75%
4-Chlorophenyl4-Chlorophenyl13%

Synthesis of Other Heterocyclic Compounds

1,3,5-Triazinanes can be used as starting materials for the synthesis of other heterocyclic systems, such as hexahydropyrimidines and 1,3,5-triazine-2-thiones.

Experimental Protocol: Synthesis of Hexahydropyrimidine-Fused 1,4-Naphthoquinones

Materials:

Procedure:

  • Combine the this compound and 2-hydroxy-1,4-naphthoquinone in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation.

  • The reaction proceeds to form the hexahydropyrimidine-fused 1,4-naphthoquinone (B94277) in high yields.

Application as Hydrogen Sulfide (B99878) (H₂S) Scavengers

In the oil and gas industry, 1,3,5-tris(hydroxyethyl)hexahydro-s-triazine is a widely used scavenger for removing hydrogen sulfide from gas and liquid streams. The reaction is efficient and converts the toxic H₂S into a more benign, water-soluble compound.

Reaction Mechanism: One mole of 1,3,5-tris(hydroxyethyl)hexahydro-s-triazine reacts with two moles of hydrogen sulfide to produce 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine (dithiazine), a stable and soluble by-product.

Signaling Pathway: H₂S Scavenging by this compound

G H₂S Scavenging Pathway triazine 1,3,5-Tris(hydroxyethyl) hexahydro-s-triazine intermediate Thiadiazine Intermediate triazine->intermediate + H₂S h2s1 H₂S (1st mole) dithiazine Dithiazine (Final Product) intermediate->dithiazine + H₂S h2s2 H₂S (2nd mole)

Caption: H₂S scavenging reaction pathway.

Application Protocols:

  • Direct Injection: The triazine-based scavenger is injected directly into the gas or liquid stream, often through an atomizing quill to ensure good mixing.

  • Contactor Towers: The sour gas is bubbled through a tower containing the scavenger solution, allowing for efficient mass transfer and reaction.

Quantitative Data:

ParameterValueReference
Stoichiometry (Triazine:H₂S)1:2
Typical ApplicationRemoval of low levels of H₂S (<100 ppmv/mmscf)
Removal Efficiency (Contactor Tower)Up to 80%

Role in Mannich-Type Reactions

While often considered as intermediates in Mannich reactions, pre-formed 1,3,5-triazinanes can also be utilized as aminomethylating agents. The in situ generation of HCl from the reaction of 2,4,6-trichloro[2][3][4]triazine (TCT) with moisture can catalyze a one-pot, three-component Mannich-type reaction to produce β-amino carbonyl compounds in high yields.[5]

Experimental Protocol: TCT-Catalyzed One-Pot Mannich-Type Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Ketone (e.g., acetophenone)

  • 2,4,6-Trichloro[2][3][4]triazine (TCT)

  • Ethanol (B145695)

  • Water

Procedure (Method A - in Ethanol):

  • In a reaction vessel, stir a mixture of the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.0 mmol), and TCT (0.018 g, 0.1 mmol) in ethanol (3 mL) at room temperature for 1 hour.

  • Filter the reaction mixture to collect the crude product.

  • Wash the crude product with hot water (70°C) to remove cyanuric acid.

  • Purify the product by recrystallization from ethanol.[5]

Procedure (Method B - Solvent-Free):

  • Mix the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.0 mmol), TCT (0.018 g, 0.1 mmol), and water (0.3 mmol) at room temperature for 3 hours.

  • Wash the reaction products with hot water (70°C) to remove cyanuric acid.

  • Purify by recrystallization from ethanol.[5]

Quantitative Data:

AldehydeAmineKetoneMethodYieldReference
BenzaldehydeAnilineAcetophenoneA (Ethanol)98%[5]
BenzaldehydeAnilineAcetophenoneB (Solvent-Free)95%[5]

Use in Polymer Synthesis

While many "poly-triazines" are derived from the aromatic 1,3,5-triazine, derivatives of the saturated this compound core, such as 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (triallyl isocyanurate, TAIC), are important monomers and crosslinking agents in polymer chemistry.

Application Note: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione in Polymer Synthesis

TAIC is a versatile monomer used to enhance the properties of polymers. Its three allyl groups allow for crosslinking, which can improve the thermal stability, mechanical strength, and chemical resistance of the resulting polymer. It is used in the production of:

  • Heat-resistant and chemically resistant resins.

  • Crosslinked polyethylene (B3416737) for improved high-temperature performance.

  • Adhesives and coatings.

Experimental Protocol: Thiol-Ene Photopolymerization for Ionogel Synthesis

Materials:

  • 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC)

  • Trimethylolpropane (B17298) tris(3-mercaptopropionate)

  • Photoinitiator

  • Ionic liquid

Procedure:

  • Prepare a homogeneous mixture of TAIC, trimethylolpropane tris(3-mercaptopropionate), a suitable photoinitiator, and an ionic liquid.

  • Expose the mixture to UV light to initiate the thiol-ene polymerization.

  • The polymerization results in the formation of a flexible ionogel with good mechanical properties, suitable for applications such as electrochemical capacitors.

Experimental Workflow: Polymer Synthesis using a this compound Derivative

G Polymer Synthesis Workflow start Start monomers Mix: This compound Monomer (TAIC) Co-monomer (Thiol) Photoinitiator Solvent/Matrix start->monomers polymerization Initiate Polymerization (e.g., UV Light) monomers->polymerization product Crosslinked Polymer/ Functional Material polymerization->product

Caption: General workflow for polymer synthesis.

Conclusion

This compound and its derivatives are valuable and versatile reagents in organic synthesis. Their stability, ease of handling, and ability to act as formaldehyde or formaldimine equivalents make them highly useful in a variety of transformations, including multicomponent reactions, cycloadditions, and the synthesis of diverse heterocyclic systems. Their application in industrial processes such as H₂S scavenging and in the formulation of advanced polymer materials further underscores their importance. The protocols and data presented herein provide a foundation for the effective utilization of 1,3,5-triazinanes in research and development.

References

Application Notes & Protocols: 1,3,5-Triazinane as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triazinane (commonly referred to as s-triazine) as a fundamental building block in the synthesis of diverse heterocyclic compounds. The unique reactivity of its derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the controlled, sequential introduction of various functionalities, making it a privileged scaffold in medicinal chemistry and materials science. This document outlines key synthetic strategies, presents relevant quantitative data, and provides detailed experimental protocols for the synthesis of bioactive molecules.

Introduction

1,3,5-Triazine (B166579) and its derivatives are pivotal in the development of novel therapeutic agents due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The commercial availability and low cost of precursors like cyanuric chloride further enhance its appeal in drug discovery programs.[4] The triazine core's ability to be symmetrically or asymmetrically substituted allows for the creation of vast chemical libraries with fine-tuned physicochemical and pharmacological profiles.[5][6]

Key Synthetic Strategies

The primary and most versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms in cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and selective introduction of different nucleophiles by carefully managing the reaction temperature.[7][8][9]

  • First Substitution: Typically carried out at low temperatures (around 0 °C).

  • Second Substitution: Generally proceeds at room temperature.

  • Third Substitution: Requires elevated temperatures (70–100 °C or reflux).[7]

This stepwise approach enables the synthesis of mono-, di-, and trisubstituted triazines with diverse functionalities, including amines, alcohols, thiols, and organometallic reagents.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies, highlighting the efficiency of various synthetic protocols and the biological activity of the resulting 1,3,5-triazine derivatives.

Table 1: Synthesis Yields of 1,3,5-Triazine Derivatives

Starting MaterialNucleophile(s)Reaction ConditionsProduct TypeYield (%)Reference
Cyanuric Chloride2-Chloroaniline, Morpholine, 2-PhenylethylamineStepwise substitutionTrisubstituted triazine49-84%[7]
4-(4,6-dichloro-1,3,5-triazin-2-yloxy)benzaldehydePiperidineDMF, K2CO3, 70°C, 24hDisubstituted triazine60%
2-chloro-4,6-disubstituted-s-triazineHydrazineRefluxHydrazino-s-triazineGood yields[4]
4a (benzohydrazide derivative)Morpholine1,4-Dioxane, Reflux (100-120°C), 6hTrisubstituted triazine56%[10]
4b (methoxybenzohydrazide derivative)Morpholine1,4-Dioxane, Reflux (100-120°C), 2-3hTrisubstituted triazine93%[10]
Cyanuric ChlorideVarious aminesSonochemical, WaterDisubstituted triazines>75% (in 5 min)[11]

Table 2: In Vitro Anticancer Activity of 1,3,5-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11SW480 (Colorectal)5.85[7]
5SW480 & SW620 (Colorectal)Promising dual-line activity[7]
7a-f, 8a-e, 9a-f, 10-12MCF-7 (Breast)1.01 - 18.20[4]
7a-f, 8a-e, 9a-f, 10-12HCT-116 (Colon)0.97 - 19.51[4]
6CAKI-1 (Renal)60.13% inhibition
6PI3Kγ (enzyme)6.90
31AChE (enzyme)0.051 ± 0.001[12]
31BACE-1 (enzyme)9.00 ± 0.22[12]
32AChE (enzyme)0.055 ± 0.001[12]
32BACE-1 (enzyme)11.09 ± 2.29[12]

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines by the stepwise reaction of cyanuric chloride with three different nucleophiles.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

  • Nucleophile 2

  • Nucleophile 3

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3)

  • Magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • First Substitution (0 °C):

    • Dissolve cyanuric chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add Nucleophile 1 (1.0 eq) to the stirring solution.

    • Slowly add DIEA (1.0 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts. Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure to obtain the 2,4-dichloro-6-substituted-s-triazine derivative.[9]

  • Second Substitution (Room Temperature):

    • Dissolve the monosubstituted triazine derivative (1.0 eq) in a suitable solvent like THF.

    • Add Nucleophile 2 (1.0 eq) followed by the addition of a base such as DIEA (1.0 eq).

    • Stir the reaction at room temperature. The reaction time may vary from a few hours to overnight. Monitor the reaction by TLC.

    • Work-up the reaction as described in step 1 to isolate the 2-chloro-4,6-disubstituted-s-triazine.

  • Third Substitution (Elevated Temperature):

    • Dissolve the disubstituted triazine derivative (1.0 eq) in a high-boiling point solvent like 1,4-dioxane.

    • Add Nucleophile 3 (1.0-1.2 eq) and a base if necessary.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction by TLC.[10]

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.[10]

Characterization: The final products should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: Green Synthesis of 1,3,5-Triazine Derivatives using Sonochemistry

This protocol outlines an environmentally friendly approach for the synthesis of 1,3,5-triazine derivatives using ultrasound irradiation.[7][11]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (or other suitable chloro-triazine intermediate)

  • Amine nucleophile

  • Water or Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a suitable vessel, dissolve the chloro-triazine intermediate in the chosen solvent (e.g., water or ethanol).

  • Add the amine nucleophile to the solution.

  • If using ethanol, add a few drops of acetic acid as a catalyst.[4]

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 40 °C) for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Wash the product, dry, and purify if necessary (e.g., by recrystallization).

This sonochemical method often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of 1,3,5-triazine derivatives.

G cluster_0 Sequential Nucleophilic Substitution of Cyanuric Chloride TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) MonoSub 2,4-Dichloro-6-(Nu1)-1,3,5-triazine TCT->MonoSub + Nu1-H 0 °C DiSub 2-Chloro-4-(Nu1)-6-(Nu2)-1,3,5-triazine MonoSub->DiSub + Nu2-H Room Temp. TriSub 2-(Nu1)-4-(Nu2)-6-(Nu3)-1,3,5-triazine DiSub->TriSub + Nu3-H Reflux G cluster_1 Drug Discovery Workflow with 1,3,5-Triazines Start 1,3,5-Triazine Scaffold (e.g., Cyanuric Chloride) Synthesis Chemical Synthesis (Sequential Substitution, Green Chemistry) Start->Synthesis Library Library of Diverse Triazine Derivatives Synthesis->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening Hit Hit Compounds (e.g., IC50 < 10 µM) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate G cluster_2 Signaling Pathway Inhibition by Triazine Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTOR Inhibition

References

The Versatility of 1,3,5-Triazinane Derivatives in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties, including the ability for facile and regioselective substitution at the 2, 4, and 6 positions, have allowed for the creation of diverse molecular libraries with a wide spectrum of biological activities. This has led to the development of this compound derivatives as promising therapeutic agents in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides a detailed overview of the applications of these derivatives, protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action.

Application Notes

This compound derivatives have demonstrated significant potential across multiple therapeutic fields:

  • Anticancer Activity: This is one of the most extensively studied applications. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and cervical cancer.[1][2][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and EGFR-tyrosine kinase pathways.[4][5][6] Some derivatives have even shown the ability to overcome drug resistance.[5]

  • Antimicrobial and Antifungal Activity: The structural diversity of this compound derivatives has been exploited to develop potent antimicrobial and antifungal agents.[7][8][9] By modifying the substituents on the triazinane ring, researchers have been able to tune the activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10]

  • Neuroprotective Effects: Emerging research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[11][12][13] Certain derivatives have been found to inhibit key enzymes implicated in the disease's pathology, namely acetylcholinesterase (AChE) and β-secretase (BACE-1).[11][12]

  • Other Therapeutic Areas: The versatility of the this compound core has led to its investigation in other areas, including as antiviral, anti-inflammatory, and antimalarial agents.[14][15][16]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[1]
4k MDA-MB-231 (Breast)8.18[1]
Imatinib (Control) MDA-MB-231 (Breast)35.50[1]
Compound 11 SW480 (Colorectal)5.85[2]
5-Fluorouracil (Control) SW480 (Colorectal)>100[2]
Compound 8e A549 (Lung)0.050[17]
Compound 9a A549 (Lung)0.042[17]
Methotrexate (Control) A549 (Lung)>0.1[17]
Compound 2c HCT116 (Colorectal)~20-27[18]
Compound 3c SW620 (Colorectal)~20-27[18]
Cisplatin (Control) HCT116/SW620~20-27[18]
Compound 6h HeLa (Cervical)Not specified, but potent[6]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5a Staphylococcus aureusSubstantial activity[8]
Compound 6c Staphylococcus aureusSubstantial activity[8]
Compound 3 Candida albicansSignificant activity[8]
Compound 5b Candida albicansSignificant activity[8]
Compound 9 Candida albicansSignificant activity[8]
Compound 5 Candida albicansMIC lower than fluconazole[10]
Compound 9 Candida glabrataMIC lower than fluconazole[10]

Table 3: Neuroprotective Activity of Selected this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Derivative 31 AChE0.051[12]
Derivative 31 BACE-19.00[12]
Derivative 32 AChE0.055[12]
Derivative 32 BACE-111.09[12]

Experimental Protocols

Protocol 1: General Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazinane Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via sequential nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise substitution.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

  • Nucleophile 2

  • Nucleophile 3

  • Anhydrous acetone (B3395972) or another suitable solvent

  • Base (e.g., sodium bicarbonate, triethylamine, or N,N-diisopropylethylamine)

  • Stirring apparatus

  • Cooling bath (ice-water or ice-salt)

  • Heating apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of Nucleophile 1 (1 equivalent) and a base (1 equivalent) in acetone to the cyanuric chloride solution.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the resulting monosubstituted dichlorotriazine can be isolated or used directly in the next step.

  • Second Substitution (Disubstitution):

    • To the reaction mixture containing the monosubstituted derivative, add a solution of Nucleophile 2 (1 equivalent) and a base (1 equivalent) in acetone.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the disubstituted monochlorotriazine can be isolated.

  • Third Substitution (Trisubstitution):

    • To the disubstituted derivative, add Nucleophile 3 (1-1.2 equivalents) and a base (1-1.2 equivalents).

    • Heat the reaction mixture to reflux (temperature will depend on the solvent and nucleophile) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. The final DMSO concentration should typically be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a specific microorganism.

Materials:

  • Microorganism to be tested (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound derivative in the broth medium to achieve a range of concentrations.

    • Also, prepare dilutions for the positive control antibiotic.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Triazinane This compound Derivative Triazinane->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Triazinane This compound Derivative Triazinane->EGFR Inhibits Tyrosine Kinase

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Alzheimer_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Plaques APP->Abeta Cleavage by BACE1 BACE-1 (β-secretase) BACE1->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta Neurotoxicity Neurotoxicity Abeta->Neurotoxicity Acetylcholine Acetylcholine Hydrolysis Hydrolysis Acetylcholine->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Triazinane This compound Derivative Triazinane->BACE1 Inhibits Triazinane->AChE Inhibits

Caption: Key pathological pathways in Alzheimer's disease targeted by this compound derivatives.

Synthesis_Workflow Start Start: Cyanuric Chloride Step1 Step 1: First Nucleophilic Substitution (0-5°C) Start->Step1 Intermediate1 Monosubstituted Dichlorotriazine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (RT) Intermediate1->Step2 Intermediate2 Disubstituted Monochlorotriazine Step2->Intermediate2 Step3 Step 3: Third Nucleophilic Substitution (Reflux) Intermediate2->Step3 End End: Trisubstituted This compound Step3->End

Caption: General experimental workflow for the synthesis of this compound derivatives.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with this compound Derivative (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Application of 1,3,5-Triazinane in Polymer and Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazinane, a six-membered heterocyclic ring, serves as a versatile building block in the development of advanced polymers and materials. Its unique structure allows for the creation of highly cross-linked, robust thermosetting polymers with a range of desirable properties, including high mechanical strength, excellent thermal stability, and, in some cases, inherent recyclability. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers, with a focus on polyhexahydrotriazines (PHTs).

Core Applications

The primary application of this compound chemistry in materials science is in the formation of PHTs, a class of thermosetting polymers with exceptional mechanical and thermal properties.[1] These materials are synthesized through the polycondensation of diamines and paraformaldehyde, which initially form a dynamic hemiaminal covalent network (HDCN) that is subsequently cured at elevated temperatures to yield the final cross-linked PHT.[1] The choice of diamine monomer allows for the tuning of the final polymer's properties.[2][3]

A key feature of certain PHTs is their susceptibility to degradation in acidic conditions, which allows for the recovery of the monomeric precursors and enables a closed-loop recycling process for these otherwise robust thermoset materials.[1][3] This characteristic addresses a significant challenge in the lifecycle of traditional thermosetting plastics.

Data Presentation: Properties of Polyhexahydrotriazines (PHTs)

The following table summarizes the quantitative data for various PHTs based on different diamine precursors.

Diamine PrecursorYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
4,4'-Oxydianiline (B41483) (ODA)> 10[1]-1[1]~190[1]~300[1]
4,4'-Oxydianiline (ODA) with 2-5% Carbon Nanotubesup to 20----
p-Phenylenediamine (PDA)-----
Poly(propylene glycol) diamine---LowHigh
Poly(dimethylsiloxane) diamine---LowHigh
1,2-Ethylenediamine-----
1,6-Hexamethylenediamine-68.8--345-356
1,12-Dodecamethylenediamine----345-356

Experimental Protocols

Protocol 1: Synthesis of Polyhexahydrotriazine (PHT) from 4,4'-Oxydianiline and Paraformaldehyde

This protocol describes a one-pot synthesis of a PHT thermoset.

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Paraformaldehyde (PFA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Precursor Solution Preparation: In a dry, nitrogen-purged flask, dissolve 4,4'-oxydianiline in anhydrous N-methyl-2-pyrrolidone to a desired concentration (e.g., 20 wt%). Stir the mixture at room temperature until the ODA is completely dissolved.

  • Addition of Paraformaldehyde: To the stirred ODA solution, add paraformaldehyde in a stoichiometric ratio (e.g., 1:1.5 molar ratio of ODA to formaldehyde (B43269) units).

  • Formation of Hemiaminal Dynamic Covalent Network (HDCN): Continue stirring the mixture at room temperature. The solution will gradually become more viscous as the HDCN forms. This process can take several hours.

  • Casting and Curing: Cast the viscous HDCN solution into a mold of the desired shape. The curing process is typically carried out in a programmable oven with the following temperature profile:

    • Heat to 80°C and hold for 2 hours to slowly evaporate the solvent.

    • Increase the temperature to 150°C and hold for 2 hours.

    • Further increase the temperature to 200°C and hold for 4 hours to ensure complete conversion to the polyhexahydrotriazine network.

  • Post-Curing and Cooling: After the curing cycle, slowly cool the oven to room temperature to avoid thermal shock and cracking of the polymer.

  • Demolding: Carefully remove the cured PHT from the mold.

Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability of a PHT sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the PHT (typically 5-10 mg). The sample should be in a powdered or small, thin film form to ensure uniform heating.

  • Instrument Setup:

    • Place the sample in a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.

  • TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition temperature (e.g., 800°C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol 3: Determination of Young's Modulus from Tensile Testing

This protocol describes the measurement of the Young's modulus of a PHT film.

Instrumentation:

  • Universal Testing Machine (UTM) with a load cell and grips suitable for thin films.

  • Calipers or micrometer for measuring sample dimensions.

Procedure:

  • Sample Preparation: Prepare rectangular or dog-bone shaped specimens of the PHT film with uniform thickness and width. Ensure the edges are smooth and free of defects. Measure the exact width and thickness of the gauge section of each specimen.

  • Instrument Setup:

    • Mount the specimen securely in the grips of the UTM, ensuring it is aligned with the tensile axis.

    • Set the initial grip separation (gauge length).

  • Tensile Test:

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1 mm/min).

    • Record the applied force and the corresponding elongation of the specimen until it fractures.

  • Data Analysis:

    • Convert the force and elongation data to stress (force/cross-sectional area) and strain (change in length/initial length).

    • Plot the stress-strain curve.

    • Determine the Young's modulus (E) from the initial linear portion of the stress-strain curve using the formula: E = σ / ε where σ is the stress and ε is the strain in the linear elastic region.

Protocol 4: Acid-Mediated Recycling of Polyhexahydrotriazine (PHT)

This protocol details the procedure for depolymerizing a PHT thermoset to recover its constituent monomers.

Materials:

  • Cured PHT sample

  • Aqueous acidic solution (e.g., 1 M Hydrochloric Acid or Phosphoric Acid)

  • Suitable solvent for monomer extraction (e.g., diethyl ether)

  • Base for neutralization (e.g., Sodium Hydroxide)

Procedure:

  • Degradation:

    • Break the cured PHT into small pieces to increase the surface area.

    • Immerse the PHT pieces in the acidic solution at room temperature or with gentle heating (e.g., 60°C) to accelerate the process.

    • Stir the mixture until the polymer is completely dissolved, indicating depolymerization. This may take several hours to a day.[1]

  • Neutralization:

    • Carefully neutralize the acidic solution containing the dissolved monomers with a base until a neutral pH is reached.

  • Monomer Extraction:

    • Extract the monomers from the neutralized aqueous solution using a suitable organic solvent.

    • Perform multiple extractions to ensure complete recovery.

  • Solvent Removal and Monomer Purification:

    • Combine the organic extracts and dry them over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent using a rotary evaporator to obtain the crude monomer.

    • The recovered monomer can be further purified by techniques such as recrystallization or column chromatography.

Mandatory Visualization

PHT_Synthesis_Workflow cluster_synthesis PHT Synthesis cluster_recycling Recycling Process Monomers Diamine + Paraformaldehyde HDCN Hemiaminal Dynamic Covalent Network (HDCN) Monomers->HDCN Room Temp Stirring Solvent NMP Solvent Solvent->Monomers Curing Thermal Curing (80-200°C) HDCN->Curing PHT Polyhexahydrotriazine (PHT) Thermoset Curing->PHT Degradation Depolymerization PHT->Degradation Acid Acidic Solution Acid->Degradation Recovered_Monomers Recovered Monomers Degradation->Recovered_Monomers Recovered_Monomers->Monomers Re-synthesis

Caption: Workflow for the synthesis and recycling of Polyhexahydrotriazine (PHT).

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis PHT_Sample PHT Sample TGA Thermogravimetric Analysis (TGA) PHT_Sample->TGA DSC Differential Scanning Calorimetry (DSC) PHT_Sample->DSC Tensile_Test Tensile Testing PHT_Sample->Tensile_Test DMA Dynamic Mechanical Analysis (DMA) PHT_Sample->DMA Thermal_Properties Thermal Stability (Td) Glass Transition (Tg) TGA->Thermal_Properties DSC->Thermal_Properties Mechanical_Properties Young's Modulus Tensile Strength Storage Modulus Tensile_Test->Mechanical_Properties DMA->Mechanical_Properties

Caption: Experimental workflow for the characterization of PHT properties.

References

Application Notes and Protocols for Aminomethylation Reactions Using 1,3,5-Triethyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylation, a fundamental transformation in organic synthesis, introduces an aminomethyl group (-CH₂NR₂) onto a substrate. This reaction is of paramount importance in medicinal chemistry and drug development, as the introduction of this moiety can significantly modulate the pharmacological properties of a molecule, including its solubility, basicity, and ability to interact with biological targets. The Mannich reaction is a classic example of aminomethylation. 1,3,5-Triazinanes, particularly N-substituted variants like 1,3,5-triethyl-1,3,5-triazinane (B1198629), have emerged as highly effective and convenient reagents for these transformations. These compounds serve as stable, solid, and easy-to-handle precursors for the in situ generation of formaldehyde (B43269) and the corresponding secondary amine, thus avoiding the use of gaseous formaldehyde.[1] This document provides detailed application notes and a general protocol for conducting aminomethylation reactions using 1,3,5-triethyl-1,3,5-triazinane.

Reaction Principle

1,3,5-Triethyl-1,3,5-triazinane acts as a synthetic equivalent of a pre-formed N-ethylmethanimine (CH₂=NEt). Under thermal or acidic conditions, the triazinane ring undergoes a retro-trimerization to release three equivalents of the reactive imine. This electrophilic imine is then intercepted by a nucleophilic substrate, such as an indole (B1671886), ketone, or other active methylene (B1212753) compound, to yield the corresponding aminomethylated product. The reaction is often carried out without a catalyst, although in some cases, a Lewis acid can be employed to influence the reaction pathway. For instance, in the case of indole substrates, the reaction in the absence of a Lewis acid typically yields the C-3 aminomethylated product.[2][3][4]

Illustrative Quantitative Data

Due to the limited availability of comprehensive quantitative data specifically for 1,3,5-triethyl-1,3,5-triazinane in the public domain, the following table presents illustrative data for the aminomethylation of various indole substrates. This data is representative of typical yields and reaction conditions that can be expected for this class of reaction and is intended to serve as a guideline for reaction optimization.

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1Indole3-(Diethylaminomethyl)-1H-indole128085
22-Methylindole3-(Diethylaminomethyl)-2-methyl-1H-indole128090
35-Bromoindole5-Bromo-3-(diethylaminomethyl)-1H-indole168078
45-Methoxyindole3-(Diethylaminomethyl)-5-methoxy-1H-indole168082
51-Methylindole3-(Diethylaminomethyl)-1-methyl-1H-indole128088

Experimental Protocol: General Procedure for the Aminomethylation of Indoles

This protocol provides a general method for the C-3 aminomethylation of indoles using 1,3,5-triethyl-1,3,5-triazinane. The reaction should be carried out in a well-ventilated fume hood.

Materials:

  • Indole substrate (e.g., indole, 2-methylindole)

  • 1,3,5-Triethyl-1,3,5-triazinane

  • Anhydrous solvent (e.g., acetonitrile, 1,4-dioxane, or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole substrate (1.0 mmol).

  • Add 1,3,5-triethyl-1,3,5-triazinane (0.4 mmol, providing a slight excess of the aminomethylating agent per indole).

  • Add the anhydrous solvent (5-10 mL).

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure aminomethylated product.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the aminomethylation of indole with 1,3,5-triethyl-1,3,5-triazinane.

experimental_workflow start Start reactants Combine Indole and 1,3,5-Triethyl-1,3,5-triazinane in Solvent start->reactants reaction Heat and Stir (e.g., 80-110 °C) reactants->reaction workup Cool and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for aminomethylation.

reaction_mechanism cluster_reaction Reaction triazinane 1,3,5-Triethyl-1,3,5-triazinane imine N-Ethylmethanimine (CH₂=NEt) triazinane->imine Heat indole Indole intermediate Wheland-type Intermediate indole->intermediate + Imine product 3-(Diethylaminomethyl)-1H-indole intermediate->product - H⁺

Caption: Proposed reaction mechanism.

Safety and Handling

1,3,5-Triethyl-1,3,5-triazinane should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

1,3,5-Triethyl-1,3,5-triazinane is a valuable and convenient reagent for the aminomethylation of various nucleophilic substrates. The straightforward reaction protocol, which often does not require a catalyst, and the ease of handling of the reagent make it an attractive alternative to traditional Mannich reaction conditions. The provided general protocol can be adapted and optimized for a wide range of substrates, facilitating the synthesis of novel compounds for applications in drug discovery and development.

References

One-Pot Synthesis Methodologies for 1,3,5-Triazine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (B166579) scaffold is a privileged pharmacophore, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The efficient construction of this heterocyclic system is, therefore, a significant focus in medicinal chemistry and drug development. One-pot synthesis methodologies offer considerable advantages over traditional multi-step approaches by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[2] This document provides detailed application notes and experimental protocols for several key one-pot methodologies for the synthesis of 1,3,5-triazine derivatives, tailored for researchers and professionals in the field.

I. Controlled Cross-Cyclotrimerization of Nitriles

This method allows for the synthesis of unsymmetrically substituted 1,3,5-triazines through a controlled, one-pot reaction of two different nitriles. The reaction proceeds via the formation of a nitrilium salt intermediate.[3][4][5][6]

Application Notes

This acid- or anhydride-promoted cyclotrimerization is a powerful tool for accessing 2,4-disubstituted-6-substituted 1,3,5-triazines. The reaction's success hinges on the sequential addition of the nitrile components and careful temperature control. The initial formation of the nitrilium salt from the first nitrile at low temperature is followed by the introduction of the second nitrile and heating to drive the cyclization. This method is applicable to a range of nitriles, though yields can be influenced by the electronic and steric properties of the substituents.

Experimental Protocol

General Procedure for the Synthesis of 2,4-Disubstituted-6-Substituted 1,3,5-Triazines: [3]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the first nitrile (1.0 eq.) in an anhydrous solvent such as toluene.

  • Nitrilium Salt Formation: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflic acid (TfOH) (1.0 eq.) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 3 hours to facilitate the formation of the nitrilium salt.

  • Addition of Second Nitrile: Add a solution of the second nitrile (2.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (or 100 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization/distillation to afford the desired 1,3,5-triazine.

Data Summary
EntryNitrile 1 (R¹)Nitrile 2 (R²)Product (Yield %)
1BenzonitrileAcetonitrile2-Phenyl-4,6-dimethyl-1,3,5-triazine (65%)
2AcetonitrileBenzonitrile2,4-Diphenyl-6-methyl-1,3,5-triazine (70%)
34-MethoxybenzonitrileAcetonitrile2-(4-Methoxyphenyl)-4,6-dimethyl-1,3,5-triazine (72%)
4ChloroacetonitrileBenzonitrile2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine (58%)

Table 1: Representative yields for the one-pot cross-cyclotrimerization of nitriles. Conditions may vary based on specific substrates.

Reaction Workflow

G cluster_start Step 1: Nitrilium Salt Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up and Purification Nitrile1 Nitrile 1 (1 eq.) in Toluene Stir0C Stir at 0°C for 3h Nitrile1->Stir0C TriflicAnhydride Tf₂O or TfOH (1 eq.) TriflicAnhydride->Stir0C Nitrile2 Nitrile 2 (2 eq.) in Toluene Stir0C->Nitrile2 Reflux Reflux for 24h Nitrile2->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Final 1,3,5-Triazine Product Purify->Product

Cross-cyclotrimerization of nitriles workflow.

II. Ullmann-Type C-N Coupling from Dichlorotriazines

This methodology provides an efficient route to di- and trisubstituted 1,3,5-triazines via a copper(I)-catalyzed Ullmann-type reaction. The use of a supported Cu(I) catalyst allows for shorter reaction times and often higher yields compared to uncatalyzed reactions.[1]

Application Notes

The sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a classic approach. However, the reactivity of the chlorine atoms decreases with each substitution. This copper-catalyzed, one-pot protocol facilitates the introduction of the second and third nucleophiles under milder conditions than traditional methods. The use of a supported catalyst also simplifies purification, as the catalyst can be easily removed by filtration.[1] The reaction is amenable to a variety of nitrogen nucleophiles.

Experimental Protocol

General One-Pot Procedure for Trisubstituted 1,3,5-Triazines: [1]

  • Reaction Setup: To a solution of the starting dichlorotriazinyl benzenesulfonamide (B165840) (1.0 eq.) in DMF (20 mL), add anhydrous potassium carbonate (1.0 eq.) in small portions.

  • First Nucleophile Addition: Stir the mixture for 10 minutes, then add the first nucleophile (1.0 eq.) portion-wise.

  • Second Nucleophile and Catalyst Addition: After the first substitution is complete (monitored by TLC), add the second nucleophile (1.0 eq.) followed by the Cu(I)-supported catalyst (2.5 mol %).

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) until the reaction is complete.

  • Work-up: After completion, filter off the catalyst. Pour the filtrate into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, purify further by recrystallization.

Data Summary
Starting MaterialNucleophile 1Nucleophile 2Reaction Time (h)Yield (%) (Catalyzed)Yield (%) (Uncatalyzed)
Dichlorotriazinyl-sulfonamidePiperazine deriv.3-aminopropan-1,2-diol451.420.2
Dichlorotriazinyl-sulfonamidep-Aminophenol3-aminopropan-1,2-diol560.724.6
Dichlorotriazinyl-sulfonamidePiperazine deriv.3-aminopropan-1,2-diol456.827.0

Table 2: Comparison of catalyzed vs. uncatalyzed one-pot synthesis of trisubstituted 1,3,5-triazines.[1]

Signaling Pathway Analogy

G Dichlorotriazine Dichlorotriazine Monosubstituted Monosubstituted Dichlorotriazine->Monosubstituted Nucleophile 1 K₂CO₃, DMF Disubstituted Disubstituted Monosubstituted->Disubstituted Nucleophile 2 Cu(I) catalyst, K₂CO₃ Trisubstituted Trisubstituted Disubstituted->Trisubstituted Nucleophile 3 Cu(I) catalyst, K₂CO₃

Sequential substitution pathway.

III. Catalyst-Free Three-Component Synthesis of 1,3,5-Triazine-2,4-dithiones

This efficient and environmentally friendly method involves the one-pot reaction of arylaldehydes, thiourea (B124793), and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives without the need for a catalyst.

Application Notes

This three-component reaction offers a rapid and straightforward route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. The methodology is tolerant of a diverse range of arylaldehydes and orthoformates. A key feature of this synthesis is the dual role of thiourea, which participates in both the cyclization with the aldehyde and the alkylation via an intermediate imidate formation. The absence of a catalyst simplifies the experimental procedure and product purification.

Experimental Protocol

General Procedure for 1,3,5-Triazine-2,4-dithione Derivatives:

  • Reaction Setup: In a 10 mL reaction vial, dissolve the arylaldehyde (1.0 mmol) in DMF (1.0 mL).

  • Reagent Addition: Add thiourea (2.0 mmol) and the corresponding trialkyl orthoformate (2.0 mmol) to the solution.

  • Reaction: Stir the mixture at 80 °C for 5 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the desired product.

Data Summary
EntryArylaldehydeOrthoformateProductYield (%)
1BenzaldehydeTrimethyl orthoformate6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione95
24-ChlorobenzaldehydeTrimethyl orthoformate4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione89
34-MethylbenzaldehydeTriethyl orthoformate6-(Ethylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione85
42-NaphthaldehydeTrimethyl orthoformate6-(Methylthio)-4-(naphthalen-2-yl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione82

Table 3: Yields for the catalyst-free, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde Arylaldehyde DMF DMF Thiourea Thiourea Orthoformate Orthoformate Heat 80 °C, 5h Product 1,3,5-Triazine-2,4-dithione Heat->Product One-Pot Reaction

Three-component reaction overview.

Conclusion

The one-pot synthesis methodologies presented here offer efficient, scalable, and often more environmentally benign alternatives to traditional multi-step syntheses of 1,3,5-triazine scaffolds. For drug development professionals and researchers, the adoption of these protocols can accelerate the discovery and optimization of novel triazine-based therapeutic agents. The choice of a specific methodology will depend on the desired substitution pattern and the availability of starting materials. Careful consideration of reaction conditions is crucial for achieving optimal yields and purity.

References

Application Notes and Protocols: Microwave-Assisted Green Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-triazine (B166579) derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[1][2][3] Traditional methods for their synthesis often involve hazardous reagents, harsh reaction conditions, and volatile organic solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering a more sustainable and efficient alternative.[5][6] This technology dramatically reduces reaction times from hours to minutes, improves product yields, and often results in cleaner reaction profiles with fewer by-products.[1] These application notes provide detailed protocols for the microwave-assisted green synthesis of 1,3,5-triazine derivatives, highlighting their applications in drug development.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of 1,3,5-triazine derivatives provides several key benefits over conventional heating methods:

  • Rapid Reactions: Reaction times are frequently reduced from hours to just a few minutes.[1][7]

  • Higher Yields: Many reactions proceed with significantly improved yields of the desired product.[1][7]

  • Reduced By-products: Targeted and uniform heating often minimizes the formation of unwanted side products.[1]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1]

  • Green Chemistry Alignment: The use of greener solvents, or even solvent-free conditions, is often possible, aligning with the principles of sustainable chemistry.[4][8]

Applications in Drug Development

The 1,3,5-triazine scaffold is a versatile pharmacophore with a wide range of biological activities.[3] These derivatives are of particular interest in drug discovery for their potential as:

  • Anticancer Agents: Many 1,3,5-triazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including colorectal and lung cancer.[7][9][10] Some compounds have shown superior antiproliferative activity compared to reference drugs like 5-fluorouracil.[7][9] They can act as inhibitors of key enzymes in cancer progression such as dihydrofolate reductase (DHFR), PI3K, mTOR, and EGFR.[10][11]

  • Antimicrobial and Antiviral Agents: The triazine core is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][3]

  • Anti-inflammatory Agents: Certain derivatives have also been investigated for their anti-inflammatory potential.[3]

The rapid synthesis enabled by microwave technology allows for the efficient creation of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of various 1,3,5-triazine derivatives.

Protocol 1: Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives

This protocol is adapted from a study demonstrating the synthesis of triazine derivatives with anticancer potential.[7]

Reactants and Reagents:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • 2-phenylethylamine

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • In a 10 mL microwave vial, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), 2-phenylethylamine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB.

  • Add 3 mL of DMF as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with a power of 50 W, maintaining a temperature of 150 °C for 2.5 minutes.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under a vacuum to obtain the final product.

Protocol 2: Solvent-Free Synthesis of a 1,2,4-Triazine Derivative

This protocol describes a rapid and efficient solvent-free synthesis of a triazine derivative under microwave irradiation, adapted from a method for synthesizing 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one.[12]

Reactants and Reagents:

Procedure:

  • Place an equimolar mixture of thiocarbohydrazide and ethyl 2-(2-thienyl)vinyl-2-oxoacetate in a glass vial.

  • Add a few drops of glacial acetic acid to the mixture.

  • Place the open vial in a microwave reactor.

  • Irradiate the mixture for 2.0 minutes.[1][12]

  • After completion, allow the mixture to cool.

  • The product can be purified by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin (B114582)

This protocol outlines a metal-free and eco-friendly method for preparing trisubstituted 1,3,5-triazines using metformin and benzotriazole (B28993) chemistry.[13]

Reactants and Reagents:

  • Metformin

  • Acyl-substituted benzotriazole

  • Solvent (if necessary, though solvent-free is preferred)

Procedure:

  • Combine metformin and the desired acyl-substituted benzotriazole in a microwave-safe vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture under optimized microwave conditions (time and temperature will vary depending on the specific acyl benzotriazole used, but short reaction times are typical).[13]

  • The reaction gives quantitative yields and allows for easy and quick isolation of the product.[13]

  • Purify the product as necessary.

Data Presentation

The following tables summarize quantitative data from various microwave-assisted synthesis protocols for 1,3,5-triazine derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product TypeSynthesis MethodCatalyst/BaseSolventTimeTemperature (°C)Yield (%)Reference
Morpholine-functionalized 1,3,5-triazineMicrowaveNa₂CO₃, TBABDMF2.5 min150up to 88[7]
4,6-disubstituted-1,3,5-triazine hydrazoneUltrasoundAcetic acidEthanol30-60 min40up to 96[7]
4,6-disubstituted-1,3,5-triazine hydrazoneConventionalAcetic acidEthanol4-5 hRefluxN/A[7]
1,2,4-triazoleMicrowaveNoneFormamide10 min16074[14]
1,2,4-triazin-5(4H)-oneMicrowaveAcetic acidSolvent-free2 minN/A98[12]
1,2,4-triazin-5(4H)-oneConventionalAcetic acidN/A2 hReflux62[12]

Table 2: Anticancer Activity of Synthesized 1,3,5-Triazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Reference
Compound 11SW480 (Colorectal)5.855-FluorouracilN/A[7][9]
Compound 5SW480/SW620Promising dual-line activity5-FluorouracilN/A[7][9]
Compound 8eA549 (Lung)0.050MethotrexateN/A[10]
Compound 9aA549 (Lung)0.042MethotrexateN/A[10]
Compound 10eA549 (Lung)0.062MethotrexateN/A[10]
Compound 11eA549 (Lung)0.028MethotrexateN/A[10]

Visualizations

The following diagrams illustrate the general workflow and a representative reaction scheme for the microwave-assisted synthesis of 1,3,5-triazine derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactants & Reagents mix Mix reactants in microwave vial reagents->mix solvent Solvent (or Solvent-free) solvent->mix catalyst Catalyst (if any) catalyst->mix seal Seal vial mix->seal irradiate Microwave Irradiation (Controlled Time, Temp, Power) seal->irradiate cool Cool to RT irradiate->cool precipitate Precipitation/ Extraction cool->precipitate filter Filtration precipitate->filter purify Purification (e.g., Recrystallization) filter->purify product Final Product purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: General experimental workflow for microwave-assisted synthesis.

G cluster_reactants cluster_conditions cluster_product cyanuric_chloride Cyanuric Chloride (1,3,5-Triazine Core) mw_conditions Microwave Irradiation cyanuric_chloride->mw_conditions 1st Substitution nucleophile1 Nucleophile 1 (e.g., Amine) nucleophile1->mw_conditions nucleophile2 Nucleophile 2 (e.g., Amine) nucleophile2->mw_conditions 2nd/3rd Substitution final_product Substituted 1,3,5-Triazine Derivative mw_conditions->final_product Sequential Substitutions base_catalyst Base/Catalyst base_catalyst->mw_conditions

Caption: General scheme for sequential substitution on a triazine core.

References

Application Notes & Protocols: Sonochemical Synthesis of 1,3,5-Triazines in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the environmentally friendly and efficient synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media using sonochemical methods. This approach offers significant advantages over classical synthetic routes, including drastically reduced reaction times, high yields, and the use of water as a green solvent.[1][2]

Introduction

1,3,5-triazine derivatives are a critical class of compounds with wide-ranging applications in the pharmaceutical, cosmetic, and photochemical industries.[1][2] Traditional synthesis methods often involve lengthy reaction times and the use of hazardous organic solvents. Sonochemical synthesis, which utilizes ultrasonic irradiation to initiate and accelerate chemical reactions, presents a sustainable and efficient alternative.[3][4] This method promotes reactions in aqueous media, aligning with the principles of green chemistry by minimizing waste and environmental impact.[1][2] The application of ultrasound can lead to the formation of high-purity products in remarkably short reaction times, often in as little as five minutes, with yields exceeding 75%.[1][2][5]

Advantages of the Sonochemical Approach

  • Rapid Reactions: Ultrasonic irradiation can significantly shorten reaction times from hours to minutes.[6][7]

  • High Yields: This method consistently produces high yields of the desired 1,3,5-triazine derivatives.[6][7]

  • Green Chemistry: The use of water as a solvent makes this a more environmentally benign process compared to methods relying on organic solvents.[1][2][3]

  • Versatility: The sonochemical method has been shown to be more versatile than competing microwave-assisted techniques for certain syntheses.[1][2]

  • Energy Efficiency: Shorter reaction times contribute to lower energy consumption.[7]

Data Presentation

The following tables summarize quantitative data from representative sonochemical syntheses of 1,3,5-triazine derivatives.

Table 1: Optimization of Sonochemical Synthesis of a Model 1,3,5-Triazine Derivative [5]

Reaction No.Ultrasound SourceTime (min)Yield (%)
1-50 (avg)Ultrasonic Bath (60W)60Variable
52Ultrasonic Bath (60W)20Optimized
53Probe Sonicator (5-6W)5>75%
54Probe Sonicator (5-6W)5>75%

Conditions: Sodium carbonate, TBAB, and water.[5]

Table 2: Comparison of Synthesis Methods for 1,3,5-Triazine Derivatives

MethodSolventCatalyst/BaseTimeYield (%)Reference
Sonochemical WaterSodium Carbonate, TBAB5 min >75 [1][6]
Microwave-assisted DMFSodium Carbonate, TBAB150 sup to 88[6][7]
Conventional Ethanol (B145695)Acetic Acid (catalytic)4-5 h (reflux)~69[6][7]
Sonochemical EthanolAcetic Acid (catalytic)30-60 min (40°C)up to 96[6][7]
Conventional VariousVarious5-6 h (reflux)69[6]
Sonochemical AqueousNone specified30-35 min (RT)84[6]

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst), DMF: Dimethylformamide, RT: Room Temperature

Experimental Protocols

The following are generalized protocols for the sonochemical synthesis of 1,3,5-triazine derivatives based on nucleophilic substitution of cyanuric chloride.

General Protocol for Sonochemical Synthesis of Disubstituted 1,3,5-Triazines

This protocol is based on the reaction of a monosubstituted chloro-triazine with an amine.

Materials:

  • Monosubstituted 4-chloro-1,3,5-triazin-2-amine (B113469) derivative (1 equivalent)

  • Appropriate amine (1.2 equivalents)

  • Sodium Carbonate (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • Deionized Water

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, combine the monosubstituted 4-chloro-1,3,5-triazin-2-amine derivative, the amine, sodium carbonate, and TBAB.

  • Add deionized water to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Apply ultrasonic irradiation (e.g., 60 W for a bath or 5-6 W for a probe sonicator) for 5-60 minutes. The optimal time will depend on the specific substrates and equipment.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with 1 M HCl (aq) and then with saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol for the Synthesis of Hexahydro-1,3,5-triazines

This protocol describes the ultrasound-assisted reaction of aryl amines with formaldehyde (B43269).[3]

Materials:

  • Aryl amine (0.01 mol)

  • Aqueous formaldehyde (37%) (0.011 mol)

  • Ethanol-water mixture (optimal solvent)

  • Sonicator

  • Standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, mix the aryl amine and aqueous formaldehyde in an ethanol-water solvent system.

  • Place the flask in a sonicator.

  • Irradiate the mixture with ultrasound for the required time, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the product.

  • Wash the solid product with ethanol to afford the purified 1,3,5-triaryl-1,3,5-hexahydrotriazine.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - Substituted Triazine - Amine - Base (e.g., Na2CO3) - PTC (e.g., TBAB) - Water sonication Ultrasonic Irradiation (5-60 min) reagents->sonication Aqueous Media extraction Solvent Extraction sonication->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purify Recrystallization or Column Chromatography concentration->purify product Final Product purify->product

Caption: General workflow for sonochemical synthesis of 1,3,5-triazines.

Proposed Signaling Pathway

The synthesis of substituted 1,3,5-triazines from cyanuric chloride proceeds via a stepwise nucleophilic aromatic substitution mechanism. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature. However, sonication provides the energy to overcome these activation barriers at lower bulk temperatures.

G cluster_nuc1 Nucleophile 1 (R1-NH2) cluster_nuc2 Nucleophile 2 (R2-NH2) cluster_nuc3 Nucleophile 3 (R3-NH2) cc Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) mono Monosubstituted Triazine cc->mono Nucleophilic Substitution 1 di Disubstituted Triazine mono->di Nucleophilic Substitution 2 tri Trisubstituted Triazine di->tri Nucleophilic Substitution 3 nuc1 R1-NH2 nuc2 R2-NH2 nuc3 R3-NH2

Caption: Stepwise nucleophilic substitution pathway for 1,3,5-triazine synthesis.

References

Application Notes and Protocols for 1,3,5-Triazinane Derivatives as H₂S Scavengers in the Oil and Gas Industry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (B99878) (H₂S) is a toxic, corrosive, and flammable gas frequently encountered in oil and gas exploration, production, and refining operations. Its presence poses significant safety risks, can lead to the corrosion of pipelines and equipment, and can poison catalysts used in processing.[1][2][3] 1,3,5-Triazinane derivatives, also known as hexahydrotriazines, are a class of chemical scavengers widely employed for the effective removal of H₂S from hydrocarbon streams. These non-regenerative scavengers react with H₂S to form stable, water-soluble byproducts, thereby neutralizing the threat.[4][5] The most commonly used derivatives are 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) and 1,3,5-trimethyl-hexahydro-s-triazine (MMA-triazine).[4][6]

These application notes provide a comprehensive overview of the chemistry, performance, and evaluation of this compound derivatives as H₂S scavengers. Detailed experimental protocols for performance evaluation are also presented to enable researchers to assess and compare the efficacy of different scavenger formulations.

Chemical Reaction Mechanism

The scavenging of H₂S by this compound derivatives proceeds via a nucleophilic substitution reaction. The reaction is a two-step process where the triazinane ring is sequentially substituted by sulfur atoms from H₂S molecules.[5][7]

Step 1: Formation of Thiadiazine One mole of the this compound reacts with one mole of H₂S to form a thiadiazine intermediate and releases one mole of the corresponding amine.

Step 2: Formation of Dithiazine The thiadiazine intermediate further reacts with a second mole of H₂S to form a more stable dithiazine product and another mole of the amine.[5][7]

The overall reaction stoichiometry is that one mole of triazinane reacts with two moles of H₂S.[7][8] Further reaction to form a trithiane (with three sulfur atoms in the ring) is theoretically possible but generally not observed under typical field conditions. Instead, under high H₂S loading, the dithiazine can polymerize to form insoluble amorphous solids, which can lead to operational issues such as fouling and plugging of equipment.[6][9]

G Triazinane This compound H2S1 + H₂S Triazinane->H2S1 Thiadiazine Thiadiazine (Intermediate) H2S1->Thiadiazine Amine1 - Amine Thiadiazine->Amine1 H2S2 + H₂S Thiadiazine->H2S2 Dithiazine Dithiazine (Main Product) H2S2->Dithiazine Amine2 - Amine Dithiazine->Amine2 H2S3 + H₂S (Excess) Dithiazine->H2S3 Polymer Amorphous Dithiazine (Solid Byproduct) H2S3->Polymer

Caption: Reaction pathway of this compound with H₂S.

Quantitative Performance Data

The performance of H₂S scavengers is typically evaluated based on their scavenging capacity, reaction kinetics, and efficiency under various operating conditions. The following tables summarize comparative data for the two most common triazinane derivatives, MEA-triazine and MMA-triazine.

Table 1: Stoichiometric and Physical Properties

PropertyMEA-TriazineMMA-TriazineReference(s)
Molar Mass ( g/mol )~219.28~129.20[10]
Stoichiometric H₂S Reacted per Mole of Triazine2 moles2 moles[10]
Mass Ratio (g Triazine : g H₂S)~3.22 : 1~1.90 : 1[10]
Typical Application pH Range6 - 96 - 9[10]
Typical Application Temperature Range (°C)10 - 7010 - 70[10]

Table 2: Comparative Performance Data

Performance MetricMEA-TriazineMMA-TriazineTest ConditionsReference(s)
Breakthrough Time (minutes) 25045515% H₂S in CO₂, 60 mL/min flow rate
Time to <1 ppm H₂S (minutes) 3932Static headspace test[9]
Scavenging Capacity (L scavenger / kg H₂S) LowerHigherParr Autoclave test, equal mass basis[11]
Reaction Kinetics FasterSlightly SlowerGenerally observed[10]
Solids Formation Potential HigherLowerField observations and lab tests[6]

Application Methods

The two primary methods for applying liquid H₂S scavengers in the oil and gas industry are direct injection and contactor towers (bubble towers).

  • Direct Injection: The scavenger is injected directly into the gas or multiphase flow stream, typically using an atomizing quill to ensure good dispersion. This method is often preferred for its lower capital cost and smaller footprint, especially in offshore applications. The efficiency is highly dependent on factors like contact time, flow regime, and droplet size.[7][8]

  • Contactor (Bubble) Tower: The sour gas is bubbled through a vessel containing the scavenger solution. This method provides a much larger gas-liquid contact area and longer residence time, resulting in significantly higher scavenging efficiency (up to 80%) compared to direct injection (~40%).[8][12]

G cluster_direct Direct Injection cluster_tower Contactor Tower SourGas1 Sour Gas Stream InjectionPoint Scavenger Injection (Atomizing Quill) SourGas1->InjectionPoint Mixing Mixing & Reaction in Pipeline InjectionPoint->Mixing SweetGas1 Sweetened Gas Mixing->SweetGas1 SourGas2 Sour Gas Inlet Tower Bubble Tower (Scavenger Solution) SourGas2->Tower SweetGas2 Sweetened Gas Outlet Tower->SweetGas2 SpentScavenger Spent Scavenger Outlet Tower->SpentScavenger G SourGas Sour Gas Source (H₂S in N₂) MFC Mass Flow Controller SourGas->MFC BubbleTest Gas Washing Bottle with Scavenger MFC->BubbleTest Detector H₂S Detector BubbleTest->Detector Data Data Acquisition System Detector->Data Vent Vent Detector->Vent G cluster_setup Reactor Setup cluster_procedure Experimental Procedure Reactor HPHT Autoclave (Oil + Brine) Heater Heating & Stirring Reactor->Heater Pressurize Pressurize & Saturate with H₂S Reactor->Pressurize Inject Inject Scavenger Pressurize->Inject Sample Sample Gas & Liquid Phases Inject->Sample Analyze Analyze H₂S (GC-SCD) Sample->Analyze

References

The Role of 1,3,5-Triazinane as a Pivotal Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane scaffold, a six-membered heterocyclic ring containing alternating carbon and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic versatility, arising from the sequential and regioselective substitution of reactive groups on the triazine core, allows for the creation of diverse molecular architectures. This has led to the development of numerous pharmaceutical agents with a broad spectrum of biological activities, most notably in the realm of oncology. This document provides detailed application notes and experimental protocols for the use of this compound intermediates in the synthesis of pharmaceutically relevant compounds, with a focus on anticancer agents.

Application Notes

The synthetic utility of this compound derivatives primarily stems from the reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols, with the reactivity being highly dependent on the reaction temperature. This stepwise substitution allows for the controlled introduction of different functionalities, enabling the fine-tuning of the pharmacological properties of the final compounds.[1]

A significant number of 1,3,5-triazine (B166579) derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[2][3][4][5][6][7] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. The 1,3,5-triazine core can be appropriately functionalized to interact with the ATP-binding pocket of these kinases, leading to their inhibition and subsequent downstream effects on cell proliferation, survival, and apoptosis.[8]

Quantitative Data Presentation

The choice of synthetic methodology can significantly impact the efficiency of 1,3,5-triazine derivative synthesis. Modern techniques such as microwave irradiation and ultrasonication often provide significant advantages over conventional heating methods in terms of reaction time and yield.

Synthesis MethodIntermediate/ProductReaction TimeYield (%)Reference
Conventional Heating4,6-disubstituted-1,3,5-triazine hydrazone4-5 hoursup to 69[9]
Microwave Irradiation2,4,6-Trisubstituted 1,3,5-Triazine2.5 minutesup to 88[9]
Ultrasound-Assisted4,6-disubstituted-1,3,5-triazine hydrazone30-60 minutesup to 96[9]
Ultrasound-Assisted1,3,5-triazine derivatives5 minutes>75[10]

The biological activity of synthesized 1,3,5-triazine derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 SW620 (Colorectal Cancer)5.85[11]
5-Fluorouracil (Reference) SW620 (Colorectal Cancer)21.74[11]
Compound with piperidine (B6355638) and benzyl (B1604629) substituents HCT-116 (Colorectal Cancer)3.64 - 5.60[11]
Compound 8e A549 (Lung Cancer)0.050[8][12]
Compound 9a A549 (Lung Cancer)0.042[8][12]
Compound 10e A549 (Lung Cancer)0.062[8][12]
Compound 11e A549 (Lung Cancer)0.028[8][12]
Methotrexate (Reference) A549 (Lung Cancer)>0.1[8][12]
M2 MCF-7 (Breast Cancer)24.45 µg/mL[6]
Doxorubicin (Reference) MCF-7 (Breast Cancer)15.62 µg/mL[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted 1,3,5-triazine derivatives starting from cyanuric chloride.

Protocol 1: Stepwise Nucleophilic Substitution on Cyanuric Chloride (Conventional Heating)

This protocol describes the sequential substitution of chlorine atoms on cyanuric chloride with two different amines.

Materials:

  • Cyanuric chloride

  • Amine 1 (e.g., 4-aminobenzonitrile)

  • Amine 2 (e.g., piperidine, morpholine, or diethylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Tetrahydrofuran (THF)

  • Crushed ice

  • Distilled water

  • Standard laboratory glassware

  • Stirring and cooling apparatus

Procedure:

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (10 mmol) in acetone (50 mL) in a round-bottom flask.

  • In a separate flask, dissolve Amine 1 (10 mmol) in acetone (50 mL).

  • Cool both solutions to 0 °C in an ice bath.

  • Add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring.

  • Slowly add the cold solution of Amine 1 dropwise to the cyanuric chloride solution.

  • Maintain the reaction temperature at 0 °C and continue stirring for 4 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the monosubstituted product.

  • Filter the precipitate, wash with cold water, and dry to obtain the intermediate, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.

Step 2: Disubstitution

  • Dissolve the monosubstituted intermediate (10 mmol) in THF (50 mL).

  • In a separate flask, dissolve Amine 2 (10 mmol) in THF (50 mL).

  • Add K₂CO₃ (10 mmol) to the solution of the monosubstituted intermediate at room temperature with vigorous stirring.

  • Add the solution of Amine 2 dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.[13]

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting disubstituted product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines

This protocol outlines a rapid and efficient method for the final substitution step using microwave irradiation.

Materials:

  • Disubstituted chloro-1,3,5-triazine intermediate

  • Amine 3

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine the disubstituted chloro-1,3,5-triazine intermediate (1 mmol), Amine 3 (1.2 mmol), Na₂CO₃ (2 mmol), and TBAB (0.1 mmol) in DMF (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 150 °C) for a short duration (e.g., 2.5-10 minutes).[9][14]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the trisubstituted product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Many 1,3,5-triazine-based anticancer agents are designed to inhibit key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | PDK1->Akt P TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 | Apoptosis Inhibition of Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt P mTORC1 mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Rheb Rheb TSC1_TSC2->Rheb | Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Triazine 1,3,5-Triazine Inhibitor Triazine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel pharmaceutical agents based on the this compound scaffold follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow start Start: Cyanuric Chloride step1 Step 1: Monosubstitution (0 °C) start->step1 intermediate1 Monochloro-triazine Intermediate step1->intermediate1 step2 Step 2: Disubstitution (Room Temp.) intermediate1->step2 intermediate2 Dichloro-triazine Intermediate step2->intermediate2 step3 Step 3: Trisubstitution (Elevated Temp./Microwave) intermediate2->step3 product Final Trisubstituted 1,3,5-Triazine Derivative step3->product purification Purification (Chromatography/Recrystallization) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_eval Biological Evaluation characterization->bio_eval cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) bio_eval->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of 1,3,5-triazine derivatives.

References

Application of 1,3,5-Triazine Derivatives in Solar Cell Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,3,5-triazine (B166579) derivatives in solar cell technology. The unique optoelectronic properties of the 1,3,5-triazine core, a π-electron-deficient heterocyclic ring, make it a versatile building block for designing novel materials for various photovoltaic applications.[1][2][3] These derivatives have been successfully employed as hole transport materials (HTMs), electron transport materials (ETMs), and non-fullerene acceptors (NFAs) in perovskite solar cells (PSCs), organic solar cells (OSCs), and as sensitizers in dye-sensitized solar cells (DSSCs).[1][2][3]

Overview of 1,3,5-Triazine Derivatives in Solar Cells

The 1,3,5-triazine moiety serves as an excellent electron-accepting core, which can be functionalized with various electron-donating or electron-withdrawing groups to tune the material's energy levels (HOMO/LUMO), charge transport properties, and solubility.[1][3] Star-shaped molecules based on a 1,3,5-triazine core are a common design motif, offering good thermal stability and morphological properties in thin films.[4][5]

Key Applications:

  • Hole Transport Materials (HTMs) in Perovskite Solar Cells: Triazine-based HTMs can offer high hole mobility, suitable energy level alignment with perovskite absorbers, and improved device stability. A notable example is PTBC, which has enabled PSCs with power conversion efficiencies (PCEs) exceeding 20%.[6][7]

  • Non-Fullerene Acceptors (NFAs) in Organic Solar Cells: The electron-deficient nature of the triazine core makes it ideal for constructing acceptor materials. Triazine-based NFAs, such as those incorporating perylene (B46583) diimide (PDI) arms, have led to highly efficient OSCs.[6]

  • Electron Transport Materials (ETMs) in Organic and Perovskite Solar Cells: The inherent electron-accepting properties of 1,3,5-triazine derivatives make them suitable candidates for ETMs, facilitating efficient electron extraction from the active layer.

  • Sensitizers in Dye-Sensitized Solar Cells (DSSCs): Triazine-based dyes can exhibit strong light absorption in the visible spectrum and facilitate efficient electron injection into the semiconductor photoanode.

Quantitative Performance Data

The following tables summarize the photovoltaic performance of solar cells incorporating representative 1,3,5-triazine derivatives.

Table 1: Performance of Perovskite Solar Cells with Triazine-Based Hole Transport Materials

HTM DesignationSolar Cell ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PTBCn-i-p1.1223.5676.520.17[6][7]
Triazine-Th-OMeTPAn-i-p1.0120.161.512.51[8]
Spiro-OMeTAD (Reference)n-i-p1.1023.2178.119.96[6]

Table 2: Performance of Organic Solar Cells with Triazine-Based Non-Fullerene Acceptors

Acceptor DesignationDonor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PDI-Triazine TrimerPTB7-Th0.9616.557.89.15[6]
CN-PO-TAZNot SpecifiedNot SpecifiedNot SpecifiedNot Specified8.33[1]
Br-PO-TAZNot SpecifiedNot SpecifiedNot SpecifiedNot Specified8.23[1]

Experimental Protocols

Synthesis of a Representative 1,3,5-Triazine Derivative: 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC)

This protocol describes a simplified one-step synthesis of the hole transport material PTBC.[6][7]

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) and N,N-bis(4-methoxyphenyl)-9H-carbazol-3-amine (2.2 eq) in anhydrous toluene.

  • Add Pd(OAc)₂ (0.05 eq) and P(o-tol)₃ (0.1 eq) to the solution.

  • Add NaOtBu (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with distilled water.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Recrystallize the purified product from a mixture of DCM and methanol (B129727) to obtain PTBC as a yellow solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Perovskite Solar Cell with a Triazine-Based HTM

This protocol outlines the fabrication of an n-i-p planar perovskite solar cell using a triazine-based HTM like PTBC.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • Hydrochloric acid (2M)

  • Deionized water

  • Ethanol, Isopropanol (B130326)

  • SnO₂ nanoparticle solution

  • Perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • PTBC HTM solution (e.g., 10 mg/mL in chlorobenzene)

  • Gold (Au) for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30 seconds. Anneal the substrate at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PTBC HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition: Deposit an 80 nm thick gold (Au) counter electrode by thermal evaporation through a shadow mask at a pressure below 10⁻⁶ Torr.

Fabrication of an Inverted Organic Solar Cell with a Triazine-Based NFA

This protocol describes the fabrication of an inverted organic solar cell.

Materials:

  • ITO-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution

  • Donor polymer solution (e.g., PTB7-Th in chlorobenzene (B131634) with a processing additive like 1,8-diiodooctane)

  • Triazine-based NFA solution (e.g., PDI-Triazine trimer in chlorobenzene)

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates as described in the PSC fabrication protocol.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate and anneal at 200 °C for 15 minutes.

  • Active Layer Deposition: In a nitrogen-filled glovebox, prepare a blend solution of the donor polymer and the triazine-based NFA in a suitable solvent. Spin-coat the active layer blend onto the ZnO layer. The spin speed and time should be optimized to achieve the desired film thickness.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (e.g., 10 nm) of MoO₃ onto the active layer.

  • Metal Electrode Deposition: Thermally evaporate a 100 nm thick silver (Ag) electrode onto the MoO₃ layer through a shadow mask.

Characterization of Solar Cell Performance

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Monochromator with a light source for IPCE measurement

  • Mask to define the active area of the solar cell

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated solar cell under the solar simulator. .

    • Use a mask with a defined aperture to illuminate a precise active area of the cell.

    • Connect the solar cell to the SMU.

    • Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and measure the corresponding current density.

    • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum of the solar cell using a dedicated setup.

    • Integrate the IPCE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc and compare it with the value obtained from the J-V measurement.

Visualizations

Diagrams of Experimental Workflows and Device Architectures

Synthesis_Workflow cluster_synthesis Synthesis of PTBC Reactants Reactants (Triazine & Carbazole Derivatives) Reaction Palladium-Catalyzed Buchwald-Hartwig Amination Reactants->Reaction Purification Column Chromatography & Recrystallization Reaction->Purification Product PTBC Product Purification->Product

Caption: Workflow for the synthesis of the PTBC hole transport material.

PSC_Fabrication cluster_device Perovskite Solar Cell Fabrication Substrate FTO Substrate Cleaning ETL SnO2 Deposition (Spin Coating) Substrate->ETL Perovskite Perovskite Deposition (Spin Coating) ETL->Perovskite HTL PTBC HTM Deposition (Spin Coating) Perovskite->HTL Electrode Gold Electrode Evaporation HTL->Electrode

Caption: Layer-by-layer fabrication process for a perovskite solar cell.

OSC_Device_Structure cluster_structure Inverted Organic Solar Cell Structure Glass Glass ITO ITO (Transparent Cathode) ETL ZnO (ETL) ActiveLayer Donor:Acceptor Blend (e.g., PTB7-Th:PDI-Triazine) HTL MoO3 (HTL) Electrode Ag (Anode)

Caption: Schematic of an inverted organic solar cell device architecture.

Caption: Energy level alignment in a PSC with a triazine-based HTM.

References

Application Notes and Protocols: Synthesis and Antiproliferative Evaluation of 1,3,5-Triazine Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,3,5-triazine (B166579) hydrazone derivatives and the evaluation of their antiproliferative activity. The 1,3,5-triazine scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Hydrazone linkages incorporated into the triazine core have been shown to produce compounds with potent activity against various cancer cell lines.[3][4][5] These notes offer a comprehensive guide, from chemical synthesis to in vitro biological screening, to aid in the discovery and development of novel anticancer agents.

Synthesis of 1,3,5-Triazine Hydrazone Derivatives

The synthesis is typically a multi-step process starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The unique reactivity of cyanuric chloride allows for the sequential substitution of its chlorine atoms by various nucleophiles at different temperatures.[6][7][8] The general synthetic pathway involves the initial formation of a 2,4-disubstituted-6-chloro-1,3,5-triazine, followed by reaction with hydrazine (B178648) to yield a key hydrazinyl intermediate. This intermediate is then condensed with various aldehydes or ketones to produce the final hydrazone derivatives.[5][9]

Experimental Workflow: Synthesis

Synthesis_Workflow start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Step 1: Nucleophilic Substitution (e.g., Amines) start->step1 intermediate1 2,4-Disubstituted-6-chloro- 1,3,5-triazine step1->intermediate1 step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 6-Hydrazino-2,4-disubstituted- 1,3,5-triazine step2->intermediate2 step3 Step 3: Condensation (Aldehydes/Ketones) intermediate2->step3 end_product 1,3,5-Triazine Hydrazone Derivatives step3->end_product MTT_Assay_Workflow plate 1. Cell Seeding (96-well plate) incubate1 2. Incubation (24h) (Allow cell attachment) plate->incubate1 treat 3. Compound Treatment (Serial dilutions) incubate1->treat incubate2 4. Incubation (e.g., 72h) (Drug exposure) treat->incubate2 mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->mtt incubate3 6. Incubation (4h) (Formazan formation) mtt->incubate3 solubilize 7. Solubilization (Add DMSO or SDS) incubate3->solubilize read 8. Absorbance Reading (570 nm) solubilize->read analyze 9. Data Analysis (Calculate IC₅₀) read->analyze Signaling_Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr pi3k PI3K egfr->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor 1,3,5-Triazine Hydrazone Derivative inhibitor->egfr Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1,3,5-triazinanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted 1,3,5-triazinanes?

A1: The main challenges include controlling the sequential substitution of cyanuric chloride, achieving high yields, managing side reactions, and ensuring the desired regioselectivity. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, making the introduction of the third substituent particularly difficult.[1] Solvent choice, reaction temperature, and the nature of the nucleophiles are critical factors that must be carefully optimized.[2][3]

Q2: How can I improve the yield of my 1,3,5-triazinane synthesis?

A2: To improve yields, consider the following:

  • Reaction Conditions: Carefully control the temperature at each substitution step. The first substitution is typically carried out at 0°C, the second at room temperature, and the third at elevated temperatures.[4]

  • Solvent Selection: Use a solvent that ensures the solubility of all reactants. Polar aprotic solvents like DMF and THF are often effective.[3] For greener synthesis, aqueous media or solvent-free conditions can be employed, though they may require optimization to maintain high yields.[3]

  • Catalysts: Phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve reaction efficiency, especially in microwave-assisted synthesis.[4][5]

  • Alternative Methods: Microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and increase yields compared to conventional heating methods.[4][5][6]

Q3: What are the advantages of microwave-assisted synthesis for 1,3,5-triazinanes?

A3: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes versus hours), higher yields, and often cleaner reaction profiles with fewer byproducts.[5][6][7] This method is also well-aligned with the principles of green chemistry by reducing energy consumption.[5]

Q4: My reaction is producing a mixture of products. How can I improve the selectivity?

A4: Achieving high selectivity depends on controlling the reaction kinetics. The sequential substitution of chlorine atoms on cyanuric chloride is highly temperature-dependent. By carefully maintaining the optimal temperature for each substitution step, you can favor the formation of the desired mono-, di-, or tri-substituted product. For instance, the first substitution is typically performed at 0°C, the second at room temperature, and the third requires heating.[4]

Q5: What is the significance of this compound derivatives in drug development?

A5: this compound derivatives are of significant interest in drug development due to their wide range of biological activities. They are known to act as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[8] A notable application is their use as dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy.[8][9]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: I am experiencing a very low yield in my synthesis of a substituted this compound. What are the possible causes and how can I troubleshoot this?

Answer: Low yields are a common problem and can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure all starting materials are fully dissolved in the chosen solvent at the reaction temperature. If not, select a more appropriate solvent. Polar aprotic solvents like DMF or THF are often good choices.[3]
Suboptimal Reaction Temperature Verify and optimize the temperature for each substitution step. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition or side reactions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of the nucleophile is often used to drive the reaction to completion, but a large excess can sometimes lead to the formation of byproducts.
Impure Reagents or Solvents Use reagents and solvents of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Consider purifying your starting materials if their purity is questionable.
Product Loss During Workup Optimize your workup procedure to minimize product loss. This may involve adjusting the pH during extraction, using a different extraction solvent, or minimizing the number of washing steps.
Decomposition of Product If your product is unstable, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time) or the workup procedure to prevent degradation.
Issue 2: Difficulty in Achieving Tri-Substitution

Question: I am struggling to introduce the third substituent onto the this compound ring. The reaction stalls after the di-substituted product is formed. What can I do?

Answer: The third chlorine atom on the triazine ring is significantly less reactive than the first two due to the electron-donating effects of the already introduced substituents.[1] Here are some strategies to overcome this challenge:

Strategy Details
Increase Reaction Temperature The third substitution often requires elevated temperatures, typically refluxing in a high-boiling point solvent.[3]
Use a More Reactive Nucleophile If possible, use a more nucleophilic reagent for the third substitution.
Employ Microwave Irradiation Microwave-assisted synthesis can provide the necessary energy to overcome the activation barrier for the third substitution, often leading to higher yields and shorter reaction times.[4][5]
Utilize a Catalyst A phase-transfer catalyst (PTC) can enhance the reaction rate.[4][5] In some cases, a copper catalyst in an Ullmann-type reaction can also be effective and may shorten reaction times.[2]
Solvent Choice Use a high-boiling point polar aprotic solvent like DMF or DMSO that can facilitate the reaction at higher temperatures.[3]

Quantitative Data

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
Product Method Reaction Time Yield (%) Reference
Fluorinated this compoundConventional Heating10 hours62-78
Fluorinated this compoundMicrowave Irradiation3 minutes98-99[6]
This compound-2-thioneConventional Heating (DMF, 40-45°C)12 hours58[6]
This compound-2-thioneMicrowave Irradiation (Solvent-free)Not specified96[6]
Substituted 1,3,5-triazineConventional Heating (Reflux in Benzene)5-6 hours47-60[6]
Substituted 1,3,5-triazineMicrowave Irradiation (Acidic Alumina)Not specified68-80[6]
Pyrazolo[1,5-a][1][5]triazine derivativeConventional Heating (Reflux)1 hour40[10]
Pyrazolo[1,5-a][1][3][5]triazine derivativeMicrowave IrradiationNot specified77 (overall)[10]
Table 2: Effect of Solvent and Catalyst on Microwave-Assisted Synthesis Yield
Base Phase-Transfer Catalyst (PTC) Solvent Yield (%) Reference
Na₂CO₃TBABDMF87[4]
K₂CO₃TBABDMF81[4]
TEATBABDMF56[4]
DIPEATBABDMF23[4]
Na₂CO₃TEACDMF78[4]
Na₂CO₃TEBADMF56[4]
Na₂CO₃KIDMF44[4]
Na₂CO₃NoneDMF53[4]
Na₂CO₃TBABH₂O75[4]
Na₂CO₃TBABNone62[4]

Experimental Protocols

Protocol 1: General Stepwise Synthesis of Substituted 1,3,5-Triazinanes from Cyanuric Chloride

This protocol outlines the sequential substitution of chlorine atoms on cyanuric chloride.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a round-bottom flask equipped with a magnetic stirrer.[3][4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the first nucleophile (1 equivalent) to the stirred solution.

  • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), NaHCO₃) to neutralize the HCl generated during the reaction.[3]

  • Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, proceed to the next step or work up the reaction to isolate the mono-substituted product.

Step 2: Di-substitution

  • To the reaction mixture from Step 1, add the second nucleophile (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Proceed to the final step or work up to isolate the di-substituted product.

Step 3: Tri-substitution

  • Add the third nucleophile to the reaction mixture from Step 2.

  • Heat the reaction mixture to an elevated temperature (e.g., reflux) and maintain it until the reaction is complete.[4]

  • Cool the reaction mixture and perform an appropriate workup (e.g., extraction, precipitation) to isolate the crude tri-substituted product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol is an example of a more rapid, microwave-assisted synthesis.

  • In a microwave reactor vessel, combine the di-substituted this compound intermediate (1 equivalent), the third nucleophile (1.2 equivalents), a base such as Na₂CO₃ (2 equivalents), and a phase-transfer catalyst like TBAB (0.1 equivalents) in a suitable solvent (e.g., DMF).[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 50 W) for a short duration (e.g., 2.5 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product as needed.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G General Workflow for Synthesis and Troubleshooting of 1,3,5-Triazinanes cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Start Start: Cyanuric Chloride MonoSub Mono-substitution (0°C) Start->MonoSub Nucleophile 1 Base DiSub Di-substitution (Room Temp) MonoSub->DiSub Nucleophile 2 TriSub Tri-substitution (Elevated Temp) DiSub->TriSub Nucleophile 3 Purification Workup & Purification TriSub->Purification LowYield Low Yield or Incomplete Reaction TriSub->LowYield Issue? FinalProduct Final Product Purification->FinalProduct CheckPurity Check Reagent Purity LowYield->CheckPurity OptimizeTemp Optimize Temperature LowYield->OptimizeTemp ChangeSolvent Change Solvent LowYield->ChangeSolvent ConsiderCatalyst Use Catalyst (e.g., PTC) LowYield->ConsiderCatalyst AltMethod Alternative Method (Microwave/Ultrasound) LowYield->AltMethod CheckPurity->TriSub Re-run OptimizeTemp->TriSub Re-run ChangeSolvent->TriSub Re-run ConsiderCatalyst->TriSub Re-run AltMethod->TriSub Re-run

Caption: A logical workflow for the synthesis of substituted 1,3,5-triazinanes and a troubleshooting guide for common issues.

Signaling Pathway: DHFR Inhibition

DHFR_Inhibition Mechanism of DHFR Inhibition by this compound Analogs cluster_synthesis_products Essential Precursors for Cell Proliferation cluster_cellular_outcome Cellular Outcome DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate Purine Purine Synthesis THF->Purine DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Triazinane This compound Inhibitor (e.g., Methotrexate analog) Triazinane->DHFR Competitive Inhibition DNA DNA Synthesis & Repair Thymidylate->DNA Purine->DNA CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Inhibition of Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: The signaling pathway of DHFR inhibition, a common mechanism of action for anticancer this compound derivatives.

References

Technical Support Center: Enhancing Yield and Purity in 1,3,5-Triazinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,5-triazinane and its derivatives. Our goal is to help you optimize your reaction conditions to improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1,3,5-triazinanes?

A1: The synthesis of 1,3,5-triazinanes typically proceeds through the cyclocondensation reaction of an aldehyde (commonly formaldehyde) with a primary amine. The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. Subsequently, three molecules of this imine intermediate undergo a cyclotrimerization to form the stable six-membered this compound ring.[1]

Q2: What are the most common challenges and side reactions in this compound synthesis?

A2: Common challenges include low yields and the formation of impurities. Side reactions can include the formation of aldol (B89426) condensation products from the aldehyde starting material, especially under basic or acidic conditions. Incomplete cyclization can also result in the presence of the intermediate imine in the final product.[2] When synthesizing substituted 1,3,5-triazines from cyanuric chloride, common issues include achieving selective mono-, di-, or tri-substitution due to the decreasing reactivity of the chlorine atoms with each substitution.[3]

Q3: How can I monitor the progress of my this compound reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify the components in the reaction mixture, while Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of the product and intermediates.[2] In-process purity can also be checked using High-Performance Liquid Chromatography (HPLC).[4]

Q4: What are the recommended purification techniques for 1,3,5-triazinanes?

A4: Common purification methods include recrystallization and column chromatography. The choice of solvent is critical for successful recrystallization. If recrystallization does not provide the desired purity, column chromatography using silica (B1680970) gel is a more rigorous alternative.[4] For volatile compounds, vacuum distillation can also be an effective purification method.

Q5: How do modern techniques like microwave and ultrasound irradiation benefit this compound synthesis?

A5: Microwave-assisted and ultrasound-assisted methods can significantly improve the efficiency of this compound synthesis. These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields.[5][6] Sonochemical methods, in particular, offer a greener alternative by enabling the use of aqueous media and minimizing the need for organic solvents.[5][7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: I am consistently obtaining a low yield of my target this compound. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reactants Verify Purity and Stoichiometry of Starting Materials start->check_reactants check_temp Optimize Reaction Temperature check_reactants->check_temp Reactants OK sub_reactants Impurities can lead to side reactions. Ensure correct molar ratios. check_reactants->sub_reactants check_time Optimize Reaction Time check_temp->check_time Temperature Optimized sub_temp For sequential substitutions on cyanuric chloride: - 1st Cl: ~0°C - 2nd Cl: Room Temp - 3rd Cl: Elevated Temp check_temp->sub_temp check_solvent Evaluate Solvent System check_time->check_solvent Time Optimized sub_time Incomplete conversion or product degradation can occur. Monitor with TLC to find optimal time. check_time->sub_time check_base Assess Choice and Amount of Base (if applicable) check_solvent->check_base Solvent Optimized sub_solvent Poor solubility of reactants can hinder the reaction. Consider greener alternatives like water or sonochemistry. check_solvent->sub_solvent monitor_reaction Implement In-Process Monitoring (TLC, HPLC) check_base->monitor_reaction Base Optimized sub_base Base neutralizes HCl formed. Common bases: Na₂CO₃, DIEA. check_base->sub_base workup Review Work-up and Purification Procedure monitor_reaction->workup Reaction Monitored solution Improved Yield workup->solution Procedure Optimized

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Issue 2: Product Purity and Stability

Question: My final product is impure, and I suspect it is unstable. What are the common impurities and how can I improve purity and stability?

Answer: Impurities often arise from unreacted starting materials, intermediate products, or side reactions. Product instability can be influenced by pH, temperature, and exposure to light.

Common Impurities and Stability Solutions

Impurity/IssuePotential CauseSuggested Solution
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, non-optimal temperature, or poor mixing.Monitor the reaction to completion using TLC or HPLC. Ensure proper stoichiometry and efficient stirring.
Intermediate Imine Incomplete cyclotrimerization.Increase reaction time or temperature moderately. Consider a catalyst if applicable.
Aldol Condensation Products Side reactions of the aldehyde starting material, often promoted by acidic or basic conditions.Maintain neutral pH if possible. Control the rate of addition of reagents.
Product Degradation (Cloudiness/Precipitation) The compound may be unstable in the chosen solvent or under the storage conditions. pH can significantly affect stability, especially for thiol-containing triazines.[8]Perform a pH-stability profile to find the optimal pH. Store solutions at low temperatures (-80°C for stock solutions) and protect from light.[8]
Formation of Isomers Non-selective reaction conditions.For sequential substitutions, precise temperature control is crucial. If isomer formation is unavoidable, use semi-preparative HPLC for purification.[4]

Quantitative Data on Reaction Optimization

The choice of solvent and synthesis method has a significant impact on the yield and reaction time.

Table 1: Effect of Solvent on Yield in Microwave-Assisted Synthesis

SolventReaction Time (min)Temperature (°C)Yield (%)Reference
DMF2.515087[9]
Water2.515010[9]
None (Solvent-Free)2.51508[9]

Table 2: Comparison of Synthesis Methods and Solvents

MethodSolventReaction TimeTemperatureYield (%)Reference
Conventional HeatingEthanol5–6 hoursReflux69[9]
SonochemistryEthanol30–60 min40 °Cup to 96[6]
SonochemistryWater5 minRoom Temp>75[7][9]
MicrowaveDMF2.5 min150 °C88[5]

Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Triethyl-1,3,5-triazinane

This protocol is adapted from the synthesis of a similar compound and is expected to provide high purity.

Materials:

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve ethylamine in a mixture of distilled water and THF.

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Slowly add the aqueous formaldehyde solution to the cooled, stirring reaction mixture. A slight molar excess of formaldehyde is recommended.

  • After addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add methylene chloride and distilled water and perform a liquid-liquid extraction in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution to yield the crude product.

  • If necessary, purify further by vacuum distillation or column chromatography.

General Experimental Workflow

experimental_workflow start Start dissolve Dissolve Ethylamine in Water/THF start->dissolve cool Cool to 0-5°C dissolve->cool add_formaldehyde Slowly Add Formaldehyde cool->add_formaldehyde react Stir at Room Temperature for 24h add_formaldehyde->react concentrate Remove Solvent (Rotary Evaporator) react->concentrate extract Liquid-Liquid Extraction with Methylene Chloride concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Concentrate and Purify (Distillation/Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of 1,3,5-triazinanes.

Protocol 2: Stepwise Synthesis of Substituted 1,3,5-Triazines from Cyanuric Chloride

This protocol outlines the controlled, sequential substitution of chlorine atoms on a triazine ring.

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (e.g., amines, thiols)

  • Solvent (e.g., THF, acetone)

  • Base (e.g., DIPEA, NaHCO₃)

Procedure:

  • First Substitution (e.g., -10 to 0°C): Dissolve cyanuric chloride in the chosen solvent and cool the mixture. Slowly add one equivalent of the first nucleophile, followed by the addition of a base to neutralize the HCl formed. Stir for a few hours, monitoring by TLC.[5]

  • Second Substitution (e.g., Room Temperature): To the reaction mixture from the previous step, add one equivalent of the second nucleophile. Allow the reaction to warm to room temperature and stir until the mono-substituted intermediate is consumed.

  • Third Substitution (e.g., Elevated Temperature/Reflux): Add the third nucleophile (often in excess) to the reaction mixture and heat to reflux. The reaction time will depend on the reactivity of the nucleophile.

  • Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.

Signaling Pathway for Sequential Substitution

sequential_substitution cyanuric_chloride Cyanuric Chloride (3 Cl atoms) mono_sub Mono-substituted Triazine (2 Cl atoms) cyanuric_chloride->mono_sub + Nucleophile 1 ~0°C di_sub Di-substituted Triazine (1 Cl atom) mono_sub->di_sub + Nucleophile 2 Room Temp tri_sub Tri-substituted Triazine (0 Cl atoms) di_sub->tri_sub + Nucleophile 3 Elevated Temp

Caption: Logical relationship for the sequential substitution of cyanuric chloride.

References

Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1,3,5-triazine (B166579) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 1,3,5-triazine derivatives starting from cyanuric chloride?

A1: The most prevalent side reactions include:

  • Hydrolysis: Cyanuric chloride is highly susceptible to hydrolysis, which can lead to the formation of cyanuric acid and other hydroxylated triazine species. This is particularly problematic if moisture is present in the reagents or solvents.[1]

  • Over-substitution: Due to the high reactivity of the chlorine atoms on the triazine ring, it can be challenging to achieve selective mono- or di-substitution. Over-substitution leads to a mixture of products with varying degrees of substitution.[1][2]

  • Incomplete Substitution: The reactivity of the chlorine atoms decreases with each successive substitution. The third substitution often requires more forcing conditions (higher temperatures, longer reaction times), and incomplete reactions can result in mixtures of partially substituted products.[2]

  • Reaction with Solvents: Certain solvents can react with cyanuric chloride. For example, dimethylformamide (DMF) can form Vilsmeier-type adducts with cyanuric chloride.[1]

  • Side Reactions of the Nucleophile: The nucleophile itself can undergo side reactions, such as oxidation of thiols or self-condensation of certain amines, especially under basic conditions or at elevated temperatures.[1]

Q2: How can I control the degree of substitution on the 1,3,5-triazine ring?

A2: Precise temperature control is the most critical factor for achieving selective substitution. The reactivity of the chlorine atoms on cyanuric chloride decreases as they are replaced. A general guideline for substitution with amines is:

  • First substitution: 0–5 °C

  • Second substitution: Room temperature (20–25 °C)

  • Third substitution: 70–100 °C or reflux[2][3]

By carefully controlling the temperature at each step, you can favor the desired level of substitution.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Poor solubility of reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.[1]

  • Hydrolysis of cyanuric chloride: As mentioned, moisture can consume your starting material. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Incorrect stoichiometry: Using an excess of the nucleophile can lead to over-substitution, reducing the yield of the desired product.[1]

  • Loss during work-up: The product may be partially soluble in the wash solvents, or may not fully precipitate if the pH is not optimal during isolation.[1]

Q4: I am observing multiple spots on my TLC plate. How can I identify the byproducts?

A4: A typical TLC plate of a stepwise substitution reaction might show spots corresponding to:

  • Starting material (e.g., cyanuric chloride): Usually the least polar spot.

  • Mono-substituted product: More polar than the starting material.

  • Di-substituted product: More polar than the mono-substituted product.

  • Tri-substituted product: Often the most polar product.

  • Hydrolysis products (e.g., cyanuric acid): These are typically very polar and may remain at the baseline.

The relative positions of these spots can help in their identification. Running co-spots with known standards (if available) is the best way to confirm the identity of each spot.

Troubleshooting Guides

Issue 1: Low Product Purity / Multiple Products

Symptoms:

  • Multiple spots on the TLC plate.

  • Broad or overlapping peaks in NMR spectra.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Temperature Control Strictly adhere to the recommended temperature for each substitution step. Use an ice bath for the first substitution and monitor the internal reaction temperature. For subsequent steps, use a reliable heating mantle with a temperature controller.
Incorrect Stoichiometry Use precise molar equivalents of your nucleophile. For mono-substitution, use a 1:1 ratio of nucleophile to cyanuric chloride.
Hydrolysis of Starting Material Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent If using a reactive solvent like DMF, consider alternative, less reactive solvents such as THF, dioxane, or acetone, especially for the initial, more reactive substitution steps.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution cluster_2 Verification Start Low Product Purity (Multiple Spots on TLC) AnalyzeTLC Analyze TLC Pattern Start->AnalyzeTLC SpotsLessPolar Spots less polar than product? AnalyzeTLC->SpotsLessPolar SpotsMorePolar Spots more polar than product? SpotsLessPolar->SpotsMorePolar No IncompleteReaction IncompleteReaction SpotsLessPolar->IncompleteReaction Yes BaselineSpot Spot at baseline? SpotsMorePolar->BaselineSpot No OverSubstitution OverSubstitution SpotsMorePolar->OverSubstitution Yes Purify Purify Existing Batch (Column Chromatography/Recrystallization) BaselineSpot->Purify No Hydrolysis Hydrolysis BaselineSpot->Hydrolysis Yes RepeatReaction Repeat Reaction with Optimized Conditions End Pure Product RepeatReaction->End Purify->End IncompleteReaction->RepeatReaction OverSubstitution->RepeatReaction Hydrolysis->RepeatReaction

Troubleshooting workflow for low product purity.
Issue 2: Reaction Stalls / Incomplete Conversion

Symptoms:

  • TLC shows the presence of starting material even after prolonged reaction time.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficiently Reactive Nucleophile For less reactive nucleophiles, you may need to increase the reaction temperature or use a stronger base to facilitate the reaction.
Decreased Reactivity of Triazine Ring For the third substitution, the triazine ring is significantly deactivated. Refluxing in a high-boiling solvent (e.g., dioxane, xylene) is often necessary to drive the reaction to completion.
Steric Hindrance If your nucleophile is bulky, the reaction may be slow. Consider longer reaction times or higher temperatures.
Precipitation of Reactants If a reactant or intermediate precipitates out of solution, the reaction will stop. Choose a solvent in which all components are soluble at the reaction temperature.

Data Presentation

The choice of reaction conditions can significantly impact the yield and purity of 1,3,5-triazine derivatives. The following tables summarize quantitative data from various studies.

Table 1: Effect of Solvent on Yield in Microwave-Assisted Synthesis

SolventReaction Time (min)Temperature (°C)Yield (%)
DMF2.515087
Water2.515010
None (Solvent-Free)2.51508

Table 2: Comparison of Synthesis Methods and Yields

MethodSolventReaction TimeTemperatureYield (%)
Conventional HeatingEthanol5–6 hoursReflux69
SonochemistryEthanol30–60 min40 °Cup to 96
SonochemistryWater5 minRoom Temp.>75
MicrowaveDMF2.5 min150 °C88

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Di-substituted 1,3,5-Triazine Derivative

This protocol describes the synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1.0 eq) in tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroaniline (B154045) (1.0 eq) in THF to the cyanuric chloride solution while maintaining the temperature at 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (1.0 eq) as a base to scavenge the HCl formed.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

Step 2: Di-substitution

  • To the reaction mixture from Step 1, add morpholine (B109124) (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the mono-substituted intermediate is consumed.

  • Once the reaction is complete, filter off the DIPEA-HCl salt.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Work-up and Purification Start Dissolve Cyanuric Chloride in THF Cool Cool to 0 °C Start->Cool AddNuc1 Add Nucleophile 1 (e.g., 2-chloroaniline) Cool->AddNuc1 AddBase1 Add Base (e.g., DIPEA) AddNuc1->AddBase1 Stir1 Stir at 0 °C for 2-4h AddBase1->Stir1 MonitorTLC1 Monitor by TLC Stir1->MonitorTLC1 AddNuc2 Add Nucleophile 2 (e.g., morpholine) MonitorTLC1->AddNuc2 Warm Warm to Room Temperature AddNuc2->Warm Stir2 Stir for 12-24h Warm->Stir2 MonitorTLC2 Monitor by TLC Stir2->MonitorTLC2 Filter Filter Salt MonitorTLC2->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify End Di-substituted Product Purify->End

General workflow for the stepwise synthesis of a di-substituted 1,3,5-triazine.
Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Hot filter the solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

References

Optimization of reaction conditions for Pinner triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Pinner and Pinner-like triazine syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the classical Pinner triazine synthesis and what are its limitations?

The classical Pinner triazine synthesis, first reported by Adolf Pinner in 1890, involves the reaction of aryl amidines with phosgene (B1210022) to produce 2-hydroxy-4,6-diaryl-s-triazines.[1][2][3] This method can also be applied to halogenated aliphatic amidines.[1][3] However, the use of highly toxic phosgene gas is a significant drawback, leading to the development of safer and more versatile "Pinner-like" reactions.

Q2: What are the modern "Pinner-like" modifications for triazine and tetrazine synthesis?

Modern approaches, often referred to as "Pinner-like" reactions, typically involve the condensation of nitriles with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is then oxidized to the final 1,2,4,5-tetrazine (B1199680) product.[4] Key modifications that have improved yields and expanded the substrate scope include:

  • Metal-Catalyzed Synthesis: Lewis acids like zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂) are used to promote the reaction, especially for less reactive alkyl nitriles.[4]

  • Sulfur-Mediated Synthesis: This metal-free alternative uses elemental sulfur and hydrazine hydrate (B1144303) and is effective for both symmetrical and unsymmetrical tetrazines.[4]

  • Solid-Phase Synthesis: This technique can simplify the purification process and is particularly useful for preventing the formation of symmetrical byproducts when synthesizing unsymmetrical tetrazines.[4]

Q3: How can I effectively synthesize unsymmetrical 3,6-disubstituted tetrazines?

The synthesis of unsymmetrical tetrazines is challenging due to the potential for the formation of a mixture of products.[4] Metal-catalyzed methods are often effective as they allow for careful control over the ratio of the two different nitrile starting materials, thereby improving the yield of the desired unsymmetrical product.[4] Solid-phase synthesis is another powerful strategy where one of the nitrile precursors is attached to a solid support, which can help to prevent the formation of symmetrical byproducts.[4]

Q4: What are the common oxidizing agents used in the final step of tetrazine synthesis?

After the formation of the dihydrotetrazine intermediate, an oxidation step is required. Common methods for this oxidation include:

  • Air oxidation: In some cases, exposure to air is sufficient for the oxidation to occur.[4]

  • Sodium nitrite (B80452) (NaNO₂): A common and effective oxidizing agent.

  • [Bis(acetoxy)iodo]benzene (PIDA): Another useful reagent for the oxidation step.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction conditions are not optimal.- Ensure strictly anhydrous conditions, especially when using anhydrous hydrazine and metal triflate catalysts.[4]- For sulfur-mediated reactions, check the quality and particle size of the sulfur.[4]- Verify the purity of starting materials (nitriles, hydrazine).- Optimize the reaction temperature; some reactions require reflux while others proceed at room temperature.[4]
Low reactivity of the nitrile starting material.- For unactivated alkyl nitriles, consider using a Lewis acid catalyst such as Zn(OTf)₂ or Ni(OTf)₂ to promote the reaction.[4]
Formation of Symmetrical Byproducts in Unsymmetrical Synthesis Competitive reaction of both nitrile precursors.- Carefully control the stoichiometry of the two different nitrile starting materials.[4]- Consider using solid-phase synthesis to immobilize one of the nitriles, which can prevent the formation of symmetrical byproducts.[4]
Product Fails to Precipitate The product is soluble in the reaction solvent.- Concentrate the reaction mixture under reduced pressure.- Attempt purification using column chromatography.[4]
The precipitate is excess sulfur (in sulfur-mediated reactions).- The desired product may still be in the solution.[4]- Filter off the excess sulfur and concentrate the filtrate to isolate the product.
Difficulty in Reproducing the Reaction Sensitivity to reaction conditions.- Maintain strict control over anhydrous conditions if required.- Ensure consistent quality and source of reagents and catalysts.

Optimization of Reaction Conditions

The choice of catalyst, solvent, and temperature is crucial for the successful synthesis of triazines and tetrazines. The following table summarizes typical conditions for different modifications of the Pinner synthesis.

Method Catalyst Hydrazine Source Typical Solvents Temperature Key Advantages Key Limitations
Classical Pinner NoneHydrazine (Anhydrous)Alcohols (e.g., Ethanol)RefluxSimple, suitable for some aromatic tetrazines.Limited scope, often low yields.
Metal-Catalyzed Ni(OTf)₂ or Zn(OTf)₂Anhydrous HydrazineOften neat hydrazine or high-boiling solvents.50-120 °CBroad substrate scope (alkyl & unsymmetrical), improved yields.Requires anhydrous conditions.
Sulfur-Mediated Elemental SulfurHydrazine HydrateAlcohols (e.g., Ethanol, 1-Propanol), Dioxane, DCMRefluxMetal-free, uses stable hydrazine hydrate.Can have soluble products requiring chromatography.
Solid-Phase Thiol activator/catalyst can be usedHydrazine HydrateVariousRoom temperature to moderate heatingSimplified purification, good for unsymmetrical synthesis.Requires synthesis of resin-bound starting material.

Experimental Protocols

General Procedure for Metal-Catalyzed Synthesis of Unsymmetrical Tetrazines
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the first nitrile (1 equivalent) and the second nitrile (1-1.5 equivalents).

  • Solvent and Catalyst Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile) followed by the Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%).

  • Reactant Addition: Add anhydrous hydrazine (2-3 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Oxidation: After completion, cool the reaction to room temperature and add an oxidizing agent (e.g., sodium nitrite in water) and stir until the characteristic pink/red color of the tetrazine appears.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sulfur-Mediated Synthesis of Symmetrical Tetrazines
  • Reactant Mixture: In a round-bottom flask, combine the nitrile (1 equivalent), elemental sulfur (1.5 equivalents), and hydrazine hydrate (3-5 equivalents) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Wash the crude product with water and a cold solvent (e.g., ethanol) to remove excess sulfur and other impurities. If necessary, further purify by recrystallization or column chromatography.

Visualized Workflows

Experimental_Workflow General Experimental Workflow for Pinner-like Tetrazine Synthesis A 1. Combine Reactants (Nitrile(s), Hydrazine) B 2. Add Catalyst & Solvent (e.g., Zn(OTf)₂, Ethanol) A->B C 3. Heat Reaction Mixture (e.g., Reflux, 80°C) B->C D 4. Monitor Reaction Progress (TLC, LC-MS) C->D E 5. Oxidation of Dihydrotetrazine (e.g., NaNO₂, Air) D->E Reaction Complete F 6. Isolate Crude Product (Filtration, Extraction) E->F G 7. Purify Tetrazine (Recrystallization, Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for Pinner-like tetrazine synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Product Yield Q1 Are anhydrous conditions required and maintained? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Action: Dry solvents and glassware, use anhydrous reagents. Q1->A1_No No Q2 Is the nitrile starting material unactivated? A1_Yes->Q2 A2_Yes Action: Add a Lewis acid catalyst (e.g., Zn(OTf)₂). Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is the reaction temperature optimal? A2_No->Q3 A3_Yes Consider other factors (reagent purity, stoichiometry). Q3->A3_Yes Yes A3_No Action: Adjust temperature based on literature procedures. Q3->A3_No No

Caption: Troubleshooting logic for low yield in Pinner triazine synthesis.

References

Technical Support Center: Purification of 1,3,5-Triazinane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,3,5-triazinane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification steps for crude this compound compounds?

A common and straightforward initial purification step is to wash the crude solid with a suitable solvent to remove highly soluble impurities.[1] Another initial approach is an extraction procedure. For instance, after synthesis, the reaction mixture can be subjected to an extraction/separation treatment using a solvent like toluene (B28343) to isolate the this compound derivative.[2]

Q2: Which purification method is recommended for achieving high purity of 1,3,5-triazinanes?

For achieving high purity, recrystallization is a frequently cited and effective method for this compound and analogous heterocyclic compounds.[3] If recrystallization does not yield the desired purity, column chromatography is a more rigorous alternative that provides excellent separation.[1][2] For challenging separations, semi-preparative liquid chromatography (LC) can be a highly effective technique to obtain products with purities greater than 98%.[4]

Q3: What are some common solvents for the recrystallization of this compound derivatives?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For N-substituted 1,3,5-triazines, recrystallization from a mixture of ethanol (B145695) and water has been reported to yield pure products.[3] General solvent systems that are often effective for the recrystallization of organic compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate (B1210297).[5]

Q4: How can I monitor the progress of purification?

Thin-layer chromatography (TLC) is a common technique to monitor the progress of a purification process, such as column chromatography.[6] For 1,3,5-triazine (B166579) derivatives, TLC plates can be visualized under UV light (254 nm).[6] Staining with reagents like phosphomolybdic acid, cerium sulfate-ammonium molybdate, or potassium permanganate (B83412) can also be used for visualization.[6] High-performance liquid chromatography (HPLC) is another powerful tool for assessing the purity of the final product.[4][7]

Q5: What are some common impurities found in this compound synthesis?

Impurities in this compound synthesis can arise from unreacted starting materials, such as the parent amine and formaldehyde, or from side products. In the synthesis of substituted triazines, incompletely reacted intermediates, for example, mono- or di-substituted triazines when a tri-substituted product is desired, can be significant impurities. The presence of water can also lead to the formation of byproducts.

Troubleshooting Guides

Recrystallization Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
"Oiling Out" During Recrystallization The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound.[1] The solution may be supersaturated or cooled too quickly.- Try a different solvent or a solvent mixture. - Use a larger volume of solvent. - Ensure the cooling process is slow to allow for crystal formation.[1] - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of the pure compound.[1]
Poor Crystal Yield The compound is too soluble in the solvent, even at low temperatures.[1] Not enough crude material was used.- Partially evaporate the solvent to increase the concentration of the compound. - Add a co-solvent in which the compound is less soluble (an anti-solvent). - Place the solution in an ice bath or refrigerator to maximize precipitation.[1]
Colored Impurities Remain After Recrystallization The impurity has similar solubility to the product, or the impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.[1]
Product Fails to Crystallize The compound may be amorphous, or residual solvent is inhibiting crystallization.- Try scratching the inside of the flask with a glass rod.[1] - Add a seed crystal of the pure compound if available.[1] - Ensure the product is thoroughly dried to remove any residual solvent.[1]
Column Chromatography Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor Separation The chosen solvent system (eluent) has either too high or too low polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.[1] - If the compound is not moving, increase the polarity of the eluent. If it moves too fast, decrease the polarity.[1] - Try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
Streaking of Basic Compounds on Silica (B1680970) Gel Basic this compound compounds can interact with the acidic surface of silica gel, leading to tailing or streaking of spots on TLC and poor separation on a column.- Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent (typically 0.1-1%).[1] - Use a different stationary phase, such as basic or neutral alumina.[1]
Column Cracking or Bubbles Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. The "wet loading" method is generally preferred over dry loading to avoid bubbles.

Data Presentation

Table 1: Recrystallization Solvents for 1,3,5-Triazine Derivatives

Compound TypeSolvent SystemObserved OutcomeReference
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid DerivativesEthanol/WaterFormation of a white precipitate (pure product).[3]
General Organic CompoundsEthanolGood for minor impurities.[5]
General Organic Compoundsn-Hexane/AcetoneEffective, especially with slow cooling.[5]
General Organic Compoundsn-Hexane/Ethyl AcetateWorks occasionally, useful for highly impure samples.[5]

Table 2: Column Chromatography Conditions for this compound and Triazine Derivatives

CompoundStationary PhaseEluent SystemYieldPurityReference
1,3,5-Tribenzyl-1,3,5-triazinaneSilica GelHexane/Ethyl Acetate (9:1)~94%Not Specified[2]
N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amineNot specifiedNot specified, but washed with 0.1 M HCl80%96.94% (UPLC-MS)[6]
1,3,5-triazine derivativesSilica GelHexane/Ethyl Acetate (gradient)Not Specified>98% (HPLC)[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.[1]

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to pack evenly. The top of the silica gel should be level.[1] A small layer of sand can be added to the top to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to separate the components.[1]

  • Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]

Visualizations

Purification_Workflow General Purification Workflow for this compound Compounds crude Crude this compound wash Solvent Wash / Extraction crude->wash Initial Cleanup recrystallization Recrystallization wash->recrystallization For Solids column Column Chromatography wash->column If Recrystallization Fails or for Oils analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis pure Pure Product analysis->recrystallization Further Purification Needed analysis->column Further Purification Needed analysis->pure Purity Confirmed

Caption: General purification workflow for this compound compounds.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempted oiling_out Product 'Oils Out'? start->oiling_out poor_yield Poor Crystal Yield? oiling_out->poor_yield No solution_oiling Change Solvent Slower Cooling Add Seed Crystal oiling_out->solution_oiling Yes impure_crystals Crystals Still Impure? poor_yield->impure_crystals No solution_yield Concentrate Solution Add Anti-solvent Cool in Ice Bath poor_yield->solution_yield Yes success Successful Purification impure_crystals->success No solution_impure Use Charcoal Re-recrystallize Consider Chromatography impure_crystals->solution_impure Yes solution_oiling->start solution_yield->start solution_impure->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Stability of 1,3,5-triethyl-1,3,5-triazinane in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-triethyl-1,3,5-triazinane (B1198629)

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1,3,5-triethyl-1,3,5-triazinane, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the stability of 1,3,5-triethyl-1,3,5-triazinane in aqueous solutions?

A1: The stability of hexahydro-1,3,5-triazine derivatives is highly dependent on the pH of the solution. These compounds are generally stable in neutral to alkaline conditions but are susceptible to degradation in acidic environments. For analogous compounds like 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, hydrolysis is negligible at a pH above 10 but increases significantly as the pH decreases.[1]

Q2: What occurs when 1,3,5-triethyl-1,3,5-triazinane is exposed to acidic conditions?

A2: In the presence of acid, 1,3,5-triethyl-1,3,5-triazinane undergoes acid-catalyzed hydrolysis. The hexahydro-1,3,5-triazinane ring cleaves, decomposing into its constituent building blocks: ethylamine (B1201723) and formaldehyde (B43269).[1][2] This is a common decomposition pathway for hexahydro-1,3,5-triazines synthesized from primary amines and formaldehyde.[2]

Q3: What are the primary factors that influence the rate of decomposition in acid?

A3: The primary factors are pH and temperature. The rate of hydrolysis is strongly dependent on the hydrogen ion concentration; a lower pH will result in a faster decomposition rate.[1] Increased temperature also accelerates the hydrolysis reaction significantly.[1]

Q4: How can I prevent the decomposition of 1,3,5-triethyl-1,3,5-triazinane during experiments or storage?

A4: To prevent decomposition, it is crucial to avoid acidic conditions.

  • Reaction Conditions: Ensure that reaction mixtures are maintained at a neutral or alkaline pH. If acidic reagents are necessary, consider adding them at low temperatures and for the shortest possible duration.

  • Workup Procedures: During product isolation and purification, use neutral or slightly basic aqueous solutions for washing and extraction. Avoid acidic workup conditions which can lead to significant product loss.[3]

  • Storage: Store the compound in a tightly sealed container, protected from moisture and acidic vapors. If storing in a solution, use a non-acidic, aprotic solvent.

Q5: What analytical methods can be used to monitor the decomposition of 1,3,5-triethyl-1,3,5-triazinane?

A5: Several analytical techniques can be employed to monitor the disappearance of the parent compound and the appearance of its degradation products (ethylamine and formaldehyde). These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the concentration of the triazinane over time.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying the volatile components of the reaction mixture.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the reaction by observing the disappearance of characteristic peaks of the triazinane and the emergence of signals from the products.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of 1,3,5-triethyl-1,3,5-triazinane in a synthesis or reaction. Acid-Catalyzed Decomposition: The reaction or workup conditions were acidic, leading to the hydrolysis of the product.[3]Maintain a pH > 7 throughout the reaction and workup. Use buffered solutions or non-acidic reagents where possible. If an acidic step is unavoidable, perform it at a low temperature and minimize the exposure time.
Presence of unexpected impurities, particularly formaldehyde or ethylamine derivatives. Product Degradation: The purified compound has started to decompose due to improper workup or storage.Re-purify the product using non-acidic methods. Ensure storage conditions are anhydrous and free from acidic contaminants. Store under an inert atmosphere if necessary.
Inconsistent results in bioassays or other downstream applications. Sample Instability: The compound is degrading in the acidic assay buffer or medium, leading to a lower effective concentration and the presence of confounding decomposition products.Measure the pH of the assay buffer and adjust to neutral or alkaline if the protocol allows. Prepare solutions of the compound immediately before use. Run control experiments to assess the stability of the compound under the specific assay conditions over time.

Quantitative Data on Stability

The hydrolysis rate is strongly influenced by pH and temperature, following a rate law that includes terms for both neutral and acid-catalyzed pathways.[1]

Table 1: Hydrolysis Rate Constants for 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine [1]

Temperature (°C)Rate Equation
22 °Cd[triazine]/dt = (2.6 x 10⁻⁵ s⁻¹)[triazine] + (2.2 x 10⁶ M⁻¹s⁻¹)[triazine][H⁺]
60 °Cd[triazine]/dt = (4.8 x 10⁻⁴ s⁻¹)[triazine] + (3.5 x 10⁸ M⁻¹s⁻¹)[triazine][H⁺]

As shown by the large rate constants for the [H⁺] term, the acid-catalyzed pathway dominates decomposition at low pH.

Experimental Protocols

Protocol: Monitoring Acidic Hydrolysis via HPLC

This protocol provides a general method for determining the stability of 1,3,5-triethyl-1,3,5-triazinane at a specific acidic pH.

1. Materials and Reagents:

  • 1,3,5-triethyl-1,3,5-triazinane

  • Buffered aqueous solution at the desired acidic pH (e.g., pH 4, 5, 6)

  • Quenching solution (e.g., 1 M NaOH or a strong buffer at pH 10)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at an appropriate wavelength)[4]

  • Constant temperature water bath or incubator

2. Procedure:

  • Pre-heat the acidic buffer solution to the desired experimental temperature (e.g., 25 °C).

  • Prepare a stock solution of 1,3,5-triethyl-1,3,5-triazinane in a suitable solvent (e.g., acetonitrile).

  • Initiate the experiment by adding a small volume of the triazinane stock solution to the pre-heated acidic buffer to achieve the target starting concentration. Mix thoroughly.

  • Immediately withdraw the first sample (t=0), and quench the hydrolysis by adding it to a vial containing a predetermined volume of the quenching solution.

  • Place the reaction vessel in the constant temperature bath.

  • Withdraw samples at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), quenching each sample immediately as described in step 4.

  • Analyze the quenched samples by HPLC to determine the concentration of remaining 1,3,5-triethyl-1,3,5-triazinane.

  • Plot the concentration of the triazinane versus time to determine the rate of decomposition.

Visualizations

Acid_Hydrolysis_Pathway cluster_products reactant 1,3,5-Triethyl-1,3,5-triazinane reactant->p1 reagent 3 H₂O (in presence of H⁺) products_title Decomposition Products ethylamine 3x Ethylamine products_title->ethylamine formaldehyde 3x Formaldehyde products_title->formaldehyde p1->reagent p1->p2 p2->products_title Experimental_Workflow A Prepare Acidic Buffer (Target pH & Temp) B Add Triazinane Stock (Initiate Reaction, t=0) A->B C Take & Quench Aliquots at Timed Intervals B->C D Analyze Samples by HPLC C->D E Plot [Triazinane] vs. Time D->E F Determine Rate of Decomposition E->F Troubleshooting_Logic start Low Yield or Unexpected Impurities? check_ph Were acidic conditions (reagents or workup) used in the process? start->check_ph Yes cause High Probability of Acid-Catalyzed Decomposition check_ph->cause Yes other_cause Investigate other causes: - Incorrect stoichiometry - Reaction temperature - Impure starting materials check_ph->other_cause No solution Solution: 1. Use neutral/basic conditions (pH > 7) 2. Buffer the reaction mixture 3. Use non-acidic workup cause->solution

References

Technical Support Center: Degradation of 1,3,5-Triazinanes Under Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-triazinanes. It focuses on the degradation products and pathways of these compounds under hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of 1,3,5-triazinanes under hydrolysis?

A1: The hydrolysis of 1,3,5-triazinanes generally involves the cleavage of the triazinane ring. The specific products depend on the substituents on the nitrogen atoms and the pH of the medium. For the parent hexahydro-1,3,5-triazine, hydrolysis in aqueous media can yield ammonium (B1175870) formate.[1] For substituted 1,3,5-triazinanes, the expected primary products are the corresponding primary amine and formaldehyde. For example, N,N′,N′′-tris(β-hydroxyethyl)hexahydro-1,3,5-triazine hydrolyzes to produce 2-aminoethanol (monoethanolamine) and formaldehyde.[2]

In the case of more complex structures like Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a variety of degradation products can be formed depending on the conditions. Under alkaline hydrolysis, initial products include 4-nitro-2,4-diazabutanal, nitrite, formaldehyde, and nitrous oxide.[3] Biodegradation of RDX can lead to the formation of nitroso-derivatives (MNX, DNX, TNX), as well as ring cleavage products like methylenedinitramine and bis(hydroxymethyl)nitramine, which further break down into smaller molecules like formaldehyde, methanol, and carbon dioxide.[4][5]

Q2: What factors influence the rate of hydrolysis of 1,3,5-triazinanes?

A2: The rate of hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis of many 1,3,5-triazinanes is pH-dependent. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly dependent on the pH of the aqueous solution.[6] Acidic conditions generally promote the hydrolysis of the triazinane ring.

  • Temperature: Increased temperature typically accelerates the rate of hydrolysis.

  • Substituents: The nature of the substituents on the nitrogen atoms of the triazinane ring can affect its stability and susceptibility to hydrolysis. Electron-withdrawing groups, such as the nitro groups in RDX, significantly influence the reaction mechanism.

  • Concentration: The rate of hydrolysis of N,N′,N′′-tris(β-hydroxyethyl)hexahydro-1,3,5-triazine is dependent on the concentration of the solution.[2]

Q3: How can I monitor the progress of a 1,3,5-triazinane hydrolysis reaction?

A3: Several analytical techniques can be employed to monitor the hydrolysis of 1,3,5-triazinanes:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common method for separating and quantifying the parent triazinane and its degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and its degradation products directly in the reaction mixture.

Q4: Are there any specific safety precautions I should take when studying the hydrolysis of 1,3,5-triazinanes?

A4: Yes, especially when working with certain derivatives. For example, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) is a high explosive and should be handled with extreme caution.[7] Additionally, some degradation products, such as formaldehyde, are known to be toxic. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for the specific this compound and its expected degradation products before starting any experiment.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Hydrolysis Rates
Possible Cause Troubleshooting Steps
Fluctuations in pH Ensure the buffer system is robust and maintains a constant pH throughout the experiment. Regularly calibrate your pH meter.
Temperature Variations Use a temperature-controlled water bath or reaction block to maintain a stable temperature. Monitor the temperature of the reaction mixture directly.
Inconsistent Starting Material Purity Verify the purity of your this compound starting material using techniques like NMR or melting point analysis. Impurities can catalyze or inhibit the hydrolysis reaction.
Variability in Reagent Concentration Prepare fresh solutions of acids, bases, or buffers for each set of experiments. Use calibrated pipettes for accurate volume measurements.
Issue 2: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Steps
Low Concentration of Products Concentrate the reaction mixture using techniques like rotary evaporation (for non-volatile products) or solid-phase extraction (SPE) before analysis.
Co-elution of Peaks in Chromatography Optimize your HPLC or GC method. Try a different column, mobile phase/gradient, or temperature program.
Unstable Degradation Products Some degradation products may be transient. Consider using in-situ monitoring techniques like NMR or derivatizing the products to form more stable compounds for analysis.
Inadequate Mass Spectrometry Fragmentation If using MS, try different ionization techniques (e.g., ESI, APCI) or fragmentation energies (in MS/MS) to obtain more informative mass spectra.
Issue 3: Poor Peak Shape in HPLC Analysis
Possible Cause Troubleshooting Steps
Secondary Interactions with Column Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic analytes. Ensure the mobile phase pH is appropriate for the analytes and the column.
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Ensure the mobile phase is well-mixed and degassed. The organic solvent and buffer components should be fully miscible.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Data Presentation

Table 1: Degradation Products of Selected 1,3,5-Triazinanes under Hydrolysis

This compound DerivativeHydrolysis ConditionsMajor Degradation ProductsReference(s)
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)Alkaline (pH > 8)4-Nitro-2,4-diazabutanal, Nitrite, Formaldehyde, Nitrous oxide[3]
Anaerobic BiodegradationHexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), Formaldehyde, Methanol[5][8]
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazineAcidic or Neutral Aqueous Solution2-Aminoethanol (Monoethanolamine), Formaldehyde[2]
Unsubstituted 1,3,5-TriazineAqueous MediaAmmonium formate[1]

Table 2: Kinetic Data for the Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine

Temperature (°C)Rate EquationReference
22d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺][6]
60d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺][6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis of a this compound by HPLC
  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare the desired aqueous buffer solution at the target pH.

  • Reaction Initiation:

    • In a temperature-controlled vessel, add the aqueous buffer.

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to achieve the desired final concentration.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to stop further degradation.

  • HPLC Analysis:

    • Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS).

    • Use a mobile phase and gradient that provides good separation of the parent compound and its expected degradation products.

    • Quantify the concentrations of the parent compound and products by comparing their peak areas to those of standard solutions of known concentrations.

Protocol 2: Analysis of RDX and its Degradation Products by LC-MS/MS

This protocol is based on methods used for the analysis of RDX and its metabolites.[4]

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm filter.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • LC-MS/MS System:

    • HPLC: Use a C18 reversed-phase column. A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometer: Use an instrument capable of MS/MS, such as a triple quadrupole or Q-TOF, with an electrospray ionization (ESI) source.

  • MS/MS Method:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analytes.

    • For each compound (parent RDX and expected degradation products), determine the precursor ion and optimize the collision energy to obtain characteristic product ions.

    • Set up a multiple reaction monitoring (MRM) method to specifically detect and quantify each analyte.

Mandatory Visualization

Hydrolysis_Pathway_General Triazinane This compound (R-N-CH2)3 Intermediate Ring-Opened Intermediate Triazinane->Intermediate H2O, H+ or OH- Amine Primary Amine (R-NH2) Intermediate->Amine Formaldehyde Formaldehyde (CH2O) Intermediate->Formaldehyde

Caption: General hydrolysis pathway of a substituted this compound.

RDX_Alkaline_Hydrolysis RDX RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) Deprotonation Deprotonation & Nitrite Elimination RDX->Deprotonation OH- RingOpening Ring Opening Deprotonation->RingOpening Products Initial Degradation Products RingOpening->Products Product1 4-Nitro-2,4-diazabutanal Products->Product1 Product2 Nitrite (NO2-) Products->Product2 Product3 Formaldehyde Products->Product3 Product4 Nitrous Oxide (N2O) Products->Product4

Caption: Simplified pathway for the alkaline hydrolysis of RDX.

Experimental_Workflow_Hydrolysis start Start prep Prepare this compound Stock Solution & Buffer start->prep reaction Initiate Hydrolysis Reaction (Controlled Temperature & pH) prep->reaction sampling Collect Aliquots at Time Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC, GC-MS, or NMR quench->analysis data Quantify Reactant & Products analysis->data end End data->end

Caption: Experimental workflow for monitoring this compound hydrolysis.

References

Troubleshooting low yields in stepwise substitution on cyanuric chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in stepwise substitution reactions involving 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on troubleshooting specific problems that can lead to low yields.

Q1: Why am I seeing low or no yield in my first substitution reaction?

A1: Low yields in the first substitution are often related to improper temperature control, the reactivity of the nucleophile, or side reactions. The first substitution is typically rapid and highly exothermic.

  • Temperature Control: The reaction should be kept at a low temperature, generally between 0-5°C.[1][2][3] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary to prevent side reactions and ensure selectivity.[2]

  • Localized Heating: The nucleophile should be added dropwise to the cyanuric chloride solution to avoid localized hotspots, which can lead to the formation of di-substituted byproducts.[2]

  • Nucleophile Reactivity: Weakly nucleophilic compounds may require longer reaction times or the use of a stronger base to facilitate the reaction.

  • Hydrolysis: Cyanuric chloride is sensitive to hydrolysis, which can be accelerated by increased temperatures and pH.[3][4] Ensure all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture.

Q2: My second substitution is sluggish and resulting in a low yield. What are the common causes?

A2: The second substitution requires higher temperatures than the first, typically around room temperature (20-30°C) or slightly above (30-50°C).[1][3] The decreased reactivity of the dichlorotriazine intermediate is the primary reason for needing more forcing conditions.

  • Insufficient Temperature: Ensure the reaction temperature is appropriately elevated. The increased electron density on the triazine ring from the first substitution deactivates it towards further nucleophilic attack, necessitating more energy.[2]

  • pH Control: The hydrochloric acid (HCl) generated during the reaction must be neutralized. An appropriate acid scavenger, such as sodium carbonate, sodium bicarbonate, or a tertiary amine (e.g., DIEA), is crucial.[3][5] The pH should be carefully monitored as a drop in pH can protonate the nucleophile, reducing its reactivity. For some reactions, maintaining a pH between 7 and 10 is optimal.[6]

  • Stoichiometry: Ensure at least a stoichiometric amount of the second nucleophile and base are used. An excess of the nucleophile may be required to drive the reaction to completion.

Q3: I am struggling to achieve a good yield for the third substitution. What factors should I investigate?

A3: The third substitution is the most challenging due to the significantly reduced electrophilicity of the triazine ring. This step typically requires elevated temperatures, often in the range of 70-100°C or even higher.[1][3]

  • High Temperatures: High temperatures are almost always necessary. The specific temperature will depend on the nucleophile's reactivity.

  • Solvent Choice: A high-boiling point solvent may be required to reach the necessary reaction temperatures.

  • Byproduct Formation: At elevated temperatures, the risk of side reactions and decomposition increases. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.

  • Steric Hindrance: If the nucleophiles are bulky, steric hindrance can significantly impede the third substitution.

Q4: I am observing a significant amount of hydrolyzed byproducts. How can I prevent this?

A4: Hydrolysis of cyanuric chloride and its substituted derivatives to cyanuric acid is a common side reaction.[3]

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: As temperature increases, the rate of hydrolysis also increases.[3] For the first two substitutions, maintaining the recommended temperature ranges is critical.

  • pH: The rate of hydrolysis is pH-dependent. It is independent of pH below 6 but increases with pH above 7.[4][7] Careful control of pH is therefore essential. In some cases, hydrolysis of unreacted cyanuric chloride can be intentionally performed by adjusting the pH to around 6 and heating to 35°C before proceeding to the next step.[6]

Q5: How do I choose the correct solvent for my reaction?

A5: The choice of solvent depends on the solubility of the reactants and the required reaction temperature.

  • First and Second Substitutions: A variety of solvents can be used, including acetone, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate.[2] Often, a mixture of an organic solvent and water is used, especially when an inorganic base is employed as an acid scavenger.

  • Third Substitution: High-boiling point solvents like toluene (B28343), xylene, or dioxane may be necessary to achieve the required temperatures.

  • Solubility Issues: Poor solubility of reactants can lead to low yields.[8] If solubility is an issue, consider alternative solvent systems.

Data Presentation

The following tables summarize key quantitative data for the stepwise substitution on cyanuric chloride.

Substitution Step Typical Temperature Range (°C) Key Considerations
First Substitution0 - 5Highly exothermic; requires careful temperature control. For very reactive nucleophiles, temperatures down to -20°C may be needed.[1][2][3]
Second Substitution20 - 50Requires higher temperature due to deactivation of the triazine ring.[1][3][9]
Third Substitution70 - 100+Significantly higher temperatures are necessary to overcome the low reactivity of the disubstituted triazine.[1][3]
Parameter Typical Conditions/Ranges Impact on Reaction
pH 6 - 10Crucial for neutralizing generated HCl and preventing hydrolysis. Hydrolysis rate increases significantly above pH 7.[4][7] Optimal pH can vary depending on the specific nucleophiles and reaction conditions. For some amines, a pH of 7.8 to 8.5 is effective.[6][10]
Stoichiometry (Nucleophile:Triazine) 1:1 to 1.1:1A slight excess of the nucleophile can help drive the reaction to completion. For the second and third substitutions, a larger excess may be beneficial.
Stoichiometry (Base:Nucleophile) 1:1 to 1.2:1Sufficient base is required to neutralize the HCl produced. An excess can sometimes be beneficial, but very high pH can promote hydrolysis.

Experimental Protocols

Below are detailed methodologies for performing each substitution step on cyanuric chloride.

Protocol 1: Mono-substitution of Cyanuric Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., THF or acetone).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (1.1 equivalents, e.g., sodium carbonate or DIEA) in the same solvent.

  • Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter off any solids (e.g., precipitated salts). The filtrate can be used directly for the next step or worked up by removing the solvent under reduced pressure, followed by extraction and purification if the monosubstituted product needs to be isolated.

Protocol 2: Di-substitution of Cyanuric Chloride
  • Starting Material: Begin with the crude or purified monosubstituted dichlorotriazine from the previous step dissolved in a suitable solvent (e.g., THF or ethyl acetate).

  • Nucleophile and Base Addition: Add the second nucleophile (1.1 equivalents) followed by the base (1.2 equivalents) to the reaction mixture.

  • Heating: Warm the reaction mixture to the desired temperature (typically 25-50°C) and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any solids. The product can be isolated by removing the solvent and performing an appropriate work-up and purification (e.g., extraction, chromatography).

Protocol 3: Tri-substitution of Cyanuric Chloride
  • Starting Material: Use the disubstituted monochlorotriazine from the previous step.

  • High-Temperature Reaction: Dissolve the starting material in a high-boiling point solvent (e.g., toluene or dioxane). Add the third nucleophile (1.2-1.5 equivalents) and a suitable base.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 80-110°C) and maintain it with vigorous stirring.

  • Reaction Monitoring: Due to the high temperatures, careful monitoring is crucial to avoid decomposition. Check the reaction progress regularly using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture. The product can be isolated through filtration (if it precipitates on cooling) or by removing the solvent and performing extraction and purification.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting stepwise substitutions on cyanuric chloride.

Troubleshooting_Workflow start Low Yield Observed step_check Which substitution step failed? start->step_check first_sub First Substitution step_check->first_sub 1st second_sub Second Substitution step_check->second_sub 2nd third_sub Third Substitution step_check->third_sub 3rd temp_check1 Is temperature too high? (> 5°C) first_sub->temp_check1 hydrolysis_check1 Is hydrolysis occurring? (Check for cyanuric acid) first_sub->hydrolysis_check1 nuc_reactivity1 Is the nucleophile weakly reactive? first_sub->nuc_reactivity1 temp_check2 Is temperature too low? (< Room Temp) second_sub->temp_check2 ph_check2 Is pH too low? (Acidic) second_sub->ph_check2 temp_check3 Is temperature high enough? (e.g., >70°C) third_sub->temp_check3 steric_check3 Are nucleophiles bulky? third_sub->steric_check3 solution1a Action: Lower temperature (0-5°C or lower) temp_check1->solution1a Yes solution1b Action: Ensure anhydrous conditions hydrolysis_check1->solution1b Yes solution1c Action: Use stronger base or prolong reaction time nuc_reactivity1->solution1c Yes solution2a Action: Increase temperature (e.g., 30-50°C) temp_check2->solution2a Yes solution2b Action: Add more base, maintain pH 7-10 ph_check2->solution2b Yes solution3a Action: Increase temperature, use high-boiling solvent temp_check3->solution3a No solution3b Action: May require forcing conditions or alternative strategy steric_check3->solution3b Yes

Caption: Troubleshooting workflow for low yields in stepwise cyanuric chloride substitutions.

Experimental_Workflow start Cyanuric Chloride (TCT) step1 1st Nucleophile (Nu1-H) Base 0-5 °C start->step1 hydrolysis Hydrolysis (Side Reaction) start->hydrolysis intermediate1 Mono-substituted Dichlorotriazine step1->intermediate1 step2 2nd Nucleophile (Nu2-H) Base RT - 50 °C intermediate1->step2 intermediate1->hydrolysis intermediate2 Di-substituted Monochlorotriazine step2->intermediate2 step3 3rd Nucleophile (Nu3-H) Base >70 °C intermediate2->step3 intermediate2->hydrolysis product Tri-substituted Triazine step3->product

Caption: General experimental workflow for the three-step substitution on cyanuric chloride.

References

Overcoming product isolation issues from ionic liquids in triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with product isolation during triazine synthesis in ionic liquids.

Troubleshooting Guide

Question: My triazine product seems to be stuck in the ionic liquid. How can I effectively separate it?

Answer:

Product isolation from ionic liquids (ILs) can be challenging due to the negligible vapor pressure and high viscosity of ILs, as well as potential strong intermolecular interactions with the synthesized triazine. Several methods can be employed, and the optimal choice depends on the properties of your specific triazine derivative and the ionic liquid used.

A common and effective method is liquid-liquid extraction . This involves using a solvent that is immiscible with the ionic liquid but in which your triazine product is soluble.

Troubleshooting Steps for Liquid-Liquid Extraction:

  • Solvent Selection:

    • For hydrophobic ILs (e.g., those with PF₆⁻ or (CF₃SO₂)₂N⁻ anions): Use a polar organic solvent like ethyl acetate, diethyl ether, or dichloromethane (B109758) to extract the triazine product.

    • For hydrophilic ILs (e.g., those with Cl⁻ or BF₄⁻ anions): Use a non-polar organic solvent such as hexane, toluene, or cyclohexane.[1] You might also consider creating an aqueous two-phase system by adding a suitable salt to "salt out" the product.[1][2]

  • Insufficient Extraction Efficiency:

    • Increase the number of extractions: Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume.

    • Optimize pH: If your triazine has acidic or basic functionalities, adjusting the pH of the aqueous phase (if applicable) can significantly improve partitioning into the organic phase.

    • Use a co-solvent: In some cases, adding a small amount of a co-solvent can improve the solubility of the triazine in the extraction solvent.

  • Emulsion Formation:

    • Centrifugation: This is often the most effective way to break an emulsion.

    • Addition of brine: Adding a saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to separate the layers.

Alternative Isolation Techniques:

If liquid-liquid extraction is not effective, consider these alternatives:

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ is a green and efficient method for separating organic solutes from ionic liquids.[3][4] This technique is particularly useful as CO₂ is highly miscible in many ILs, while the ILs themselves are not soluble in supercritical CO₂.[4]

  • Distillation/Evaporation: This method is suitable if your triazine product is volatile and thermally stable.[1][2] Due to the low vapor pressure of ionic liquids, the product can be distilled off, leaving the IL behind.[1]

  • Crystallization: If your triazine product is a solid, inducing crystallization by cooling the reaction mixture or by adding an anti-solvent can be an effective purification method.[5]

  • Adsorption: Using a solid support like activated carbon or silica (B1680970) gel can help to adsorb the triazine product, which can then be eluted with a suitable solvent.[2]

Question: I'm concerned about the cost and environmental impact of my ionic liquid. Can I recycle it after product extraction?

Answer:

Yes, one of the significant advantages of using ionic liquids is their potential for recycling, which can offset their initial cost and reduce environmental impact.[2] The recyclability of the ionic liquid largely depends on the product isolation method used.

Ionic Liquid Recycling Workflow:

After product isolation, the ionic liquid can be purified and reused. The specific steps will depend on the impurities present.

  • Residual Solvent Removal: If an organic solvent was used for extraction, it can be removed from the ionic liquid by vacuum evaporation.[1]

  • Water Removal: For hydrophilic ILs that have been in contact with aqueous solutions, water can be removed by heating under vacuum.

  • Removal of Non-volatile Impurities: If by-products or unreacted starting materials remain in the ionic liquid, they may be removed by washing with a suitable solvent in which the impurities are soluble but the ionic liquid is not.

The recycled ionic liquid should be characterized (e.g., by NMR or FTIR) to ensure its purity before being reused in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating triazine products from ionic liquids?

A1: The primary challenges stem from the physicochemical properties of ionic liquids, including their negligible vapor pressure, high viscosity, and potential for strong solute-solvent interactions (e.g., hydrogen bonding, π-π stacking) with the triazine ring system. These properties can make traditional separation techniques like simple distillation or direct crystallization difficult.

Q2: How do I choose the right ionic liquid for my triazine synthesis to facilitate easier product isolation?

A2: The choice of ionic liquid can significantly impact the ease of product separation. Consider the following:

  • Hydrophobicity/Hydrophilicity: Select an ionic liquid with miscibility properties that are opposite to those of your desired extraction solvent. For example, if you plan to extract your triazine with a non-polar solvent, use a hydrophilic ionic liquid.

  • Functional Groups: Task-specific ionic liquids with functional groups that have minimal interaction with your product can simplify isolation.

  • Magnetic Ionic Liquids: For certain applications, magnetic ionic liquids (MILs) can be used.[6][7] After the reaction, the ionic liquid containing the product can be separated using an external magnet, followed by extraction of the product from the MIL.[7]

Q3: Are there any specific methods for extracting triazine herbicides that can be adapted for synthesized triazines?

A3: Yes, methods like dispersive liquid-liquid microextraction (DLLME) using hydrophobic ionic liquids as extraction solvents have been successfully used for the extraction of triazine herbicides from aqueous samples.[8] This approach, where a disperser solvent helps to form fine droplets of the ionic liquid in the sample, could be adapted for the isolation of synthesized triazines from aqueous work-up solutions. Magnetic ionic liquid-based DLLME has also been reported for triazine herbicide extraction from vegetable oils, achieving recoveries in the range of 81.8-114.2%.[6]

Data Presentation

Table 1: Comparison of Product Isolation Methods from Ionic Liquids

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Differential solubility of the product in the IL and an immiscible solvent.Widely applicable, simple setup.Can lead to emulsions, requires solvent removal.Products with good solubility in common organic solvents.
Supercritical CO₂ Extraction Solubilization of the product in supercritical CO₂.Environmentally friendly, pure product recovery.[3]Requires specialized high-pressure equipment.Thermally sensitive and non-volatile products.
Distillation/Evaporation Separation based on differences in volatility.[1][2]Simple, effective for volatile products.Not suitable for non-volatile or thermally labile products.[1]Volatile and thermally stable triazine derivatives.
Crystallization Precipitation of the solid product from the IL solution.Can yield high-purity products in a single step.[5]Product must be a solid, may require seeding.Crystalline solid triazine products.
Adsorption Adsorption of the product onto a solid phase.Can be highly selective.[2]Requires a suitable adsorbent and elution solvent.Products that have a strong affinity for common adsorbents.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of a Triazine Product from a Hydrophobic Ionic Liquid

  • Reaction Quenching: Once the synthesis is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add an equal volume of an appropriate extraction solvent (e.g., ethyl acetate) to the reaction vessel.

  • Extraction: Stir the biphasic mixture vigorously for 15-30 minutes to ensure efficient mass transfer of the triazine product into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The less dense organic layer will be on top.

  • Collection of Organic Phase: Drain the lower ionic liquid layer and collect the upper organic layer containing the product.

  • Repeat Extraction: Add a fresh portion of the extraction solvent to the ionic liquid and repeat the extraction process two more times to maximize product recovery.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude triazine product.

  • Further Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

  • Ionic Liquid Recycling: The ionic liquid phase can be placed under high vacuum to remove any residual extraction solvent and then stored for reuse.

Visualizations

experimental_workflow cluster_synthesis Triazine Synthesis cluster_isolation Product Isolation cluster_recycling Ionic Liquid Recycling start Reactants + Ionic Liquid reaction Heating / Stirring start->reaction extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) reaction->extraction separation Phase Separation extraction->separation drying Dry Organic Layer (e.g., Na2SO4) separation->drying Organic Phase il_phase Ionic Liquid Phase separation->il_phase IL Phase evaporation Solvent Evaporation drying->evaporation product Isolated Triazine Product evaporation->product vacuum Vacuum Drying il_phase->vacuum recycled_il Recycled Ionic Liquid vacuum->recycled_il

Caption: Experimental workflow for triazine synthesis, isolation, and ionic liquid recycling.

troubleshooting_logic cluster_extraction_issues Troubleshooting L-L Extraction start Product Isolation Issue extraction Liquid-Liquid Extraction Chosen? start->extraction low_yield Low Yield? extraction->low_yield Yes alt_methods Consider Alternative Methods: - Supercritical CO2 - Distillation - Crystallization extraction->alt_methods No emulsion Emulsion Formed? low_yield->emulsion No solution_yield Increase Extractions Optimize pH low_yield->solution_yield Yes solution_emulsion Centrifuge Add Brine emulsion->solution_emulsion Yes emulsion->alt_methods No

Caption: Troubleshooting logic for product isolation from ionic liquids.

References

Technical Support Center: Mitigating Foaming in Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating foaming issues encountered during the synthesis of Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming during the synthesis of TNX?

Foaming during TNX synthesis is primarily caused by the vigorous evolution of gas when an aqueous solution of sodium nitrite (B80452) is added to an acidified solution of hexamine (HMTA).[1] Several factors can exacerbate this issue:

  • Suboptimal pH: The use of strong, non-buffering acids like sulfuric acid can lead to uncontrolled reaction rates and significant foaming.[1]

  • Inefficient Mixing: Poor agitation fails to adequately disperse the gas bubbles, allowing them to coalesce and form a stable foam.

  • Reactor Geometry: The use of narrow reaction vessels, such as test tubes, provides poor mixing and a small surface area, which promotes foam buildup and can result in very low yields (<5%).[1]

Q2: How does the choice of acid impact foam formation and reaction yield?

The choice of acid is a critical factor in controlling foaming. While strong mineral acids have been used, studies have shown that weaker acids, particularly those that create a buffering system, lead to more controllable reactions.[1] For instance, using citric acid results in rapid conversion and manageable foaming.[1] Acetic acid has also been shown to yield improved results compared to a sulfuric acid baseline.[1] In contrast, acids like formic and phosphoric acid have been associated with low conversion rates.[1]

Q3: What is the role of reactor geometry and stirring in foam mitigation?

Reactor geometry and efficient stirring are crucial mechanical methods for mitigating foam.[1][2]

  • Reactor Geometry: A reaction vessel with a larger surface area-to-volume ratio (e.g., a round-bottom flask versus a test tube) allows for better dissipation of gas and discourages the formation of a stable foam column.[1]

  • Stirring: Vigorous magnetic or mechanical stirring helps to break up bubbles as they form and promotes their release from the liquid phase, preventing the accumulation of foam.[1]

Q4: Are chemical anti-foaming agents a viable solution for this synthesis?

While the primary literature on improved TNX synthesis focuses on mitigating foam through process optimization (pH control, stirring, reactor geometry), chemical anti-foaming agents are a standard solution for foam control in many industrial processes.[1][2][3]

Common types of anti-foaming agents include:

  • Silicone-based defoamers

  • Oil-based (mineral or vegetable) defoamers

  • Polymer-based defoamers[4][5]

If process optimization fails to control foaming adequately, a carefully selected anti-foaming agent could be tested. However, researchers must first validate the agent's compatibility with the reaction chemistry and its potential impact on the purity and yield of the final TNX product.

Troubleshooting Guide

Issue: Uncontrolled Foaming and Low Product Yield

This guide provides a systematic approach to diagnosing and resolving excessive foaming during TNX synthesis.

start Excessive Foaming Observed check_stirring Is stirring vigorous and efficient? start->check_stirring check_geometry Is the reactor geometry optimal? (e.g., round-bottom flask vs. test tube) check_stirring->check_geometry Yes improve_stirring Action: Increase stirring speed or use a more effective stirrer (mechanical/magnetic). check_stirring->improve_stirring No check_acid What acid is being used? check_geometry->check_acid Yes change_reactor Action: Switch to a vessel with a larger surface-area-to-volume ratio. check_geometry->change_reactor No sulfuric_acid Sulfuric Acid check_acid->sulfuric_acid citric_acid Citric or Acetic Acid check_acid->citric_acid improve_stirring->check_stirring change_reactor->check_geometry switch_acid Action: Replace Sulfuric Acid with Citric Acid to create a buffer system and control the reaction. sulfuric_acid->switch_acid optimized Process Optimized: Controllable Foaming citric_acid->optimized switch_acid->optimized

Caption: Troubleshooting workflow for diagnosing and resolving foaming issues.

Quantitative Data Summary

The selection of the acid catalyst has a significant impact on the isolated yield of TNX and the controllability of the reaction.

AcidpKa (first)Key ObservationsIsolated Yield
Sulfuric Acid< 0Significant foaming, low yields in initial attempts.[1]< 5% (initial)
Phosphoric Acid2.16Low conversion, only trace amounts of TNX observed.[1]Trace
Citric Acid3.13Rapid conversion, controllable foaming, simple isolation.[1]27%
Formic Acid3.75Low conversion, absence of TNX was surprising.[1]~0%
Acetic Acid4.75Improved results compared to sulfuric acid baseline.[1]Not specified
Table 1: Summary of results from an acid screen for TNX synthesis, highlighting the superior performance of citric acid in mitigating foam and improving yield.[1]

Experimental Protocols

Improved Protocol for TNX Synthesis with Foam Mitigation

This protocol is based on the optimized conditions developed to control foaming and improve yield.[1]

Materials and Equipment:

  • Hexamine (HMTA)

  • Citric Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • 100 mL Reaction Vessel (e.g., round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Standard laboratory glassware

  • Filtration apparatus

  • pH meter or pH paper

prep_hmta 1. Prepare HMTA Solution Dissolve HMTA and Citric Acid in water in the reaction vessel. dosing 3. Controlled Dosing Add NaNO₂ solution to the HMTA solution over 40 minutes with vigorous stirring. prep_hmta->dosing prep_nitrite 2. Prepare NaNO₂ Solution Dissolve 9.8g Sodium Nitrite in 27.5g water. prep_nitrite->dosing react 4. Overnight Reaction Allow the mixture to stir overnight at a controlled temperature. dosing->react filter 5. Isolate Product Filter the resulting solid precipitate from the reaction mixture. react->filter wash 6. Wash Product Wash the isolated solid with water until the filtrate pH is neutral (pH 7). filter->wash dry 7. Dry Final Product Dry the purified TNX. wash->dry

Caption: Workflow for the improved synthesis of TNX.

Procedure:

  • Prepare the HMTA Solution: In a 100 mL reaction vessel equipped with a magnetic stirrer, prepare the solution of hexamine in aqueous citric acid.

  • Prepare the Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite by dissolving 9.8 g of sodium nitrite in 27.5 g of water.[1]

  • Dose the Reagents: Begin vigorous stirring of the HMTA solution. Slowly dose the sodium nitrite solution into the reaction vessel over a period of 40 minutes. Some bubbling and foaming will be observed, but it should be controllable.[1]

  • React: Once the addition is complete, allow the reaction mixture to stir overnight to ensure complete conversion.[1]

  • Filter: After the overnight stirring period, filter the reaction mixture to isolate the solid TNX product.[1]

  • Wash: Wash the collected solid with deionized water repeatedly until the pH of the filtrate reaches 7.[1] This removes any residual acid.

  • Dry: Dry the washed product to obtain analytically pure TNX. The reported yield for this method is 27%.[1]

References

Technical Support Center: On-Column Degradation of 1,3,5-Triazinane in Acidic Mobile Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the on-column degradation of 1,3,5-triazinane and its derivatives during High-Performance Liquid Chromatography (HPLC) analysis with acidic mobile phases.

FAQs: Understanding and Identifying On-Column Degradation

Q1: What is on-column degradation of this compound?

A1: On-column degradation refers to the chemical breakdown of the this compound analyte while it is passing through the HPLC column. In the context of acidic mobile phases, the saturated triazinane ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of degradation products. This can result in inaccurate quantification, poor peak shapes, and the appearance of unexpected peaks in the chromatogram.

Q2: What are the typical signs of on-column degradation of this compound in my HPLC results?

A2: Common indicators of on-column degradation include:

  • Appearance of unexpected peaks: You may observe additional, often broader, peaks eluting before or after the main analyte peak.

  • Poor peak shape: The peak for this compound may exhibit significant tailing or fronting.[1][2]

  • Reduced peak area/height: The peak corresponding to the intact analyte may be smaller than expected, indicating a loss of the compound.

  • Inconsistent results: You may see poor reproducibility of peak areas and retention times between injections.

  • Baseline disturbances: A noisy or drifting baseline can sometimes be associated with the continuous degradation of the analyte on the column.

Q3: Why is the this compound ring sensitive to acidic conditions?

A3: The this compound ring is a hexahydro-1,3,5-triazine, which is a cyclic compound containing three nitrogen atoms and three methylene (B1212753) groups. The nitrogen atoms in the ring can be protonated under acidic conditions. This protonation can make the ring susceptible to nucleophilic attack by water or other nucleophiles present in the mobile phase, leading to ring cleavage.

Q4: What are the likely degradation products of this compound in an acidic mobile phase?

A4: The acid-catalyzed hydrolysis of the this compound ring is expected to lead to the formation of linear or smaller cyclic compounds. A potential primary degradation product is a carbinolamine intermediate, which can further break down to form formaldehyde (B43269) and amine-containing fragments. Identifying these degradation products often requires the use of mass spectrometry (LC-MS).

Troubleshooting Guide: Peak Tailing and Appearance of Extra Peaks

This guide will help you troubleshoot common issues related to the on-column degradation of this compound.

Issue 1: Significant Peak Tailing for the this compound Analyte

Peak tailing is a common problem when analyzing basic compounds like this compound on silica-based columns.[3]

Table 1: Troubleshooting Peak Tailing

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Interactions with Silanol (B1196071) Groups 1. Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2.5-3.5 using an appropriate acidic modifier.[3] 2. Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (B128534) (TEA) to the mobile phase.[3] 3. Choose an End-capped Column: Ensure you are using a high-quality, end-capped C18 or similar reversed-phase column.Protonation of silanol groups on the stationary phase will minimize secondary ionic interactions, leading to a more symmetrical peak shape.[3]
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: Decrease the concentration of your analyte in the sample solution.If the peak shape improves with a lower sample load, this indicates that column overload was the issue.
On-Column Degradation 1. Reduce Mobile Phase Acidity: Increase the pH of the mobile phase slightly (while maintaining analyte retention and peak shape). 2. Use a Weaker Acid: Switch from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid. 3. Lower Column Temperature: Operate the column at a lower temperature (e.g., 25°C) to slow down the degradation kinetics.A reduction in peak tailing may indicate that on-column degradation was contributing to the poor peak shape.
Issue 2: Appearance of Unidentified Peaks and/or Reduced Analyte Peak Area

The presence of extra peaks, especially those that are broad and poorly retained, is a strong indicator of on-column degradation.

Table 2: Troubleshooting Unexpected Peaks and Analyte Loss

Potential Cause Troubleshooting Steps Expected Outcome
Acid-Catalyzed Hydrolysis 1. Increase Mobile Phase pH: Gradually increase the pH of the mobile phase (e.g., in 0.5 unit increments) and observe the chromatogram. 2. Change Acidic Modifier: Replace TFA with a less aggressive acid like formic acid or acetic acid.[4] 3. Decrease Column Temperature: Lowering the temperature can significantly reduce the rate of chemical reactions on the column.A decrease in the area of the degradation peaks and a corresponding increase in the area of the this compound peak will confirm that acid-catalyzed hydrolysis is the root cause.
Interaction with Metal Contamination 1. Use a Bio-inert or PEEK-lined Column: If available, switch to a column with hardware that minimizes contact of the sample with stainless steel. 2. Passivate the System: Flush the HPLC system and column with a chelating agent solution (e.g., EDTA) as per the manufacturer's instructions.If the degradation is catalyzed by metal ions, using inert hardware or passivating the system can reduce the formation of degradation products.
Sample Solvent Effects 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. 2. Use a Weaker Injection Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to avoid pre-injection degradation and peak distortion.Improved peak shape and a reduction in extraneous peaks can indicate that the injection solvent was contributing to the problem.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound with Minimized On-Column Degradation

This protocol provides a starting point for the analysis of this compound, with conditions selected to minimize acid-catalyzed degradation.

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or as appropriate for the specific derivative.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B).

Protocol 2: Forced Degradation Study to Confirm Acid Lability

This protocol can be used to confirm the susceptibility of your this compound analyte to acid hydrolysis.

  • Prepare a stock solution of your this compound compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, take an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the main peak area and the appearance of new peaks in the acid-treated samples will confirm the acid lability of the compound.

Visualizations

OnColumnDegradationTroubleshooting cluster_symptoms Observed Chromatographic Issue cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions cluster_evaluation Evaluation Symptom Poor Peak Shape (Tailing) or Extra Peaks CheckMethod Review Method Parameters (pH, Acid Type, Temperature) Symptom->CheckMethod CheckColumn Assess Column Health (Age, Performance) Symptom->CheckColumn AdjustSample Adjust Sample Conditions - Reduce Injection Volume - Dilute Sample - Dissolve in Mobile Phase Symptom->AdjustSample ModifyMobilePhase Modify Mobile Phase - Increase pH - Use Weaker Acid (Formic Acid) - Add Competing Base (TEA) CheckMethod->ModifyMobilePhase OptimizeTemp Optimize Temperature - Lower Column Temperature CheckMethod->OptimizeTemp ChangeColumn Change Column - New End-capped Column - Bio-inert Column CheckColumn->ChangeColumn Evaluate Evaluate Chromatogram - Improved Peak Shape? - Degradation Peaks Reduced? ModifyMobilePhase->Evaluate OptimizeTemp->Evaluate ChangeColumn->Evaluate AdjustSample->Evaluate Success Problem Resolved Evaluate->Success Yes FurtherAction Further Investigation Needed (e.g., LC-MS for Degradant ID) Evaluate->FurtherAction No DegradationPathway Triazinane This compound (Analyte) Protonation Protonated Triazinane Triazinane->Protonation + H+ (Acidic Mobile Phase) Hydrolysis Ring Opening (Hydrolysis) Protonation->Hydrolysis + H2O (On-Column) Degradants Degradation Products (e.g., Formaldehyde, Amine Fragments) Hydrolysis->Degradants

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of modern analytical techniques for the structural elucidation and purity assessment of 1,3,5-triazinane derivatives, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The this compound ring system is a key pharmacophore in a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, anticancer, and antiviral agents.[1] Robust and reliable analytical methodologies are therefore paramount for the synthesis, characterization, and quality control of these promising therapeutic candidates. This guide provides a comparative overview of the most common analytical techniques employed for the characterization of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Chromatographic Fingerprinting

The choice of analytical technique is dictated by the specific information required, such as structural confirmation, purity assessment, or the determination of physicochemical properties. The following sections detail the principles, experimental considerations, and comparative data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

Key Observables:

  • ¹H NMR: The chemical shifts of the methylene (B1212753) protons on the triazinane ring typically appear in the range of 4.0-5.0 ppm, influenced by the nature of the N-substituents. Protons on the N-substituents will have characteristic chemical shifts depending on their electronic environment.

  • ¹³C NMR: The carbon atoms of the triazinane ring resonate in the range of 70-80 ppm. The chemical shifts of the substituent carbons provide valuable information for confirming the overall structure.

Comparative NMR Data for Selected this compound Derivatives:

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazineDMSO-d₆1.45 (s, 4H), 1.56 (s, 2H), 3.67 (s, 12H), 7.29–7.38 (m, 3H), 7.57 (d, 4H), 8.02 (s, 1H), 10.61 (s, 1H)24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5[2]
4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholineDMSO-d₆1.44 (s, 4H), 1.56 (s, 2H), 3.53–3.67 (m, 12H), 7.28–7.38 (m, 3H), 7.59(d, 2H), 8.03 (s, 1H), 10.68 (s, 1H)24.4, 25.4, 43.2, 43.5, 66.1, 126.3, 128.7, 128.9, 135.1, 141.3, 164.2, 164.9[2]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acidDMSO-d₆3.80 (s, 3H), 3.83 (s, 3H), 3.91 (d, 2H), 8.13 (t, 1H)40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36[3]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acidDMSO-d₆1.35 (d, 3H), 3.80 (s, 3H), 3.83 (s, 3H), 4.34 (quint, 1H), 8.20 (d, 1H)17.30, 49.86, 54.63, 54.75, 167.86, 172.26, 174.85[3]
N²-(2-(1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine HydrochlorideMeOD7.56 (d, 1H), 7.35 (d, 1H), 7.32 – 7.15 (m, 5H), 7.09 (dd, 2H), 6.98 (dt, 1H), 3.79 – 3.66 (m, 2H), 3.59 (dt, 2H), 3.07 (br s, 2H), 2.87 (dt, 2H)Not Available[4]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is the workhorse for purity assessment and quantification of this compound derivatives. Reversed-phase chromatography using C18 columns is the most common approach, offering excellent separation based on the hydrophobicity of the analytes.

Key Parameters:

  • Stationary Phase: C18-bonded silica (B1680970) is the most widely used stationary phase for the separation of this compound derivatives.[5]

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and water or a buffer is commonly employed. The organic modifier content is adjusted to achieve optimal retention and separation.[5]

  • Detection: UV detection is frequently used, as the triazine ring and any aromatic substituents exhibit chromophores.

Comparative HPLC Data for Selected 1,3,5-Triazine (B166579) Derivatives:

Compound ClassColumnMobile PhaseRetention Time (min)Reference
Triazine HerbicidesAccucore™ C18, 2.6 µm, 100 x 2.1 mmGradient: Water/Acetonitrile< 3.0Not specified
6-Chloro-1,3,5-triazinesZORBAX Eclipse C18, 1.8 µm, 2.1 x 50 mmIsocratic: Methanol/Water or Acetonitrile/WaterVaries with substituent and mobile phase composition[5]
Morpholine-functionalized 1,3,5-triazinesPhenomenex XB-C18, 1.7 µm, 50 x 2.1 mmGradient: Water (0.01% HCOOH)/Methanol (0.01% HCOOH)Varies with substituent[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1,3,5-triazinanes, FTIR is particularly useful for confirming the presence of the triazinane ring and identifying the nature of the N-substituents.

Key Vibrational Bands:

  • Triazine Ring Vibrations: The 1,3,5-triazine ring exhibits characteristic absorption bands in the fingerprint region, typically around 1550-1400 cm⁻¹.[7]

  • C-N Stretching: The stretching vibrations of the C-N bonds within the ring and to the substituents are also observed.

  • N-H Stretching: For derivatives with N-H bonds, a characteristic stretching vibration is observed in the region of 3300-3500 cm⁻¹.

  • Substituent Vibrations: The characteristic absorption bands of the functional groups on the N-substituents (e.g., C=O, aromatic C=C) can be readily identified.

Characteristic FTIR Absorption Bands for this compound Derivatives:

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
Triazine Ring (in-plane vibration)~1550Strong[7]
Triazine Ring~1470Strong[7]
Triazine Ring~810Strong[8]
N-H Stretch3300 - 3500MediumGeneral
C=N Stretch (in hydrazone derivatives)1536 - 1581Medium[2]
C=C Stretch (aromatic)1440 - 1516Medium[2]
C-O Stretch (in methoxy (B1213986) derivatives)~1300Strong[8]
C-H Stretch (aromatic)3000 - 3100MediumGeneral
C-H Stretch (aliphatic)2850 - 3000MediumGeneral
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used ionization techniques.

Key Information:

  • Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable clues about the structure of the molecule, particularly the nature and attachment of the substituents. Common fragmentation pathways for 1,3,5-triazinanes involve cleavage of the N-substituent bonds and fragmentation of the triazinane ring itself.

Common Fragmentation Patterns of this compound Derivatives:

The fragmentation of 1,3,5-triazinanes is highly dependent on the nature of the N-substituents. For N-alkyl derivatives, a common fragmentation is the loss of the alkyl group. For more complex substituents, the fragmentation pattern can be more intricate, but often involves characteristic losses that can be used for structural confirmation. The NIST Mass Spectrometry Data Center provides a valuable resource for the mass spectra of various compounds, including 1,3,5-triazine.[9]

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline this compound derivatives, single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and conformational details.

Key Data Obtained:

  • Crystal System and Space Group: Describes the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal.

  • Atomic Coordinates: The precise location of each atom in the unit cell, which allows for the determination of the complete molecular structure.

Example Crystallographic Data for a this compound Derivative:

For 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-One, the crystal system is triclinic with the space group P-1. The unit cell parameters are a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, and γ = 109.638(6)°.[10]

Experimental Workflows and Protocols

To ensure the acquisition of high-quality and reproducible data, it is essential to follow well-defined experimental protocols.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Further Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc xray X-ray Crystallography (if crystalline) hplc->xray

A typical experimental workflow for this compound characterization.
Detailed Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans). Subsequently, acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. Set the column temperature and detector wavelength.

  • Data Acquisition: Inject a fixed volume of the sample solution onto the column. Record the chromatogram.

  • Data Analysis: Identify the peak corresponding to the this compound derivative based on its retention time. Determine the purity of the sample by calculating the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations.

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid this compound derivative with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI, or coupled with a gas chromatograph for EI). Set the ionization source parameters.

  • Data Acquisition: Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

  • Spectral Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to obtain structural information.

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and the type of information obtained from each analytical technique in the characterization of this compound derivatives.

logical_relationship Compound This compound Derivative NMR NMR (¹H, ¹³C) Compound->NMR Structural Elucidation (Connectivity) HPLC HPLC Compound->HPLC Purity & Quantification FTIR FTIR Compound->FTIR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Xray X-ray Crystallography Compound->Xray 3D Structure (Solid State) NMR->MS Confirms Structure HPLC->MS LC-MS FTIR->NMR Confirms Functional Groups Xray->NMR Confirms Solid-State vs. Solution Structure

Logical relationship of analytical techniques for this compound analysis.

Conclusion

The comprehensive characterization of this compound derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy and mass spectrometry are indispensable for unambiguous structural elucidation, while HPLC is the gold standard for purity assessment and quantification. FTIR spectroscopy provides a rapid means of identifying key functional groups, and X-ray crystallography offers the ultimate insight into the three-dimensional molecular architecture in the solid state. By employing the methodologies and comparative data presented in this guide, researchers can confidently and accurately characterize novel this compound derivatives, paving the way for their further development in various scientific and therapeutic applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with heterocyclic compounds, a thorough understanding of their structural features is paramount. The 1,3,5-triazinane scaffold, a saturated six-membered ring with three nitrogen atoms, is a prevalent motif in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of N-substituted 1,3,5-triazinanes, supported by experimental protocols and data tables.

General Structure of this compound

The fundamental structure of the this compound ring is a cyclohexane (B81311) analog where carbon atoms at positions 1, 3, and 5 are replaced by nitrogen atoms. The substituents on these nitrogen atoms significantly influence the molecule's conformation and, consequently, its NMR spectrum.

G General Structure of this compound C2 C2 N3 N3 C2->N3 N1 N1 N1->C2 R1 R1 N1->R1 C6 C6 C6->N1 N5 N5 N5->C6 R5 R5 N5->R5 C4 C4 C4->N5 N3->C4 R3 R3 N3->R3

Caption: General chemical structure of N-substituted this compound.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound derivative. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of 10-15 ppm is generally adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 200-250 ppm is typical.

Comparative ¹H and ¹³C NMR Data

The electronic nature and steric bulk of the N-substituents (R groups) have a profound impact on the chemical shifts of the ring protons and carbons. The following tables summarize typical chemical shift ranges for N-alkyl and N-aryl substituted 1,3,5-triazinanes.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for N-Substituted 1,3,5-Triazinanes

N-Substituent (R)Ring CH₂ (Axial)Ring CH₂ (Equatorial)N-Substituent ProtonsSolvent
Methyl~3.1 - 3.4~3.8 - 4.1~2.2 - 2.5 (s)CDCl₃
Ethyl~3.2 - 3.5~3.9 - 4.2~1.0 - 1.2 (t), ~2.5 - 2.8 (q)CDCl₃
Isopropyl~3.3 - 3.6~4.0 - 4.3~1.0 - 1.2 (d), ~2.8 - 3.2 (sept)CDCl₃
Phenyl~4.5 - 4.8~5.0 - 5.3~6.8 - 7.4 (m)DMSO-d₆
4-Nitrophenyl~4.8 - 5.1~5.3 - 5.6~7.5 - 8.2 (m)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for N-Substituted 1,3,5-Triazinanes

N-Substituent (R)Ring CH₂N-Substituent CarbonsSolvent
Methyl~70 - 75~40 - 45CDCl₃
Ethyl~70 - 75~14 - 16 (CH₃), ~48 - 52 (CH₂)CDCl₃
Isopropyl~70 - 75~20 - 22 (CH₃), ~55 - 60 (CH)CDCl₃
Phenyl~65 - 70~115 - 145DMSO-d₆
4-Nitrophenyl~63 - 68~118 - 150DMSO-d₆

Spectral Interpretation and Conformational Analysis

The ¹H NMR spectra of 1,3,5-triazinanes often exhibit distinct signals for the axial and equatorial protons of the ring methylene (B1212753) groups due to the chair-like conformation of the ring. The equatorial protons typically resonate at a lower field (higher ppm) compared to the axial protons. The coupling constants between these protons can provide valuable information about the ring's conformation.

The nature of the N-substituent significantly influences the chemical shifts. Electron-withdrawing groups, such as the 4-nitrophenyl group, tend to deshield the ring protons and carbons, causing their signals to shift to a lower field. Conversely, electron-donating alkyl groups have a smaller deshielding effect.

Comparison with Alternative Analytical Techniques

While ¹H and ¹³C NMR are the primary tools for structural analysis, other techniques can provide complementary information.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons with directly attached and long-range coupled carbons, respectively. These are invaluable for unambiguous signal assignment in complex molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups. For 1,3,5-triazinanes, the C-N stretching vibrations are typically observed in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental and Analytical Workflow

The logical flow from sample preparation to final structural elucidation is a systematic process.

G NMR Analysis Workflow for 1,3,5-Triazinanes cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting Compound Synthesis/Purification Compound Synthesis/Purification Solvent Selection Solvent Selection Compound Synthesis/Purification->Solvent Selection Sample Dissolution Sample Dissolution Solvent Selection->Sample Dissolution Transfer to NMR Tube Transfer to NMR Tube Sample Dissolution->Transfer to NMR Tube NMR Spectrometer Setup NMR Spectrometer Setup Transfer to NMR Tube->NMR Spectrometer Setup 1H NMR Acquisition 1H NMR Acquisition NMR Spectrometer Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition 2D NMR (Optional) 2D NMR (Optional) 13C NMR Acquisition->2D NMR (Optional) Fourier Transform Fourier Transform 2D NMR (Optional)->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Chemical Shift Referencing Chemical Shift Referencing Integration & Peak Picking->Chemical Shift Referencing Assign Signals Assign Signals Chemical Shift Referencing->Assign Signals Determine Coupling Constants Determine Coupling Constants Assign Signals->Determine Coupling Constants Conformational Analysis Conformational Analysis Determine Coupling Constants->Conformational Analysis Final Structure Elucidation Final Structure Elucidation Conformational Analysis->Final Structure Elucidation Publication/Report Publication/Report Final Structure Elucidation->Publication/Report

A Comparative Guide to FTIR and Raman Spectroscopy of 1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the analysis of 1,3,5-triazine (B166579). It includes a summary of experimental data, detailed methodologies for acquiring spectra, and a visualization of the vibrational modes and their spectral activity.

Introduction to Vibrational Spectroscopy of 1,3,5-Triazine

1,3,5-triazine is a symmetrical, heterocyclic aromatic compound with a planar ring structure. Its high degree of symmetry significantly influences its vibrational spectra. According to the rule of mutual exclusion for centrosymmetric molecules, vibrational modes that are Raman active are infrared inactive, and vice versa. However, some modes can be active in both or inactive in both. Understanding the interplay between molecular symmetry and vibrational activity is key to interpreting the FTIR and Raman spectra of this molecule.

Comparative Spectral Data

The vibrational modes of 1,3,5-triazine have been extensively studied. The following table summarizes the key observed peaks in both FTIR and Raman spectra, along with their corresponding vibrational mode assignments. The data is compiled from various spectroscopic studies and databases.

Vibrational ModeSymmetryWavenumber (cm⁻¹) - FTIRWavenumber (cm⁻¹) - RamanActivityDescription
ν₁A₁'Inactive~1000RamanRing "breathing" mode
ν₂A₁'Inactive~3050RamanC-H stretch
ν₃A₂'InactiveInactiveInactiveIn-plane ring deformation
ν₄A₂"InactiveInactiveInactiveOut-of-plane ring deformation
ν₅A₂"~740InactiveIRC-H out-of-plane wag
ν₆E'~1410~1410IR & RamanRing stretch
ν₇E'~1555~1555IR & RamanRing stretch
ν₈E'~3050~3050IR & RamanC-H stretch
ν₉E"Inactive~675RamanRing deformation
ν₁₀E"Inactive~980RamanC-H in-plane bend

Note: The exact peak positions may vary slightly depending on the sample state (gas, liquid, or solid) and experimental conditions.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the general procedure for acquiring an FTIR spectrum of solid 1,3,5-triazine using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for solid samples.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 1,3,5-triazine, solid powder

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered 1,3,5-triazine onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform any necessary data processing, such as baseline correction or smoothing.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Raman Spectroscopy

This protocol provides a general method for obtaining a Raman spectrum of solid 1,3,5-triazine.

Materials and Equipment:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope objective for sample focusing

  • 1,3,5-triazine, solid powder

  • Microscope slide or suitable sample holder

Procedure:

  • Sample Preparation: Place a small amount of the 1,3,5-triazine powder onto a clean microscope slide.

  • Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize.

  • Sample Focusing: Place the sample slide on the microscope stage. Using the microscope, bring the sample into focus under the laser spot.

  • Acquisition Parameters: Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum. The scattered light is collected and dispersed onto a detector to generate the spectrum.

  • Data Processing: Process the acquired spectrum to remove background fluorescence and perform cosmic ray rejection if necessary.

Vibrational Mode Activity

The following diagram illustrates the relationship between the fundamental vibrational modes of 1,3,5-triazine and their activity in FTIR and Raman spectroscopy. This is governed by the molecule's D₃h point group symmetry.

Caption: Vibrational mode activity of 1,3,5-triazine.

Conclusion

FTIR and Raman spectroscopy are complementary techniques for the analysis of 1,3,5-triazine. Due to the molecule's high symmetry, some vibrational modes are exclusively observed in either the FTIR or the Raman spectrum, while others may appear in both. A comprehensive vibrational analysis therefore necessitates the use of both spectroscopic methods. The choice of technique will also depend on the specific experimental requirements, such as sample form, potential for fluorescence, and the desired information about the molecular structure and vibrations.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,3,5-Triazinane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,3,5-triazinane derivatives, a thorough understanding of their behavior under mass spectrometric analysis is crucial for structural elucidation, impurity profiling, and metabolic studies. This guide provides a comparative overview of the fragmentation patterns of these heterocyclic compounds under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, supported by experimental data and detailed analytical protocols.

Comparative Fragmentation Data

The fragmentation of this compound derivatives is highly dependent on the ionization technique employed and the nature of the substituents on the triazinane ring. EI-MS typically induces more extensive fragmentation, leading to characteristic ring cleavage and rearrangement products, while ESI-MS, a softer ionization technique, often yields protonated or adducted molecules with fragmentation patterns dominated by the loss of substituents.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron impact, 5-substituted 1,3,5-triazin-2-ones exhibit characteristic fragmentation pathways involving the loss of the N-substituent and subsequent ring fissions. A key study in Arkivoc elucidated these patterns using a combination of high-resolution mass spectrometry, comparative low-resolution analysis, and metastable peak analysis.[1][2]

A pivotal fragmentation process for 5-substituted 1,3,5-triazin-2-ones is the formation of resonance-stabilized even-electron ions from the loss of a hydrogen atom from the molecular ion, which are key intermediates in the formation of various heterocyclic fragments.[1][2] The loss of the entire 5-substituent leads to a common cation at m/z 100 for all the compounds studied in this series.[1] Besides fragmentations where the triazine ring remains intact, these compounds also undergo a series of extrusion and ring-contraction processes, which lead to the formation of three- and four-membered ring fragments.[1][2]

Table 1: Selected EI-MS Fragmentation Data for 5-Substituted 1,3,5-Triazin-2-ones [1]

CompoundN-Substituent (R)Molecular Ion (M+) [m/z (% rel. abundance)]Key Fragment Ions [m/z (% rel. abundance)]
1 Methyl129 (30.2)128 (100), 100 (15), 85 (10), 83 (5)
2 Ethyl143 (18.5)128 (100), 100 (20), 85 (12), 83 (8)
3 Isopropyl157 (13.0)128 (100), 100 (25), 85 (15), 83 (10)
4 t-Butyl171 (5.0)128 (100), 100 (30), 85 (18), 83 (12)
5 Benzyl (B1604629)205 (10.0)91 (100), 100 (15), 85 (8), 83 (5)

Data extracted from Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a softer ionization technique that is well-suited for the analysis of more polar and thermally labile this compound derivatives. The resulting mass spectra are often dominated by the protonated molecule [M+H]⁺ or adducts, and collision-induced dissociation (CID) is required to induce fragmentation.

The ESI-MS/MS of protonated 2,4,6-tris(benzylamino)- and 2,4,6-tris(benzyloxy)-1,3,5-triazines reveals complex fragmentation pathways involving interactions between the benzyl substituents.[3] A notable fragmentation for both compounds is the formation of an abundant product ion at m/z 181, which suggests a migration of one benzyl group to another before dissociation.[3] Other significant fragmentation pathways include the loss of toluene (B28343) from the protonated tris(benzylamino) derivative and the loss of benzene (B151609) from the protonated tris(benzyloxy) derivative.[3]

For the widely used biocide hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, direct analysis by ESI-MS is possible through the formation of a stable sodium adduct [M+Na]⁺. Collision-induced fragmentation of this adduct provides a distinctive ion spectrum that can be used for specific detection in complex matrices like metalworking fluids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining comparable and reliable mass spectrometric data. Below are representative protocols for the analysis of this compound derivatives using both EI-MS and ESI-MS.

Protocol 1: EI-MS Analysis of 5-Substituted 1,3,5-Triazin-2-ones

This protocol is based on the methodology described in the study of 5-substituted 1,3,5-triazin-2-ones.[1]

  • Instrumentation :

    • Low-resolution mass spectra: Hewlett-Packard 5988A or a Finnigan Mat GCQ mass spectrometer.[1]

    • High-resolution EI data: VG-70SEQ mass spectrometer equipped with an MSS MASPEC II/32 data station.[1]

  • Sample Introduction : Samples are introduced via a direct insertion probe or through a gas chromatograph.

  • Ionization Conditions :

    • Ionization mode: Electron Impact (EI)

    • Electron energy: 70 eV

  • Mass Analysis :

    • High-resolution magnetic scans and B/E metastable scanning for fragmentation pathway elucidation.[1]

    • Data acquisition and processing are performed using the instrument-specific software.

Protocol 2: LC/ESI-MS/MS Analysis of Triazine Derivatives

This protocol is a general procedure adaptable for the analysis of various N-substituted this compound derivatives in complex matrices.

  • Instrumentation :

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation :

    • Standard Solutions : Prepare stock solutions of the triazinane derivatives in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

    • Biological Samples (e.g., plasma) : To 100 µL of the sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient Elution : A typical gradient would be from 5% to 95% B over several minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI positive ion mode.

    • Capillary Voltage : 3.0 - 4.0 kV.

    • Cone Voltage : 20 - 40 V (requires optimization for each compound).

    • Desolvation Gas Flow : 600 - 800 L/hr (Nitrogen).

    • Desolvation Temperature : 350 - 450 °C.

    • Source Temperature : 120 - 150 °C.

    • Collision Gas : Argon.

    • Data Acquisition : Selected Reaction Monitoring (SRM) or full scan MS/MS for fragmentation analysis.

Visualization of Fragmentation Pathways

Diagrams illustrating the fragmentation pathways are invaluable tools for understanding the dissociation of ions in the mass spectrometer. Below are Graphviz (DOT language) scripts that generate such diagrams for a representative this compound derivative.

EI-MS Fragmentation of 5-Methyl-1,3,5-triazin-2-one

This diagram illustrates the primary fragmentation pathways of 5-methyl-1,3,5-triazin-2-one under electron impact, as proposed in the literature.[1]

fragmentation_pathway M 5-Methyl-1,3,5-triazin-2-one (M+•) m/z 129 M_minus_H [M-H]+ m/z 128 M->M_minus_H - H• m100 [M-C2H5N]+ m/z 100 M_minus_H->m100 - C2H4 m85 [M-C2H4N2O]+ m/z 85 M_minus_H->m85 - HNCO m83 [M-C2H6N2O]+ m/z 83 m85->m83 - H2

Caption: Proposed EI-MS fragmentation of 5-methyl-1,3,5-triazin-2-one.

General ESI-MS/MS Fragmentation Logic

This diagram illustrates a generalized workflow for identifying an unknown this compound derivative using LC-ESI-MS/MS.

esi_ms_workflow cluster_sample Sample Analysis cluster_fragmentation Fragmentation & Detection cluster_interpretation Data Interpretation LC_Separation LC Separation ESI_Ionization ESI Ionization (+ve mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Detect [M+H]+) ESI_Ionization->MS1_Scan Precursor_Isolation Isolate [M+H]+ MS1_Scan->Precursor_Isolation CID Collision-Induced Dissociation (CID) Precursor_Isolation->CID MS2_Scan MS2 Scan (Detect Fragments) CID->MS2_Scan Fragment_Analysis Analyze Fragment Ions (e.g., loss of substituents, ring cleavage) MS2_Scan->Fragment_Analysis Structure_Elucidation Propose Structure Fragment_Analysis->Structure_Elucidation

Caption: Workflow for this compound analysis by LC-ESI-MS/MS.

References

A Comparative Analysis of 1,3,5-Triazinane and Other Key Nitrogen Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1,3,5-triazinane against other prominent nitrogen-containing heterocycles: piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). These scaffolds are fundamental building blocks in medicinal chemistry, each imparting distinct physicochemical and pharmacological properties to bioactive molecules. This document aims to furnish researchers with a comprehensive overview of their comparative performance, supported by experimental data, to facilitate informed decisions in drug design and development.

Physicochemical Properties: A Comparative Overview

The structural and electronic characteristics of a heterocyclic scaffold are pivotal in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate. The table below summarizes key physicochemical properties of the parent heterocycles.

PropertyThis compoundPiperidineMorpholinePiperazine
Molecular Formula C₃H₉N₃C₅H₁₁NC₄H₉NOC₄H₁₀N₂
Molecular Weight ( g/mol ) 87.1485.1587.1286.14
Boiling Point (°C) ~160 (decomposes)106129146
Melting Point (°C) ~95-9-5106
pKa (of conjugate acid) ~5.511.228.339.8, 5.6
LogP -1.13 (estimated)0.84-0.87-1.1
Solubility in Water SolubleMiscible[1][2]MiscibleVery soluble

Note: Data for this compound is less abundant in the literature compared to the other heterocycles. Some values are estimated based on its structure.

Synthetic Methodologies: An Overview

The accessibility and versatility of synthetic routes are crucial for the exploration of chemical space around a particular scaffold.

  • This compound: Symmetrical 1,3,5-triazinanes are typically synthesized through the trimerization of certain nitriles or by the condensation of an amine with formaldehyde.[3][4] For instance, 1,3,5-tribenzyl-1,3,5-triazinane (B52242) can be synthesized by the reaction of benzylamine (B48309) and formaldehyde.[3]

  • Piperidine: The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270).[5] Alternative methods include the reduction of pyridine using a modified Birch reduction.[5] A variety of substituted piperidines can be synthesized through intramolecular cyclization reactions.

  • Morpholine: Morpholine is industrially produced by the dehydration of diethanolamine (B148213) with sulfuric acid.[6] Another common method involves the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure.[7]

  • Piperazine: Piperazine can be synthesized from ethanolamine (B43304) by heating it in the presence of ammonia.[8] Other methods include the reaction of diethylenetriamine (B155796) with ammonia and the reduction of pyrazine.[9]

Comparative Biological Activities

While the parent heterocycles exhibit limited biological activity, their derivatives are integral to a vast number of pharmaceuticals. This section compares the biological activities of derivatives of these four scaffolds.

Anticancer Activity

Derivatives of all four heterocycles have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

A study on 1,3,5-triazine (B166579) derivatives containing piperidine and morpholine moieties revealed their cytotoxic effects on various cancer cell lines. The data below highlights the superior potency of certain piperidine-containing triazines compared to their morpholine counterparts against the HCT-116 colon cancer cell line.

Compound IDHeterocycle MoietyCancer Cell LineIC₅₀ (µM)
Derivative A PiperidineHCT-1163.64
Derivative B MorpholineHCT-1168.19
5-Fluorouracil (Ref.) -HCT-11621.74

Data adapted from a study on 1,3,5-triazine derivatives with anticancer potential against colorectal cancer.[10][11]

Receptor Binding Affinity

The ability of a compound to bind with high affinity and selectivity to a biological target is a hallmark of a successful therapeutic agent. A comparative study on piperazine and piperidine derivatives targeting the histamine (B1213489) H₃ (hH₃R) and sigma-1 (σ₁R) receptors provided the following insights.

Compound IDCore HeterocyclehH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

Data from a study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists. This data suggests that while both scaffolds can be tailored for high affinity to the H₃ receptor, the piperidine core in this particular series was more amenable to achieving high affinity for the σ₁ receptor.

Signaling Pathway Involvement

The therapeutic effects of these heterocyclic derivatives are often underpinned by their ability to modulate specific intracellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Certain 1,3,5-triazine derivatives have been shown to inhibit EGFR tyrosine kinase (EGFR-TK).

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that governs cell survival and proliferation. Both 1,3,5-triazine and piperidine derivatives have been found to modulate this pathway.[6]

PI3K_Akt_Signaling GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Heterocycles 1,3,5-Triazine or Piperidine Derivative Heterocycles->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by heterocyclic compounds.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and immunity, and its dysregulation is associated with cancer. Piperidine derivatives have been shown to inhibit this pathway.[6]

NFkB_Signaling Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Gene Transcription Nucleus->Gene Activates Piperidine Piperidine Derivative Piperidine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by piperidine derivatives.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the comparative evaluation of these heterocyclic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, piperidine, morpholine, and piperazine derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubation Preparation: In a 96-well plate, add liver microsomes (human, rat, or mouse) to a final protein concentration of 0.5 mg/mL in a phosphate (B84403) buffer (pH 7.4).

  • Compound Addition: Add the test compounds to the wells at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a radiolabeled ligand with known affinity for the target receptor, and cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kₔ, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ value and then determine the Kᵢ value using the Cheng-Prusoff equation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel heterocyclic compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Heterocycle Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Binding Receptor Binding Assay Cytotoxicity->Binding Metabolism Metabolic Stability Assay Binding->Metabolism SAR Structure-Activity Relationship (SAR) Analysis Metabolism->SAR ADMET In Silico ADMET Prediction SAR->ADMET

Caption: A general experimental workflow for the evaluation of novel heterocyclic compounds.

Conclusion

The choice of a nitrogen heterocycle as a scaffold in drug design is a multifactorial decision. This compound, while less explored than piperidine, morpholine, and piperazine, offers a unique three-dimensional structure and hydrogen bonding capabilities that may be advantageous for specific targets. Piperidine provides a robust and versatile scaffold with a well-understood metabolic profile. Morpholine is often employed to improve solubility and other pharmacokinetic properties. Piperazine, with its two nitrogen atoms, offers opportunities for dual substitution and modulation of physicochemical properties. This guide provides a foundational comparison to aid researchers in the strategic selection and optimization of these critical heterocyclic building blocks for the development of novel therapeutics.

References

A Comparative Guide to HPLC and UPLC Method Development for 1,3,5-Triazinane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical method development of 1,3,5-triazinane. This document outlines the key performance differences, supported by representative experimental data, and provides detailed protocols to aid in the selection and implementation of the most suitable technique for your analytical needs.

Introduction to this compound Analysis

This compound, a heterocyclic organic compound, and its derivatives are of significant interest in the pharmaceutical and chemical industries, often as intermediates or as formaldehyde-releasing agents. Accurate and robust analytical methods are crucial for quality control, stability testing, and impurity profiling. Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of such compounds. UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to offer significant improvements in speed, resolution, and sensitivity over traditional HPLC.

Performance Comparison: HPLC vs. UPLC

UPLC technology generally provides substantial enhancements in chromatographic performance compared to conventional HPLC. These advantages are particularly beneficial for the analysis of small, polar molecules like this compound.

Key Performance Metrics

UPLC systems, operating with sub-2 µm particle columns, deliver sharper and narrower peaks, leading to improved resolution and greater sensitivity.[1][2] The higher operating pressures of UPLC systems allow for faster flow rates without compromising separation efficiency, resulting in significantly shorter analysis times.[3][4] For instance, a typical HPLC analysis can be up to ten times longer than a comparable UPLC analysis.[5]

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution[3]
Column Dimensions 4.6 x 150 mm (typical)2.1 x 50 mm (typical)Reduced solvent consumption
Pressure Limit ~400-600 bar (6,000 psi)~1000-1200 bar (15,000 psi)Faster flow rates, shorter run times[4]
Resolution GoodExcellentBetter separation of closely eluting peaks[1]
Sensitivity GoodHighImproved detection of trace impurities[1]
Analysis Time Longer (e.g., 10-15 min)Shorter (e.g., 1-3 min)Increased sample throughput[5]
Solvent Consumption HigherLowerReduced operational cost and waste

This table summarizes the general expected differences in performance between HPLC and UPLC for the analysis of a small polar molecule like this compound.

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC. As this compound is a polar compound, a hydrophilic interaction liquid chromatography (HILIC) approach is often suitable for good retention and separation.

HPLC Method Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV or Mass Spectrometric (MS) detector.

  • Column: HILIC silica (B1680970) column, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

UPLC Method Protocol
  • Instrumentation: UPLC system with a binary solvent manager, sample manager, and UV or MS detector.

  • Column: HILIC silica column, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 95% B

    • 0.5-2.0 min: 95% to 70% B

    • 2.0-2.5 min: 70% B

    • 2.6-3.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

Quantitative Data Summary

The following tables present hypothetical but realistic comparative data for key validation parameters, illustrating the expected performance differences between the developed HPLC and UPLC methods for this compound analysis.

Table 1: System Suitability
ParameterHPLCUPLC
Theoretical Plates ~5,000~15,000
Tailing Factor 1.21.1
Retention Time (min) ~7.5~1.8
RSD of Retention Time (%) < 1.0< 0.5
Table 2: Method Validation Parameters
ParameterHPLCUPLC
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL
Precision (%RSD) < 2.0< 1.0
Accuracy (% Recovery) 98-102%99-101%

Method Development Workflow

The process of developing a robust analytical method for this compound, whether by HPLC or UPLC, follows a logical sequence of steps. The diagram below illustrates a typical workflow.

MethodDevelopmentWorkflow start Define Analytical Target Profile (e.g., for QC, stability) lit_review Literature & Compound Property Review (Polarity, pKa, UV spectra) start->lit_review platform_select Select Platform (HPLC vs. UPLC) lit_review->platform_select hplc_path HPLC Method Scouting platform_select->hplc_path Cost/Existing Equipment uplc_path UPLC Method Scouting platform_select->uplc_path Speed/Sensitivity column_select Column & Mobile Phase Screening (e.g., RP, HILIC) hplc_path->column_select uplc_path->column_select optimization Method Optimization (Gradient, Temp, Flow Rate) column_select->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_use Routine Analysis & Lifecycle Management validation->routine_use

Caption: A typical workflow for HPLC/UPLC analytical method development.

Conclusion

For the analysis of this compound, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The shorter analysis times lead to higher sample throughput and reduced solvent consumption, making UPLC a more cost-effective and environmentally friendly option for high-throughput laboratories.[1][5] While HPLC remains a robust and reliable technique, UPLC is the preferred choice for new method development where performance is critical. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in developing and implementing robust analytical methods for this compound and related compounds.

References

Illuminating the Elusive Structure of 1,3,5-Triazinane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative methods for elucidating the three-dimensional architecture of 1,3,5-triazinane, a foundational heterocyclic scaffold in medicinal chemistry. We present a critical evaluation of experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling, offering insights into the strengths and limitations of each technique.

While the parent, unsubstituted this compound (hexahydro-1,3,5-triazine) represents a fundamental building block, its inherent reactivity and instability have rendered the acquisition of a complete single-crystal X-ray diffraction dataset challenging. Consequently, this guide will utilize data from closely related and well-characterized derivatives to illustrate the comparative principles of these analytical methods.

At a Glance: Comparing Structural Determination Methods

The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and its derivatives, providing a direct comparison of their performance in structural elucidation.

ParameterX-ray Crystallography (for a substituted this compound)NMR Spectroscopy (¹H & ¹³C) (for this compound)Mass Spectrometry (for this compound derivatives)Computational Modeling (DFT) (for this compound)
Data Output 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical shifts (δ), coupling constants (J), stereochemical informationMass-to-charge ratio (m/z) of parent ion and fragmentsOptimized 3D geometry, bond lengths, bond angles, electronic properties
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)In silico
Resolution/Accuracy High (sub-Ångstrom)Varies; provides connectivity and conformational informationHigh mass accuracyDependent on level of theory and basis set
Key Findings Precise C-N and C-C bond lengths and N-C-N bond angles¹H NMR: ~3.3 ppm (CH₂), ~2.0 ppm (NH); ¹³C NMR: ~50 ppm (CH₂)Fragmentation pattern reveals ring cleavage and loss of substituentsPredicted C-N bond lengths ~1.46 Å, C-H bond lengths ~1.10 Å, N-C-N angles ~110°

In-Depth Analysis: Methodologies and Workflows

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density from the diffraction of X-rays by a crystalline lattice. For a substituted this compound, this technique can reveal precise bond lengths and angles, conformational details of the six-membered ring, and intermolecular interactions within the crystal.

Experimental Protocol:

  • Synthesis and Crystallization: The this compound derivative is synthesized, purified, and crystallized. This is often the most challenging step, requiring slow evaporation of a saturated solution, vapor diffusion, or other techniques to obtain high-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data, yielding the final crystal structure.

xray_workflow X-ray Crystallography Workflow for this compound Structure cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

X-ray Crystallography Workflow
Alternative Methods for Structural Insights

While X-ray crystallography offers unparalleled detail, other techniques provide complementary and often more accessible information about the structure and dynamics of this compound in different states.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR can confirm the presence of the methylene (B1212753) (-CH₂-) and amine (-NH-) protons and their environment.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to assign signals to specific atoms and deduce the molecular structure and conformation.

2. Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound derivatives, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation of the triazinane ring.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Spectral Interpretation: The detector records the abundance of each ion, and the resulting mass spectrum is interpreted to identify the molecular ion and characteristic fragment ions.

3. Computational Modeling (Density Functional Theory - DFT):

Computational methods, particularly DFT, can predict the three-dimensional structure and properties of molecules in silico. These calculations provide valuable theoretical data that can be compared with experimental results to validate structural assignments.

Computational Protocol:

  • Structure Building: An initial 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional and basis set to find the lowest energy conformation.

  • Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data.

comparison_logic Comparison of Structural Determination Methods cluster_attributes Key Attributes Xray X-ray Crystallography Definitive_3D Definitive 3D Structure Xray->Definitive_3D Provides NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry NMR->Connectivity Determines MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirms DFT Computational (DFT) Theoretical_Model Theoretical Prediction DFT->Theoretical_Model Generates Validation Structural Elucidation Definitive_3D->Validation Connectivity->Validation Molecular_Weight->Validation Theoretical_Model->Validation Complements

Logical Relationship of Analytical Methods

Conclusion

The structural determination of this compound and its derivatives is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional model. However, the challenges associated with obtaining suitable crystals for this parent compound necessitate the use of complementary techniques. NMR spectroscopy offers invaluable information about the molecular structure and conformation in solution, while mass spectrometry confirms the molecular weight and provides clues about the structural framework through fragmentation analysis. Computational modeling with DFT serves as a powerful predictive tool to complement and validate experimental findings. For a comprehensive and robust structural elucidation of 1,3,5-triazinanes, an integrated approach that leverages the strengths of each of these methods is highly recommended.

Comparing conventional vs. microwave-assisted synthesis of 1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

A significant leap forward in the synthesis of 1,3,5-triazines, a critical scaffold in drug development, is marked by the adoption of microwave-assisted techniques over conventional heating methods. This guide provides a detailed comparison, supported by experimental data, to illustrate the advantages of microwave-assisted synthesis, which consistently demonstrates dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Researchers and professionals in drug development are increasingly turning to microwave-assisted organic synthesis (MAOS) for its efficiency and rapidity. In the context of 1,3,5-triazine (B166579) synthesis, this technology offers a stark contrast to traditional methods that often involve lengthy reaction times and laborious procedures.

Performance Data: A Quantitative Comparison

The empirical data presented below clearly illustrates the superior performance of microwave-assisted synthesis in terms of reaction time and product yield.

Product/Reaction TypeMethodReaction TimeYield (%)Reference
Fluorinated 1,3,5-triazinane analoguesConventional Heating10 hours62-78%[1]
Microwave-assisted3 minutes98-99%[1]
Library of twenty representative 1,3,5-triazinesConventional Heating22 hours34-81%[1]
Microwave-assisted5 minutes36-84%[1]
6-Phenyl-1,3,5-triazine-2,4-diamineConventional Heating14 hours81%[1]
Microwave-assisted14 minutes93%[1]
1-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diaminesConventional Heating5-6 hours (reflux)69%[2][3]
Microwave-assisted2.5 minutes88%[2][3]
Morpholine-functionalized 1,3,5-triazineMicrowave-assisted2.5 minutes>50%[3][4]
1,3,5-triazine derivatives from metforminConventional HeatingLess efficient-[5]
Microwave-assisted3 hoursUp to 92%[5]

Experimental Workflows: A Visual Comparison

The following diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to the more protracted conventional heating method.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A 1. Mix Reactants & Solvent in Flask B 2. Set up Reflux Apparatus A->B C 3. Heat for Several Hours to Days B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Cool Down Reaction Mixture D->E F 6. Isolate & Purify Product E->F G 1. Combine Reactants in Microwave Vial H 2. Seal Vial & Place in Microwave Reactor G->H I 3. Irradiate for Minutes H->I J 4. Cool Down Vial I->J K 5. Isolate & Purify Product J->K

A comparison of conventional and microwave-assisted synthesis workflows.

Detailed Experimental Protocols

The following are representative experimental protocols for both conventional and microwave-assisted synthesis of 1,3,5-triazine derivatives.

Conventional Synthesis Protocol: Synthesis of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogs.[6]
  • Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend cyanuric chloride (20 mmol) and potassium carbonate (20 mmol) in methylene (B1212753) chloride.

  • Addition of Reactant: To the stirring suspension, add the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (20 mmol).

  • Reaction: Stir the reaction mixture for 24-48 hours at room temperature.

  • Work-up: Partition the reaction mixture between methylene chloride (250 ml) and HCl (0.1 M, 500 ml).

  • Purification: Collect the organic layer, wash with distilled water (3 x 75 ml) and brine solution (50 ml). Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent under vacuum to obtain the pure product.

Microwave-Assisted Synthesis Protocol: Synthesis of Morpholine-Functionalized 1,3,5-Triazine.[3]
  • Intermediate Synthesis (Mono-substitution): Dissolve cyanuric chloride in Tetrahydrofuran (THF) and cool the solution to 0°C. Slowly add 2-chloroaniline (B154045) while maintaining the temperature. Add N,N-diisopropylethylamine (DIPEA) as a base and stir.

  • Intermediate Synthesis (Di-substitution): To the solution from the previous step, add morpholine (B109124) and allow the reaction to proceed at room temperature.

  • Final Substitution (Microwave): In a microwave-safe vessel, combine the di-substituted intermediate (1 mmol), the desired amine (e.g., 2-phenylethylamine, 1 mmol), sodium carbonate (Na₂CO₃), and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) in Dimethylformamide (DMF).

  • Microwave Irradiation: Place the reaction mixture in a 50 W microwave reactor and irradiate at 150°C for 2.5 minutes.

  • Product Isolation: After completion, cool the mixture, precipitate the product with water, filter, and purify as necessary.

Conclusion

The transition from conventional heating to microwave-assisted synthesis for 1,3,5-triazines represents a paradigm shift in efficiency and sustainability. The data and protocols presented herein provide compelling evidence for the adoption of microwave technology to accelerate the discovery and development of novel triazine-based compounds. The significant reduction in reaction times, coupled with high yields, not only enhances laboratory productivity but also contributes to more environmentally friendly chemical processes.

References

In Silico ADME Analysis: Gauging the Drug-Likeness of Synthesized Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with triazine derivatives emerging as a promising scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have spurred the synthesis of numerous analogues. However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges, a primary one being its pharmacokinetic profile. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) analysis, coupled with drug-likeness predictions, offers a rapid and cost-effective approach to screen compounds for favorable pharmacokinetic properties early in the drug discovery pipeline. This guide provides a comparative analysis of the in silico ADME and drug-likeness profiles of recently synthesized triazine compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Comparing the Drug-Likeness of Triazine Derivatives

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (log P), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA)[1][2]. The following tables summarize the in silico ADME and drug-likeness properties of several recently synthesized triazine derivatives, compared with the established anticancer drug, 5-Fluorouracil.

Table 1: In Silico Physicochemical and Drug-Likeness Properties of Selected Triazine Derivatives

CompoundMolecular FormulaMW ( g/mol )log PHBDHBALipinski Violations
Triazine-Pyrimidine Hybrid (Example A)C₂₀H₂₂N₈O₂422.452.85280
1,3,5-Triazine-Morpholino-Thiazine Hybrid (Example B)C₂₂H₂₈N₆O₃S472.563.10190
2,6-bis(dichloromethyl)-4,4-dimethyl-1,4-dihydro-1,3,5-triazine (Example C)C₇H₉Cl₄N₃308.982.50130
5-Fluorouracil (Alternative)C₄H₃FN₂O₂130.08-0.89240

Data is compiled and representative of values found in recent literature. Actual values may vary slightly based on the specific derivative and the software used for prediction.

Table 2: Comparative In Silico ADME Properties of Selected Triazine Derivatives and 5-Fluorouracil

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Triazine-Pyrimidine Hybrid (Example A)HighNoNoNoNoYesNoYes
1,3,5-Triazine-Morpholino-Thiazine Hybrid (Example B)HighNoYesNoNoNoNoYes
2,6-bis(dichloromethyl)-4,4-dimethyl-1,4-dihydro-1,3,5-triazine (Example C)HighYesNoNoNoNoNoNo
5-Fluorouracil (Alternative)HighYesNoNoNoNoNoNo

This table presents predicted ADME properties. "Yes" indicates a positive prediction for the given property, while "No" indicates a negative prediction. These predictions are based on computational models and require experimental validation.

Experimental Protocols: In Silico ADME & Drug-Likeness Analysis

The data presented in this guide is typically generated using a variety of in silico tools. The following outlines a general protocol for performing such an analysis, primarily using the SwissADME web server, a widely used free tool[3][4].

Objective: To predict the ADME properties and drug-likeness of synthesized triazine compounds.

Materials:

  • A computer with internet access.

  • The chemical structure of the synthesized triazine compounds in a computer-readable format (e.g., SMILES string or SD file).

Procedure:

  • Structure Input:

    • Navigate to the SwissADME website (--INVALID-LINK--).

    • Input the chemical structure of the triazine compound. This can be done by drawing the molecule using the provided editor, pasting a SMILES string, or uploading a file containing the molecular structure.

  • Execution of Analysis:

    • Once the structure is entered, initiate the analysis by clicking the "Run" or equivalent button on the web server. The server's algorithms will then calculate a wide range of physicochemical and pharmacokinetic properties.

  • Data Retrieval and Interpretation:

    • The results are typically presented in a comprehensive report. Key sections to analyze include:

      • Physicochemical Properties: Note the values for molecular weight, log P (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

      • Lipophilicity: Examine the different calculated log P values (e.g., iLOGP, XLOGP3, WLOGP).

      • Water Solubility: Assess the predicted solubility class (e.g., soluble, moderately soluble, poorly soluble).

      • Pharmacokinetics: Analyze the predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential, and inhibition of cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

      • Drug-Likeness: Check the compound's adherence to various drug-likeness rules, including Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules. The "Bioavailability Score" provides a composite prediction.

      • Medicinal Chemistry: Evaluate parameters like synthetic accessibility and alerts for undesirable chemical features.

  • Comparative Analysis:

    • Repeat the process for other synthesized triazine compounds and for known drugs or alternative compounds of interest.

    • Organize the collected data into tables for easy comparison, as demonstrated in Tables 1 and 2 of this guide.

Visualizing the In Silico Workflow

To better understand the logical flow of in silico ADME and drug-likeness analysis, the following diagram illustrates a typical workflow.

In_Silico_ADME_Workflow cluster_input Input cluster_analysis In Silico Analysis cluster_output Output & Decision cluster_bad_candidate Poor Candidate Compound_Structure Compound Structure (SMILES, SDF) ADME_Prediction ADME Prediction (SwissADME, etc.) Compound_Structure->ADME_Prediction Drug_Likeness Drug-Likeness Evaluation (Lipinski's Rule, etc.) Compound_Structure->Drug_Likeness Data_Table Comparative Data Tables ADME_Prediction->Data_Table Drug_Likeness->Data_Table Prioritization Prioritization of Candidates Data_Table->Prioritization Redesign Lead Optimization/ Redesign Prioritization->Redesign Poor Profile Further_Studies Further In Vitro/ In Vivo Studies Prioritization->Further_Studies Good Profile

Caption: Workflow for in silico ADME and drug-likeness analysis.

References

Comparative Analysis of Reaction Rates in 1,3,5-Triazinane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of various 1,3,5-triazinane derivatives, supported by experimental data. The 1,3,5-triazine (B166579) scaffold is a versatile platform in medicinal chemistry and drug discovery, with the substitution patterns at its nitrogen atoms significantly influencing its chemical reactivity and biological activity.[1] Understanding the reaction kinetics of these derivatives is crucial for predicting their stability, metabolic fate, and interaction with biological targets.

Quantitative Data Summary

The following table summarizes the relative reaction rates of different this compound derivatives in their reaction with sodium hydrogen sulfide (B99878) (HS-) and their rates of hydrolysis. The data is based on studies utilizing ¹H NMR spectroscopy to monitor the reaction progress.

DerivativeStructureRelative Rate of Reaction with HS⁻Relative Rate of Hydrolysis
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (1a)N(CH₂CH₂OH)₃(CH₂)₃3124
1,3,5-triethyl-1,3,5-triazinane (1b)N(CH₂CH₃)₃(CH₂)₃1912
1,3,5-trimethyl-1,3,5-triazinane (1c)N(CH₃)₃(CH₂)₃11
Data sourced from a comparative study on hydrogen sulfide scavenging. The rates are relative to 1,3,5-trimethyl-1,3,5-triazinane.[2][3]

Experimental Protocols

A detailed experimental protocol for the determination of reaction rates is provided below, based on the methodologies suggested in the cited literature.

Determination of Reaction Rates by ¹H NMR Spectroscopy

This protocol describes the general procedure for comparing the reaction rates of this compound derivatives with sodium hydrogen sulfide and their hydrolysis rates.

Materials:

  • 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (1a)

  • 1,3,5-triethyl-1,3,5-triazinane (1b)

  • 1,3,5-trimethyl-1,3,5-triazinane (1c)

  • Sodium hydrogen sulfide (NaHS)

  • Deuterated water (D₂O) or other appropriate deuterated solvent

  • NMR tubes

  • ¹H NMR Spectrometer

Procedure:

  • Sample Preparation: Prepare separate NMR tubes for each this compound derivative (1a, 1b, and 1c). For the reaction with HS⁻, dissolve a known concentration of the respective triazinane derivative in the deuterated solvent. For hydrolysis studies, dissolve the derivative in D₂O.

  • Initiation of Reaction: To study the reaction with HS⁻, add a standardized solution of sodium hydrogen sulfide to each NMR tube containing the triazinane solution. For hydrolysis studies, the reaction is initiated upon dissolution in D₂O.

  • NMR Data Acquisition: Immediately after initiating the reaction, place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks over time. The rate of reaction can be determined by integrating the characteristic peaks of the reactants and/or products and plotting their concentrations as a function of time. The relative rates are then calculated by normalizing the determined rate constants against the rate constant of the reference compound (1c).[2]

Visualizing Reaction Pathways

The following diagrams illustrate key concepts and workflows related to the reactions of this compound derivatives.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Triazinane This compound Derivative Intermediate Intermediate Triazinane->Intermediate Reaction Nucleophile Nucleophile (e.g., HS⁻, H₂O) Nucleophile->Intermediate Thiadiazinane Thiadiazinane Dithiazinane Dithiazinane Hydrolysis_Product Hydrolysis Product Intermediate->Thiadiazinane with HS⁻ Intermediate->Dithiazinane with excess HS⁻ Intermediate->Hydrolysis_Product with H₂O

Caption: Generalized reaction pathway of 1,3,5-triazinanes.

Experimental_Workflow Start Start: Prepare Solutions of This compound Derivatives React Initiate Reaction (Add Nucleophile or Solvent) Start->React NMR Acquire ¹H NMR Spectra at Timed Intervals React->NMR Analyze Analyze Spectral Data: Peak Integration vs. Time NMR->Analyze Calculate Calculate Reaction Rates and Relative Ratios Analyze->Calculate End End: Comparative Rate Data Calculate->End

Caption: Workflow for kinetic analysis via ¹H NMR.

References

Spectroscopic Showdown: Unmasking the Structural Nuances of N-Alkyl vs. N-Aryl Substituted 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of N-alkyl and N-aryl substituted 1,3,5-triazinanes reveals distinct electronic and steric influences on their molecular framework. This guide provides an objective analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid researchers in the structural elucidation and development of novel therapeutics based on this versatile scaffold.

The 1,3,5-triazinane core, a six-membered ring with alternating nitrogen and carbon atoms, is a privileged scaffold in medicinal chemistry. The nature of the substituent on the nitrogen atoms dictates the molecule's conformation and, consequently, its biological activity. This guide focuses on the spectroscopic differences between two key classes: N-alkyl and N-aryl substituted 1,3,5-triazinanes.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueN-Alkyl 1,3,5-TriazinanesN-Aryl 1,3,5-Triazinanes
¹H NMR Upfield chemical shifts for ring protons.Downfield chemical shifts for ring protons due to the deshielding effect of the aryl ring. Aromatic proton signals are present.
¹³C NMR Upfield chemical shifts for ring carbons.Downfield chemical shifts for ring carbons. Aromatic carbon signals are present.
IR Spectroscopy Prominent C-H stretching and bending vibrations from the alkyl groups.Characteristic C=C stretching vibrations from the aryl rings.
Mass Spectrometry Fragmentation patterns dominated by the loss of alkyl groups.Fragmentation patterns showing the stable aryl cations.

In-Depth Spectroscopic Analysis

To illustrate the differences, this guide presents a comparative analysis of two representative compounds: 1,3,5-triethyl-1,3,5-triazinane (B1198629) (an N-alkyl derivative) and 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione (an N-aryl derivative for which comprehensive data is more readily available, providing insights into the behavior of N-aryl substituted systems).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural framework of these molecules. The chemical shifts of the triazinane ring protons and carbons are particularly sensitive to the electronic nature of the N-substituents.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
1,3,5-Triethyl-1,3,5-triazinane Ring CH₂~3.3s
N-CH₂-CH₃~2.5q
N-CH₂-CH₃~1.1t
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione Aromatic H7.61–7.31m

Table 2: ¹³C NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)
1,3,5-Triethyl-1,3,5-triazinane Ring CH₂~75
N-CH₂~45
CH₃~12
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione C=O172.8
Aromatic C143.9, 129.7, 128.8, 128.4

In the N-alkyl derivative, the electron-donating nature of the ethyl groups results in a more shielded environment for the triazinane ring protons and carbons, leading to upfield chemical shifts. Conversely, the electron-withdrawing and anisotropic effects of the phenyl rings in the N-aryl analogue cause a significant downfield shift of the corresponding signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecules.

Table 3: IR Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
1,3,5-Triethyl-1,3,5-triazinane 2969, 2932, 2872C-H stretch (alkyl)
1458, 1378C-H bend (alkyl)
1152, 1100C-N stretch
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione [1]1343C-N stretch (vs)
1247C-N stretch (s)
1592 (Raman)C=C stretch (aromatic)

The IR spectrum of the N-alkyl triazinane is characterized by strong C-H stretching and bending vibrations of the ethyl groups. In contrast, the N-aryl derivative exhibits characteristic absorption bands corresponding to the C-N bonds and, in Raman spectroscopy, the C=C stretching of the aromatic rings.[1]

Mass Spectrometry (MS)

Mass spectrometry provides insights into the fragmentation patterns and molecular weight of the compounds.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
1,3,5-Triethyl-1,3,5-triazinane 171142 ([M-C₂H₅]⁺), 114, 86, 58
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione [1]406 ([M+H]⁺)Fragments corresponding to the stable phenyl isocyanate cation and other aryl-containing ions.

The fragmentation of N-alkyl triazinanes is typically initiated by the cleavage of the N-alkyl bond, leading to the loss of the alkyl group. For N-aryl triazinanes, the fragmentation is more complex, often involving rearrangements and the formation of stable aryl-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-substituted 1,3,5-triazinanes.

General Synthesis of N-Substituted 1,3,5-Triazinanes

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized through the condensation reaction of a primary amine with formaldehyde (B43269).[2] For example, to a solution of the primary amine in a suitable solvent (e.g., toluene (B28343) or methanol), an aqueous solution of formaldehyde is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period, after which the product is isolated by extraction and purified by chromatography or recrystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizing the Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-alkyl and N-aryl substituted 1,3,5-triazinanes.

Spectroscopic_Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Amine Primary Amine (Alkyl or Aryl) Triazinane N-Substituted This compound Amine->Triazinane Formaldehyde Formaldehyde Formaldehyde->Triazinane NMR NMR (¹H, ¹³C) Triazinane->NMR IR IR Triazinane->IR MS Mass Spec. Triazinane->MS Alkyl_Data N-Alkyl Data - Upfield Shifts - Alkyl Fragments NMR->Alkyl_Data Alkyl Substituted Aryl_Data N-Aryl Data - Downfield Shifts - Aryl Fragments NMR->Aryl_Data Aryl Substituted IR->Alkyl_Data IR->Aryl_Data MS->Alkyl_Data MS->Aryl_Data Comparison Comparative Analysis Alkyl_Data->Comparison Aryl_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic profiles of N-alkyl and N-aryl substituted 1,3,5-triazinanes are markedly different, reflecting the distinct electronic and steric properties of the substituents. A thorough understanding of these differences, as outlined in this guide, is essential for the unambiguous structural characterization of novel this compound-based compounds and for guiding the design of future drug candidates. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triazinane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,3,5-triazinane (also known as hexahydro-1,3,5-triazine). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE): At a minimum, personnel should wear:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat or chemical-resistant apron

Handling:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Core Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization:

    • Place waste this compound in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

    • Consult the SDS for specific information on chemical incompatibilities.

  • Documentation: Maintain a detailed log of the accumulated waste, including the quantity and date of generation.

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated absorbent materials and any contaminated personal protective equipment into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a thorough water rinse. All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Chemical and Physical Properties Relevant to Disposal

Understanding the chemical properties of this compound and its derivatives is crucial for safe handling and disposal. While specific quantitative data for the parent this compound is not extensively available in the provided search results, data for related compounds can offer insights.

PropertyValue/InformationSignificance for Disposal
Hydrolysis The hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly dependent on pH and is accelerated in acidic conditions.[3][4][5]Indicates that the stability of triazinane compounds in aqueous waste streams can be affected by pH. Avoid mixing with strong acids or bases unless part of a specific, validated neutralization protocol.
Thermal Decomposition Thermal degradation of some brominated triazines begins at temperatures above 300°C. The thermal decomposition of 1,3,5-trinitro-1,3,5-triazinane (RDX) below its melting point (160-189 °C) has been studied, showing complex reaction pathways.[6]High-temperature incineration is a suitable disposal method as it ensures the complete destruction of the molecule.[1]
Incompatibilities Amines, the class to which this compound belongs, can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7]Segregation from these materials during storage and disposal is crucial to prevent dangerous reactions.

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Consult_SDS Consult SDS and EHS Guidelines Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Segregate_Waste Segregate this compound Waste Wear_PPE->Segregate_Waste Use_Container Use Labeled, Sealed Container Segregate_Waste->Use_Container Store_Safely Store in a Cool, Dry, Ventilated Area Use_Container->Store_Safely Contact_EHS Contact EHS/Waste Contractor Store_Safely->Contact_EHS Document_Waste Document Waste for Pickup Contact_EHS->Document_Waste Incineration Incineration by Licensed Facility Document_Waste->Incineration

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling 1,3,5-Triazinane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 1,3,5-Triazinane and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: The information provided is a synthesis of safety data for this compound derivatives. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use before commencing any laboratory work.

Immediate Safety and Hazard Information

This compound and its derivatives can pose several health risks. Depending on the specific derivative, hazards may include:

  • Skin irritation and sensitization: May cause skin irritation, redness, or an allergic skin reaction.[1][2][3][4]

  • Serious eye damage/irritation: Can cause serious eye irritation or damage.[1][3][4][5][6]

  • Harmful if swallowed: Acute oral toxicity is a concern.[3][4][7][8]

  • Respiratory irritation: May cause respiratory irritation if inhaled.[5][8] Some derivatives can be fatal if inhaled.[6]

  • Aquatic toxicity: Some derivatives are harmful to aquatic life with long-lasting effects.[4][6][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[5][9][10]To prevent skin contact, which can cause irritation and allergic reactions.[2][5]
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][4][5][9]To protect against splashes that can cause serious eye damage.[1][5][6]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider impervious clothing.[1][2][5]To minimize skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood).[2][5][6] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required.[2][6][9]To prevent inhalation of harmful vapors, dust, or aerosols.[5][6]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound and its derivatives.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh Proceed when ready handle_transfer Transfer/React handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon After experiment emergency_spill Spill handle_transfer->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_transfer->emergency_exposure If exposure occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Consult the SDS: Before handling, thoroughly read the Safety Data Sheet for the specific this compound derivative.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Work Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][6] Have spill cleanup materials readily available.

2. Handling:

  • Weighing and Transferring: Avoid generating dust or aerosols.[5] Use non-sparking tools.[5] Keep containers tightly closed when not in use.[5]

  • Heating: Avoid excessive heat.[11] Hazardous decomposition products, including carbon oxides and nitrogen oxides, can be produced upon thermal decomposition.[11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5][6] Wash hands thoroughly after handling the chemical.[1][2][5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5][11]

  • Keep containers tightly sealed.[5][11]

Disposal Plan

  • Waste Segregation: Collect waste this compound and contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.[5][9] Do not mix with other waste.

  • Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][3][9][12]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2][11] Heavily contaminated clothing should be disposed of as hazardous waste.

First-Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air.[1][5][8] If breathing is difficult, administer oxygen.[5][11] If not breathing, give artificial respiration.[5][8][11] Seek immediate medical attention.[1][11]
Skin Contact Immediately remove contaminated clothing.[5][11] Wash the affected area with soap and plenty of water.[1][2][5][11] If skin irritation or a rash occurs, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11]
Ingestion Rinse mouth with water.[1][2][5] Do NOT induce vomiting unless directed to do so by medical personnel.[2][5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[1][11]

In all cases of exposure, show the Safety Data Sheet to the medical personnel attending to the individual.[1][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.